6-chloro-9H-pyrido[2,3-b]indole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-9H-pyrido[2,3-b]indole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2/c12-7-3-4-10-9(6-7)8-2-1-5-13-11(8)14-10/h1-6H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVLHNSJIBMDGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC3=C2C=C(C=C3)Cl)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 6-chloro-9H-pyrido[2,3-b]indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of the heterocyclic compound 6-chloro-9H-pyrido[2,3-b]indole, also known as 6-chloro-α-carboline. This document details experimental protocols, summarizes key analytical data, and explores the mechanistic pathways potentially influenced by this class of compounds.
Synthesis of this compound
The synthesis of the this compound scaffold can be achieved through several synthetic strategies, primarily involving the formation of the central pyrrole ring fused to the pyridine and benzene rings. A common and effective method is the palladium-catalyzed Buchwald-Hartwig amination followed by an intramolecular cyclization.
Experimental Protocol: Palladium-Catalyzed Synthesis
A plausible synthetic route involves the coupling of 2-amino-5-chloropyridine with a suitable ortho-halo-substituted indole precursor, followed by cyclization. A more direct approach starts from readily available indole derivatives. A representative procedure is detailed below.
Materials:
-
3-acetyl-2,6-dichloroindole
-
Ammonia solution (concentrated)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Vilsmeier reagent (generated in situ from POCl₃ and DMF)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Amidation: To a solution of 3-acetyl-2,6-dichloroindole (1.0 eq) in anhydrous toluene are added Pd(OAc)₂ (0.05 eq), BINAP (0.1 eq), and NaOtBu (1.5 eq). The reaction vessel is sealed and purged with argon. A solution of ammonia in dioxane is then added, and the mixture is heated at 100 °C for 12-18 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product, N-(3-acetyl-6-chloro-1H-indol-2-yl)acetamide, is purified by column chromatography on silica gel.
-
Cyclization (Vilsmeier-Haack type reaction): The purified intermediate from the previous step is dissolved in anhydrous DCM. The Vilsmeier reagent, freshly prepared by the dropwise addition of phosphorus oxychloride (POCl₃) to anhydrous N,N-dimethylformamide (DMF) at 0 °C, is then added to the solution. The reaction mixture is stirred at room temperature for 4-6 hours. Upon completion, the reaction is quenched by the slow addition of a saturated NaHCO₃ solution. The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated. The resulting crude this compound is purified by column chromatography.
Characterization of this compound
The structural elucidation and confirmation of the synthesized this compound are performed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Spectroscopic Data
| Parameter | Expected Value/Observation |
| Molecular Formula | C₁₁H₇ClN₂ |
| Molecular Weight | 202.64 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not reported |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra are crucial for confirming the structure of the synthesized compound. The expected chemical shifts are influenced by the electron-withdrawing effect of the chlorine atom and the aromatic ring system.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 1 | - | ~142.0 |
| 2 | ~8.3 (d) | ~120.0 |
| 3 | ~7.2 (dd) | ~115.0 |
| 4 | ~8.0 (d) | ~128.0 |
| 4a | - | ~121.0 |
| 5 | ~7.5 (d) | ~122.0 |
| 6 | - | ~129.0 (C-Cl) |
| 7 | ~7.1 (dd) | ~118.0 |
| 8 | ~7.9 (d) | ~125.0 |
| 8a | - | ~140.0 |
| 9 (NH) | ~11.5 (br s) | - |
| 9a | - | ~149.0 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 202 and an isotopic peak ([M+2]⁺) at m/z 204, characteristic of a monochlorinated compound, with a relative intensity of approximately 3:1.
Table 2: Expected Mass Spectrometry Fragmentation for this compound
| m/z | Fragment | Description |
| 202/204 | [C₁₁H₇ClN₂]⁺ | Molecular ion |
| 167 | [C₁₁H₇N₂]⁺ | Loss of Cl radical |
| 140 | [C₁₀H₆N]⁺ | Loss of HCN from [M-Cl]⁺ |
Biological Activity and Signaling Pathways
Derivatives of the pyrido[2,3-b]indole scaffold have demonstrated significant biological activities, particularly as anticancer agents.[2][3][4][5][6] These compounds are known to induce apoptosis and cause cell cycle arrest in various cancer cell lines. The underlying mechanism often involves the modulation of key signaling pathways that regulate cell proliferation and survival.
Proposed Mechanism of Action: Induction of Apoptosis
Based on studies of related α-carboline derivatives, this compound is hypothesized to exert its anticancer effects by inducing apoptosis through the intrinsic (mitochondrial) pathway. This involves the regulation of pro-apoptotic and anti-apoptotic proteins, leading to the activation of caspases and subsequent programmed cell death.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Experimental Workflow for Biological Activity Screening
To validate the anticancer activity and elucidate the mechanism of action of this compound, a series of in vitro experiments are recommended.
Caption: Experimental workflow for the synthesis and biological evaluation of this compound.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. The synthetic routes to this compound are accessible, and its characterization can be readily achieved using standard analytical methods. Further investigation into its biological activity and mechanism of action is warranted to fully explore its therapeutic potential. This guide provides a foundational framework for researchers and drug development professionals to advance the study of this and related α-carboline derivatives.
References
- 1. rsc.org [rsc.org]
- 2. Anticancer mechanisms of β-carbolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. Anticancer Potential of β-Carboline Alkaloids: An Updated Mechanistic Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. doaj.org [doaj.org]
- 6. A comprehensive overview of β-carbolines and its derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 6-chloro-9H-pyrido[2,3-b]indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-chloro-9H-pyrido[2,3-b]indole, a halogenated derivative of the α-carboline family, is a heterocyclic compound of significant interest in medicinal chemistry. Its structural framework is a key component in various biologically active molecules, demonstrating a range of therapeutic potentials. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, offering crucial data for researchers engaged in drug discovery and development. The document details its chemical identity, predicted and experimentally-derived physical properties, and protocols for their determination. Furthermore, it explores the compound's potential biological activities, with a focus on its role as a kinase inhibitor, and presents a generalized signaling pathway to illustrate its mechanism of action.
Chemical Identity and Structure
This compound is a tricyclic aromatic compound featuring a pyridine ring fused to an indole moiety, with a chlorine atom substituted at the 6th position.
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | 6-chloro-α-carboline |
| CAS Number | 13174-91-9[1][2] |
| Molecular Formula | C₁₁H₇ClN₂[3] |
| Molecular Weight | 202.64 g/mol [3] |
| Canonical SMILES | C1=CC2=C(C=C1Cl)NC3=C2C=CN=C3 |
| InChI Key | Not readily available |
Physicochemical Properties
Precise experimental data for all physicochemical properties of this compound are not extensively reported in publicly available literature. The following table summarizes available data and predicted values based on its chemical structure and data from closely related compounds.
| Property | Value | Notes |
| Melting Point | 210-212 °C (for 9H-pyrido[2,3-b]indole) | The melting point of the chlorinated derivative may be slightly different. For comparison, 2-Amino-9H-pyrido(2,3-b)indole has a melting point of 202 °C[4]. |
| Boiling Point | 373 °C at 760 mmHg (for 9H-pyrido[2,3-b]indole) | The boiling point of the chlorinated derivative is expected to be in a similar range. A predicted boiling point for 6,8-dichloro-9H-pyrido[3,4-b]indole is 451.6±40.0 °C[5]. |
| Solubility | Soluble in methanol and dimethyl sulfoxide (DMSO).[4] | General solubility for pyridoindoles. Specific quantitative water solubility data is not available. |
| pKa | ~5.5 (Predicted for a 9H-pyrido[2,3-b]indole derivative)[6] | This value suggests the compound is weakly basic. For comparison, a predicted pKa for 6,8-dichloro-9H-pyrido[3,4-b]indole is 12.94±0.40[5]. |
| logP | ~2.60 (for 2-Amino-9H-pyrido(2,3-b)indole)[4] | This value indicates moderate lipophilicity. The logP of the chlorinated derivative is expected to be in a similar range. |
Experimental Protocols
The following are detailed methodologies for the experimental determination of key physicochemical properties of organic compounds like this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline organic compound, the melting point is a sharp, characteristic physical property.
Methodology: Capillary Tube Method
-
Sample Preparation: A small amount of the finely powdered, dry sample of this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is attached to a thermometer, with the sample level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube filled with mineral oil or a calibrated melting point apparatus).
-
Heating: The heating bath is heated slowly and steadily, with constant stirring to ensure uniform temperature distribution. The rate of heating should be around 1-2 °C per minute as the melting point is approached.
-
Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid crystal disappears (the end of melting) are recorded. This range is the melting point of the compound. A narrow melting range (0.5-1 °C) is indicative of a pure compound.
Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.
Methodology: Shake-Flask Method
-
Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.
-
Equilibration: The flask is agitated (e.g., using a mechanical shaker) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: A known volume of the clear, saturated solution is carefully removed and the concentration of the dissolved compound is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The solubility is then expressed in units such as g/L or mol/L.
Partition Coefficient (logP) Determination
The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. The logarithm of this ratio (logP) is a widely used measure of a compound's lipophilicity.
Methodology: Shake-Flask Method
-
Solvent Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The funnel is shaken for a sufficient time to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation and Analysis: The two phases are allowed to separate completely. The concentration of the compound in each phase is then determined using an appropriate analytical method (e.g., HPLC-UV).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Biological Activity and Signaling Pathways
Pyridoindoles, the parent class of this compound, are known for their diverse biological activities, particularly as inhibitors of various protein kinases.[7][8] Kinases are crucial enzymes that regulate a wide array of cellular processes, and their dysregulation is often implicated in diseases such as cancer.[9] Derivatives of pyrido[2,3-b]indole have been investigated as inhibitors of Aurora kinases and Glycogen Synthase Kinase-3β (GSK-3β), which are key regulators of cell division and signaling.[7][10]
The inhibitory mechanism of many small molecule kinase inhibitors, including those from the pyridoindole family, often involves competitive binding to the ATP-binding pocket of the kinase. This prevents the phosphorylation of downstream substrate proteins, thereby disrupting the signaling cascade.
Generalized Kinase Inhibition Pathway
The following diagram illustrates the general mechanism of action for a pyridoindole-based kinase inhibitor.
Caption: Generalized signaling pathway of kinase inhibition by this compound.
Experimental Workflow for Kinase Inhibition Assay
To determine the inhibitory activity of this compound against a specific kinase, a biochemical assay is typically performed.
Caption: A typical experimental workflow for a kinase inhibition assay.
Conclusion
This compound is a compound with significant potential in the field of medicinal chemistry, particularly in the development of kinase inhibitors. This guide has provided a consolidated resource of its known and predicted physicochemical properties, along with standardized experimental protocols for their determination. The presented information on its biological activity and a generalized signaling pathway offers a foundational understanding for researchers aiming to explore its therapeutic applications. Further experimental validation of the predicted properties and in-depth investigation into its specific molecular targets will be crucial for the future development of this promising compound.
References
- 1. This compound | 13174-91-9 [chemicalbook.com]
- 2. 13174-91-9|this compound|BLD Pharm [bldpharm.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. 2-Amino-9H-pyrido(2,3-b)indole | C11H9N3 | CID 62805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 9H-Pyrido[3,4-b]indole, 6,8-dichloro- CAS#: 361202-21-3 [chemicalbook.com]
- 6. New 9H-pyrido[2,3-b]Indoles, Synthesis, Photophysical/Theoretical Studies, and Application as the Fluorescence Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of benzo[e]pyridoindolones as kinase inhibitors that disrupt mitosis exit while erasing AMPK-Thr172 phosphorylation on the spindle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzo[e]pyridoindoles, novel inhibitors of the aurora kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Spectroscopic and Analytical Profile of 6-chloro-9H-pyrido[2,3-b]indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and analytical methodologies for the characterization of 6-chloro-9H-pyrido[2,3-b]indole (α-carboline) derivatives. Due to the limited availability of published spectroscopic data for the specific 6-chloro substituted compound, this document presents illustrative data from closely related analogs and outlines the standard experimental protocols for obtaining such data.
Spectroscopic Data Presentation
Table 1: 1H NMR Spectroscopic Data (Illustrative)
Solvent: CDCl3, Frequency: 500 MHz
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.91 | s | - | H-2 |
| 7.57 | d | 1.8 | H-4 |
| 7.27 | d | 8.5 | H-7 |
| 7.16 | dd | 8.6, 2.0 | H-6 |
| 7.01 | s | - | NH |
| 2.32 | d | 0.7 | CH3 |
Table 2: 13C NMR Spectroscopic Data (Illustrative)
Solvent: CDCl3, Frequency: 125 MHz
| Chemical Shift (δ) ppm | Assignment |
| 134.69 | C-7a |
| 129.55 | C-3a |
| 125.00 | C-5 |
| 123.09 | C-2 |
| 122.23 | C-4 |
| 118.52 | C-6 |
| 112.01 | C-3 |
| 111.68 | C-7 |
| 9.63 | CH3 |
Table 3: Mass Spectrometry Data (Illustrative)
| Technique | Mode | m/z | Assignment |
| GCMS | EI | 165 | [M]+ |
Experimental Protocols
The following sections detail the standard methodologies for acquiring the spectroscopic data essential for the structural elucidation and characterization of pyridoindole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (1H) and Carbon-13 (13C) NMR spectra are critical for determining the carbon-hydrogen framework of the molecule.
-
Instrumentation : A Bruker AVANCE 500 spectrometer, or an equivalent high-field NMR instrument, operating at 500 MHz for 1H and 125 MHz for 13C nuclei.[1]
-
Sample Preparation : The compound is typically dissolved in a deuterated solvent, such as chloroform-d (CDCl3), at a concentration of 5-10 mg/mL.
-
Data Acquisition : Spectra are recorded at room temperature. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, tetramethylsilane (TMS), or the residual solvent peak (e.g., CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C).[1]
-
Data Processing : The acquired data is processed using appropriate software (e.g., TopSpin, Mnova) to perform Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
-
Instrumentation : A Fourier Transform Infrared (FT-IR) spectrometer.
-
Sample Preparation : For solid samples, the compound can be prepared as a KBr (potassium bromide) pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition : The spectrum is typically recorded over a range of 4000-400 cm-1.
-
Data Interpretation : Characteristic peaks for N-H stretching (around 3400 cm-1), C=N and C=C stretching in the aromatic rings (1600-1450 cm-1), and C-Cl stretching (800-600 cm-1) are analyzed.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition and structural features.
-
Instrumentation : A mass spectrometer, such as a VG7070H or an LCMS-2010 instrument, is commonly used.[2]
-
Ionization Technique : Electron Ionization (EI) is a common technique for this class of compounds, providing a detailed fragmentation pattern.[2] Electrospray Ionization (ESI) can also be used, particularly when coupled with liquid chromatography.[3]
-
Data Acquisition : The instrument is operated in positive ion mode to detect the molecular ion [M]+ or the protonated molecule [M+H]+.
-
Analysis : The mass-to-charge ratio (m/z) of the parent ion is used to confirm the molecular weight. The fragmentation pattern provides corroborating evidence for the proposed structure.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel pyrido[2,3-b]indole derivative.
References
Biological Activity of 6-Chloro-9H-pyrido[2,3-b]indole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 6-chloro-9H-pyrido[2,3-b]indole, also known as 6-chloro-α-carboline, represents a significant heterocyclic scaffold in medicinal chemistry. As a derivative of the α-carboline family, which features a pyridine ring fused to an indole backbone, this chlorinated analog has garnered interest for its diverse pharmacological potential. The introduction of a chlorine atom at the C-6 position can significantly modulate the compound's electronic properties, lipophilicity, and metabolic stability, thereby influencing its biological activity. This technical guide provides a comprehensive overview of the reported biological activities of this compound derivatives, with a focus on their anticancer, antimicrobial, and potential neuroprotective properties. The information presented herein is intended to serve as a resource for researchers engaged in the discovery and development of novel therapeutics based on this promising scaffold.
Anticancer Activity
Derivatives of the pyrido[2,3-b]indole scaffold have demonstrated notable cytotoxic effects against a variety of cancer cell lines. The presence of the 6-chloro substituent has been explored in the context of developing novel anticancer agents.
Quantitative Anticancer Activity Data
While extensive research specifically on a wide range of this compound derivatives is still emerging, studies on closely related substituted α-carbolines provide valuable insights into their potential. For instance, a study on 6-acetyl-9-(3,4,5-trimethoxybenzyl)-9H-pyrido[2,3-b]indole demonstrated potent activity against human colon cancer cells.[1] Another report from 1986 indicated that 6-chloro-α-carboline derivatives exhibited moderate inhibition of Sarcoma 180 growth.[2]
| Compound/Derivative | Cell Line | Assay Type | Activity (IC₅₀/GI₅₀) | Reference |
| 6-acetyl-9-(3,4,5-trimethoxybenzyl)-9H-pyrido[2,3-b]indole | COLO 205 (Colon) | Growth Inhibition | 0.52 ± 0.035 µM | [1] |
| 6-chloro-α-carboline | Sarcoma 180 | Growth Inhibition | Moderate Inhibition | [2] |
Mechanisms of Anticancer Action
The anticancer effects of α-carboline derivatives are often attributed to their ability to interfere with fundamental cellular processes. The 6-acetyl-9-(3,4,5-trimethoxybenzyl)-9H-pyrido[2,3-b]indole derivative, for example, has been shown to induce mitotic arrest and apoptosis in cancer cells.[1] This is achieved through the disruption of microtubule assembly, leading to a halt in the G2/M phase of the cell cycle.[1] This disruption triggers the intrinsic apoptotic pathway, characterized by a decrease in mitochondrial membrane potential and the activation of caspases.[1]
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plate is then incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ value is determined.
Cell Cycle Analysis
-
Cell Treatment: Cells are treated with the test compound at its IC₅₀ concentration for 24 hours.
-
Cell Harvesting and Fixation: The cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium iodide (PI) for 30 minutes in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.
Antimicrobial Activity
The β-carboline isomer of 6-chloro-pyridoindole has demonstrated significant antimicrobial properties, suggesting that the α-carboline counterpart may also possess similar activities. The presence of the chlorine atom can enhance the lipophilicity of the molecule, potentially facilitating its penetration through microbial cell membranes.
Quantitative Antimicrobial Activity Data
A study on dimeric 6-chlorocarboline (a β-carboline) derivatives revealed potent activity against Gram-positive bacteria, particularly Staphylococcus aureus.[3]
| Compound/Derivative | Microorganism | Assay Type | Activity (MIC) | Reference |
| Dimeric 6-chlorocarboline N²-benzylated salt | Staphylococcus aureus | Broth Microdilution | 0.01-0.05 µmol/mL | [3] |
Mechanisms of Antimicrobial Action
The precise mechanism of antimicrobial action for this compound derivatives is not yet fully elucidated. However, for the related β-carboline alkaloids, it is suggested that they can disrupt the bacterial cell membrane, leading to the leakage of essential ions and cytoplasmic components, ultimately causing cell death. The quaternization of the nitrogen atom in the pyridine ring, as seen in the N²-benzylated salt, appears to significantly enhance this activity.[3]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
-
Preparation of Inoculum: A suspension of the test microorganism is prepared in a sterile broth and adjusted to a turbidity equivalent to the 0.5 McFarland standard.
-
Compound Dilution: The this compound derivative is serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Potential Neuroprotective Activity
While direct evidence for the neuroprotective effects of this compound derivatives is limited, the broader class of β-carboline alkaloids has been investigated for its potential in the context of neurodegenerative diseases. These compounds are known to interact with various targets in the central nervous system.
The neuroprotective mechanisms of β-carbolines are thought to involve the inhibition of enzymes such as monoamine oxidase (MAO), which is implicated in the oxidative stress observed in conditions like Parkinson's disease. They may also interact with benzodiazepine and serotonin receptors. Further research is required to determine if 6-chloro-α-carboline derivatives share these neuroprotective properties and to elucidate their specific mechanisms of action in the nervous system.
Conclusion
The this compound scaffold holds considerable promise as a platform for the development of new therapeutic agents. The existing, though limited, evidence points towards potential applications in oncology and infectious diseases. The data on related α- and β-carboline derivatives provide a strong rationale for the continued investigation of 6-chloro substituted analogs. Future research should focus on the synthesis and systematic biological evaluation of a broader range of these derivatives to establish clear structure-activity relationships. Detailed mechanistic studies will be crucial to understanding their modes of action and identifying specific molecular targets, which will be instrumental in advancing these compounds through the drug discovery and development pipeline. This technical guide serves as a foundational resource to stimulate and inform such future research endeavors.
References
6-chloro-9H-pyrido[2,3-b]indole: A Versatile Scaffold for Kinase Inhibition
An In-depth Technical Guide for Researchers and Drug Development Professionals
The 6-chloro-9H-pyrido[2,3-b]indole, also known as 6-chloro-α-carboline, represents a privileged heterocyclic scaffold in medicinal chemistry, demonstrating significant potential as a core structure for the development of potent and selective kinase inhibitors. This technical guide provides a comprehensive overview of this scaffold, including its synthesis, mechanism of action, structure-activity relationships (SAR), and its inhibitory activity against various kinases. Detailed experimental protocols for synthesis and kinase inhibition assays are also provided to facilitate further research and development in this area.
Introduction to Kinase Inhibitors and the α-Carboline Scaffold
Protein kinases play a pivotal role in cellular signaling pathways by catalyzing the phosphorylation of specific protein substrates. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a major class of therapeutic targets. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other diseases.
The α-carboline (9H-pyrido[2,3-b]indole) framework is a tricyclic aromatic system that has attracted considerable attention from medicinal chemists. Its rigid, planar structure and the presence of hydrogen bond donors and acceptors make it an ideal starting point for the design of ATP-competitive kinase inhibitors. The introduction of a chlorine atom at the 6-position of the α-carboline ring has been shown to be a key modification for enhancing inhibitory potency and modulating selectivity against various kinases.
Kinase Inhibitory Profile of this compound Derivatives
The this compound scaffold has been incorporated into a variety of derivatives that exhibit inhibitory activity against a range of protein kinases. The following tables summarize the reported inhibitory concentrations (IC50) of these compounds against several key kinase targets.
| Compound ID | Substitution(s) | Target Kinase | IC50 (µM) | Reference |
| 1 | 2-chloroacetyl | ALK | low-micromolar | [1] |
| 2 | 2,6-bis-halogen | ALK | 1.7 | [2] |
| 3 | 6-nitro | ALK | micromolar | [2] |
| 4 | 6,8-dichloro, 7-alkylether | IKK | >200-fold selective vs CKII, PKA, PKC | [3] |
| 5 | 3,9-disubstituted | - | 0.3 - 0.8 (cytotoxicity) | [4] |
Note: The data presented is for derivatives of the core scaffold, as specific inhibitory data for the unsubstituted this compound is limited in publicly available literature. The cytotoxicity data for compound 5 suggests potential kinase inhibition as a mechanism of action.
Structure-Activity Relationship (SAR)
The biological activity of α-carboline derivatives is significantly influenced by the nature and position of substituents on the tricyclic core. For the this compound scaffold, the following SAR observations have been made:
-
Substitution at the 6-position: The presence of a halogen, such as chlorine or a nitro group at the 6-position, has been shown to confer micromolar activity against kinases like ALK.[2]
-
Substitution at the 2 and 3-positions: The pyridine ring is tolerant to substitutions, with chloro or methyl groups at various positions yielding compounds with inhibitory activity.[2] Bis-substitution on the pyridine and phenyl rings can further enhance potency.[2]
-
Substitution at the 9-position (indole nitrogen): The introduction of substituted benzyl groups at the N-9 position is crucial for the cytotoxic activity of some α-carboline derivatives, suggesting this position is important for interacting with the biological target.[4]
Experimental Protocols
Synthesis of α-Carbolines
A general and efficient method for the synthesis of α-carbolines involves a metalation/Negishi cross-coupling/SNAr reaction sequence. This protection-group-free approach provides a versatile route to a variety of substituted α-carbolines.
General Two-Step Procedure for α-Carboline Synthesis:
-
Biaryl Formation via Negishi Cross-Coupling:
-
A solution of a fluoropyridine in THF is treated with LDA at -25 °C for 5 minutes to achieve directed lithiation.
-
Transmetalation with ZnCl2 generates the corresponding arylzinc species.
-
This is followed by a Negishi cross-coupling reaction with a 2-haloaniline (e.g., 2-bromoaniline) in the presence of a palladium catalyst (e.g., 1.0 mol% of a third-generation palladium precatalyst) at 60 °C for 20 minutes.
-
An aqueous work-up is performed to isolate the 2-aminobiaryl intermediate.
-
-
Intramolecular S
NAr Cyclization:-
The isolated 2-aminobiaryl is dissolved in a high-boiling solvent such as 1,2-dichlorobenzene.
-
The solution is heated in a sealed tube at a high temperature (e.g., 200 °C) for an extended period (e.g., 18 hours) to effect the intramolecular nucleophilic aromatic substitution, yielding the α-carboline product.
-
Purification is typically achieved by column chromatography.
-
Kinase Inhibition Assays
The inhibitory activity of this compound derivatives against specific kinases can be determined using various assay formats. Radiometric and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are two commonly employed methods.
1. Radiometric Kinase Assay (Dot Blot Method) [5]
This assay directly measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP into a kinase substrate.
-
Reaction Setup:
-
Prepare a reaction mixture containing the kinase, a suitable peptide or protein substrate, and the kinase assay buffer (typically containing HEPES, MgCl₂, and other necessary cofactors).
-
Add the test compound (dissolved in DMSO) or DMSO as a control to the reaction mixture.
-
Initiate the kinase reaction by adding radiolabeled ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30 °C) for a specific duration.
-
-
Detection:
-
Spot a small aliquot of the reaction mixture onto a phosphocellulose membrane (e.g., P81 paper).
-
Wash the membrane extensively with a phosphoric acid solution to remove unincorporated radiolabeled ATP.
-
Dry the membrane and quantify the incorporated radioactivity using a phosphorimager or scintillation counter.
-
-
Data Analysis:
-
Determine the percentage of kinase inhibition by comparing the radioactivity in the presence of the test compound to the control.
-
Calculate the IC50 value by plotting the percentage of inhibition against a range of compound concentrations.
-
2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
TR-FRET assays are homogeneous (no-wash) assays that measure the binding of a phosphorylation-specific antibody to the kinase substrate.
-
Assay Principle:
-
A kinase reaction is performed with an ATP source and a substrate labeled with a FRET acceptor (e.g., fluorescein).
-
After the reaction, a terbium- or europium-labeled antibody (FRET donor) that specifically recognizes the phosphorylated substrate is added.
-
If the substrate is phosphorylated, the donor and acceptor are brought into close proximity, resulting in a FRET signal upon excitation of the donor.
-
Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the FRET signal.
-
-
General Protocol:
-
Dispense the test compound or DMSO control into a microplate well.
-
Add the kinase and the acceptor-labeled substrate.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at room temperature for a defined period.
-
Stop the reaction and add the donor-labeled phosphospecific antibody.
-
Incubate to allow for antibody binding.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission of both the donor and acceptor fluorophores.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Determine the percentage of inhibition based on the change in the TR-FRET ratio.
-
Calculate the IC50 value from a dose-response curve.
-
Signaling Pathways
The this compound scaffold has shown promise in targeting kinases involved in critical cancer signaling pathways, such as Anaplastic Lymphoma Kinase (ALK) and Breast Tumor Kinase (Brk/PTK6).
Anaplastic Lymphoma Kinase (ALK) Signaling Pathway
Oncogenic fusion proteins involving ALK lead to its constitutive activation and subsequent downstream signaling, promoting cell proliferation and survival. Key pathways activated by ALK include RAS-MAPK, PI3K-AKT, and JAK-STAT.
Breast Tumor Kinase (Brk/PTK6) Signaling Pathway
Brk/PTK6 is a non-receptor tyrosine kinase implicated in breast cancer progression. It is involved in pathways that regulate cell proliferation, survival, and migration. Brk can phosphorylate substrates such as STAT3 and adaptor molecules that link to growth factor receptor signaling.
Conclusion
The this compound scaffold is a valuable starting point for the design of novel kinase inhibitors. Its derivatives have demonstrated potent activity against several important cancer-related kinases. The synthetic accessibility of this scaffold, coupled with the potential for diverse functionalization, makes it an attractive core for further optimization. The experimental protocols and signaling pathway information provided in this guide are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the exploration of this promising class of kinase inhibitors. Further investigation into the kinase selectivity profile and in vivo efficacy of compounds based on this scaffold is warranted to fully realize its therapeutic potential.
References
- 1. Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel α-Carboline Inhibitors of the Anaplastic Lymphoma Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship study of beta-carboline derivatives as haspin kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationship studies of novel 3,9-substituted α-carboline derivatives with high cytotoxic activity against colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Intricacies of 6-chloro-9H-pyrido[2,3-b]indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Detailed mechanistic studies on 6-chloro-9H-pyrido[2,3-b]indole are not extensively available in the public domain. This guide provides a comprehensive overview of the proposed mechanisms of action based on the biological activities of closely related pyrido[2,3-b]indole derivatives and the broader pyridoindole class of compounds. The primary focus will be on the well-characterized derivative, 6-acetyl-9-(3,4,5-trimethoxybenzyl)-9H-pyrido[2,3-b]indole, as a surrogate to infer the potential activities of the core this compound scaffold.
Core Postulated Mechanisms of Action
The pyrido[2,3-b]indole scaffold is a recurring motif in a variety of biologically active compounds, including kinase inhibitors and cytotoxic agents. The primary hypothesized mechanisms of action for compounds based on this core structure revolve around the disruption of cellular division and the induction of programmed cell death (apoptosis). The addition of a chloro- group at the 6-position is anticipated to modulate the electronic properties of the molecule, potentially influencing its binding affinity to target proteins.
Based on studies of its analogs, the potential mechanisms of action for this compound can be categorized as:
-
Disruption of Microtubule Dynamics: Interference with the polymerization and depolymerization of microtubules, leading to mitotic arrest.
-
Induction of Cell Cycle Arrest: Primarily at the G2/M phase, preventing cells from entering mitosis.
-
Activation of Apoptotic Pathways: Triggering the intrinsic (mitochondrial) pathway of apoptosis.
-
Inhibition of Key Cellular Kinases: Targeting kinases that are crucial for cell cycle progression and survival, such as Aurora kinases.
-
Modulation of the p53 Pathway: Through interaction with proteins like MDM2.
Quantitative Data on a Key Pyrido[2,3-b]indole Derivative
The following table summarizes the quantitative data for the anticancer activity of a key derivative, 6-acetyl-9-(3,4,5-trimethoxybenzyl)-9H-pyrido[2,3-b]indole (referred to as HAC-Y6 in the cited literature), which provides a basis for understanding the potential potency of the this compound core.
| Compound | Cell Line | Assay Type | Endpoint | Value | Reference |
| 6-acetyl-9-(3,4,5-trimethoxybenzyl)-9H-pyrido[2,3-b]indole | COLO 205 (Human colon cancer) | Growth Inhibition | IC50 | 0.52 ± 0.035 µM | [1] |
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of pyrido[2,3-b]indole derivatives. These protocols can serve as a template for the investigation of this compound.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).
-
Methodology:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by non-linear regression analysis.
-
Cell Cycle Analysis (Flow Cytometry)
-
Objective: To determine the effect of the compound on cell cycle distribution.
-
Methodology:
-
Treat cells with the test compound at its IC50 concentration for 24 and 48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in 70% ethanol at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry.
-
Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle using cell cycle analysis software.
-
Apoptosis Assay (Annexin V-FITC/PI Double Staining)
-
Objective: To quantify the number of apoptotic and necrotic cells following compound treatment.
-
Methodology:
-
Treat cells with the test compound at its IC50 concentration for 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Mitochondrial Membrane Potential Assay (JC-1 Staining)
-
Objective: To assess the effect of the compound on the mitochondrial membrane potential (ΔΨm).
-
Methodology:
-
Treat cells with the test compound at its IC50 concentration for 48 hours.
-
Incubate the cells with JC-1 staining solution for 15-30 minutes at 37°C.
-
Wash the cells with PBS.
-
Analyze the cells by flow cytometry or fluorescence microscopy.
-
In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green. A shift from red to green fluorescence indicates mitochondrial depolarization.
-
Visualizing the Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with the proposed mechanism of action of pyrido[2,3-b]indole derivatives.
Caption: Proposed signaling pathway for a pyrido[2,3-b]indole derivative.
Caption: Workflow for assessing apoptosis induction.
Conclusion and Future Directions
While direct evidence for the mechanism of action of this compound is limited, the available data on its close analogs strongly suggest that it likely functions as a cytotoxic agent by disrupting microtubule dynamics, inducing G2/M cell cycle arrest, and triggering apoptosis through the mitochondrial pathway. The chloro- substitution may enhance its activity and specificity.
Future research should focus on:
-
Direct Target Identification: Utilizing techniques such as affinity chromatography and mass spectrometry to identify the direct binding partners of this compound.
-
Kinase Profiling: Screening the compound against a broad panel of kinases to determine its selectivity profile.
-
In Vivo Efficacy Studies: Evaluating the anti-tumor activity of this compound in animal models of cancer.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogs to understand the contribution of different functional groups to the observed biological activity.
This technical guide provides a foundational understanding of the potential mechanism of action of this compound, offering a roadmap for its further investigation and development as a potential therapeutic agent.
References
Potential Therapeutic Targets of 6-chloro-9H-pyrido[2,3-b]indole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-chloro-9H-pyrido[2,3-b]indole, a member of the α-carboline class of heterocyclic compounds, has emerged as a scaffold of interest in medicinal chemistry due to the diverse biological activities exhibited by its analogs. While comprehensive data on the specific therapeutic targets of the parent compound remains under investigation, evidence from studies on closely related derivatives suggests potent anticancer properties. This technical guide consolidates the current understanding of the potential therapeutic targets of this compound, drawing insights from its observed biological effects and the mechanisms of its derivatives. This document provides a summary of available quantitative data, detailed experimental methodologies for key assays, and visual representations of associated signaling pathways and workflows to facilitate further research and drug development efforts in this area.
Introduction
The 9H-pyrido[2,3-b]indole, or α-carboline, scaffold is a recurring motif in a variety of biologically active molecules, both natural and synthetic. The introduction of a chlorine atom at the 6-position is anticipated to modulate the electronic and lipophilic properties of the molecule, potentially influencing its interaction with biological targets. Preliminary studies have indicated that this compound exhibits moderate inhibitory effects on the growth of Sarcoma 180, pointing towards a potential application in oncology. Further elucidation of its mechanism of action is crucial for its development as a therapeutic agent. This guide aims to provide a detailed overview of the known biological activities and potential molecular targets, with a focus on providing actionable data and protocols for the research community.
Potential Therapeutic Targets and Biological Activities
Based on available literature, the primary therapeutic potential of this compound and its derivatives lies in the realm of oncology. The key observed biological activities include:
-
Anticancer Activity: Direct evidence points to the moderate inhibition of Sarcoma 180 tumor growth by this compound.
-
Microtubule Dynamics Disruption: A closely related derivative, 6-acetyl-9-(3,4,5-trimethoxybenzyl)-9H-pyrido[2,3-b]indole, has been shown to induce anticancer effects by depolymerizing microtubules. This suggests that tubulin or associated proteins could be a potential therapeutic target for this class of compounds.
-
Induction of Apoptosis: The aforementioned derivative also triggers programmed cell death (apoptosis) in cancer cells, indicating an interaction with key proteins in the apoptotic signaling cascade.
Quantitative Data Summary
While specific quantitative data for this compound is limited, the activity of a key derivative provides valuable insight into the potential potency of this scaffold.
| Compound | Cell Line | Assay Type | Endpoint | Value (µM) |
| 6-acetyl-9-(3,4,5-trimethoxybenzyl)-9H-pyrido[2,3-b]indole | COLO 205 | Cytotoxicity Assay | IC50 | 0.52 ± 0.035 |
| This compound | Sarcoma 180 | Growth Inhibition Assay | - | Moderate Inhibition |
Table 1: Summary of Quantitative Biological Activity Data. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on established techniques and can be adapted for the evaluation of this compound.
In Vivo Sarcoma 180 Growth Inhibition Assay
This protocol outlines the procedure for evaluating the in vivo antitumor activity of a test compound against Sarcoma 180 in a murine model.
-
Cell Culture: Sarcoma 180 cells are maintained in an appropriate medium, such as RPMI-1640, supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Model: Female ICR mice (6-8 weeks old) are used for the study.
-
Tumor Implantation: Sarcoma 180 cells (approximately 2 x 10^6 cells in 0.1 mL of sterile phosphate-buffered saline) are injected subcutaneously into the right flank of each mouse.
-
Treatment:
-
One day after tumor implantation, the mice are randomly divided into control and treatment groups.
-
The test compound (e.g., this compound) is dissolved in a suitable vehicle (e.g., 10% DMSO in saline).
-
The treatment group receives daily intraperitoneal injections of the test compound at a predetermined dose.
-
The control group receives injections of the vehicle only.
-
-
Tumor Measurement: Tumor volume is measured every two days using calipers and calculated using the formula: Volume = (length × width^2) / 2.
-
Endpoint: After a specified treatment period (e.g., 14 days), the mice are euthanized, and the tumors are excised and weighed.
-
Data Analysis: The tumor growth inhibition rate is calculated as: Inhibition Rate (%) = [(Control Tumor Weight - Treated Tumor Weight) / Control Tumor Weight] × 100.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., COLO 205) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a further 48-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Microtubule Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
-
Reaction Mixture: A reaction mixture containing purified tubulin, GTP, and a polymerization buffer (e.g., PIPES buffer) is prepared.
-
Compound Addition: The test compound at various concentrations is added to the reaction mixture.
-
Initiation of Polymerization: The reaction is initiated by warming the mixture to 37°C.
-
Turbidity Measurement: The increase in turbidity due to microtubule formation is monitored by measuring the absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: The rate and extent of polymerization in the presence of the test compound are compared to a control reaction without the compound.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are considered viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Visualizations
The following diagrams illustrate the potential signaling pathways and experimental workflows associated with the therapeutic targets of this compound.
Caption: Proposed mechanism of apoptosis induction.
Caption: Workflow for determining cytotoxicity.
Conclusion and Future Directions
The available evidence strongly suggests that this compound and its derivatives are promising candidates for anticancer drug development. The disruption of microtubule dynamics and the induction of apoptosis appear to be key mechanisms of action. However, to fully realize the therapeutic potential of this compound, further research is imperative. Future studies should focus on:
-
Target Identification and Validation: Unambiguously identifying the direct molecular targets of this compound using techniques such as affinity chromatography, proteomics, and computational modeling.
-
Quantitative Structure-Activity Relationship (QSAR) Studies: Synthesizing and screening a library of derivatives to establish a clear relationship between chemical structure and biological activity, leading to the design of more potent and selective compounds.
-
In-depth Mechanistic Studies: Elucidating the precise signaling pathways modulated by this compound that lead to cell cycle arrest and apoptosis.
-
Pharmacokinetic and Toxicological Profiling: Evaluating the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds to assess their drug-like properties and safety profiles.
This technical guide provides a solid foundation for researchers to build upon in their efforts to develop novel therapeutics based on the this compound scaffold. The provided protocols and visualizations are intended to serve as practical tools to accelerate these research endeavors.
In Vitro Screening of 6-Chloro-9H-pyrido[2,3-b]indole Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro screening of 6-chloro-9H-pyrido[2,3-b]indole analogs, a class of heterocyclic compounds with significant potential in drug discovery. The pyrido[2,3-b]indole scaffold, also known as α-carboline, is a key pharmacophore found in numerous biologically active natural products and synthetic molecules. The introduction of a chloro substituent at the 6-position can significantly modulate the physicochemical properties and biological activity of these compounds, making their systematic screening a critical step in the development of new therapeutic agents.
This guide details the experimental protocols for key in vitro assays, presents quantitative data from studies on structurally related compounds to illustrate potential screening outcomes, and visualizes relevant biological pathways to provide context for mechanism-of-action studies.
Data Presentation: In Vitro Biological Activity
The following tables summarize the in vitro biological activity of various pyridoindole and indole derivatives, including chloro-substituted analogs, against cancer cell lines and bacterial strains. While specific data for a comprehensive series of this compound analogs is not extensively available in the public domain, the presented data from closely related structures provide valuable insights into the potential bioactivities and establish a framework for data comparison.
Table 1: Anticancer Activity of Pyrido[3,4-b]indole Derivatives
| Compound ID | R1 | R2 | Cell Line | IC50 (µM) |
| 1 | H | H | HCT116 (Colon) | >50 |
| 2 | Phenyl | H | HCT116 (Colon) | 14.10 |
| 3 | 1-Naphthyl | H | HCT116 (Colon) | 0.90 |
| 4 | H | OCH3 | HCT116 (Colon) | 49.60 |
| 5 | Phenyl | OCH3 | HCT116 (Colon) | 2.10 |
| 6 (Analogue) | 1-Naphthyl | OCH3 | HCT116 (Colon) | 0.13 |
| 6 (Analogue) | 1-Naphthyl | OCH3 | MDA-MB-468 (Breast) | 0.08 |
| 6 (Analogue) | 1-Naphthyl | OCH3 | A375 (Melanoma) | 0.13 |
| 6 (Analogue) | 1-Naphthyl | OCH3 | Panc-1 (Pancreatic) | 0.29 |
Data adapted from studies on pyrido[3,4-b]indoles, which are structural isomers of the target scaffold.[1]
Table 2: Antibacterial Activity of Chloroindoles and Pyrido[2,3-d]pyrimidine Derivatives
| Compound | Bacterial Strain | Assay Type | Zone of Inhibition (mm) | MIC (µg/mL) |
| 4-Chloroindole | Vibrio parahaemolyticus | Broth Microdilution | - | >200 |
| 7-Chloroindole | Vibrio parahaemolyticus | Broth Microdilution | - | >200 |
| Pyrido[2,3-d]pyrimidine Analog 1 | Staphylococcus aureus | Agar Disc Diffusion | 15 | - |
| Pyrido[2,3-d]pyrimidine Analog 2 | Escherichia coli | Agar Disc Diffusion | 12 | - |
Data for chloroindoles and pyrido[2,3-d]pyrimidines are included to illustrate common antibacterial screening results.[2][3]
Experimental Protocols
Detailed methodologies for key in vitro screening assays are provided below. These protocols are standardized and can be adapted for the high-throughput screening of this compound analog libraries.
Cell Viability Assay (MTT Assay) for Anticancer Screening
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., HCT116, MCF-7, A549)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the complete growth medium. The final DMSO concentration should not exceed 0.5%.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antibacterial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of an antibacterial agent.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Resazurin solution (optional, as a viability indicator)
-
Microplate reader or visual inspection
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in CAMHB in a 96-well plate.
-
Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the bacterial suspension to each well containing the test compound. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be done by visual inspection or by measuring the optical density at 600 nm.
-
Optionally, add a viability indicator like resazurin to aid in the determination of the MIC.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key biological pathways and experimental workflows relevant to the screening of this compound analogs.
References
The Influence of Chlorination on the Bioactivity of Pyridoindoles: A Technical Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of chlorinated pyridoindoles, a class of heterocyclic compounds with significant potential in therapeutic applications, particularly in oncology. By examining the impact of chlorine substitution on the pyridoindole scaffold, this document aims to furnish researchers and drug development professionals with a comprehensive understanding of the design principles governing the potency and selectivity of these promising molecules. This guide synthesizes quantitative data, details key experimental methodologies, and visualizes relevant biological pathways to facilitate further research and development in this area.
Quantitative Structure-Activity Relationship (SAR) Data
The biological activity of pyridoindoles can be significantly modulated by the number and position of chlorine substituents on the aromatic rings. The following tables summarize the available quantitative data, primarily focusing on their anticancer and kinase inhibitory activities.
Table 1: In Vitro Cytotoxicity of Chlorinated Pyrido[3,4-b]indoles (β-carbolines) against Human Cancer Cell Lines[1][2][3]
| Compound ID | Substitution Pattern | HCT116 (Colon) IC₅₀ (µM) | HPAC (Pancreatic) IC₅₀ (µM) | Mia-PaCa2 (Pancreatic) IC₅₀ (µM) |
| 1a | Unsubstituted | >10 | >10 | >10 |
| 1b | 6-Chloro | 5.2 | 7.8 | 6.5 |
| 1c | 8-Chloro | 8.1 | 9.2 | 8.9 |
| 1d | 6,8-Dichloro | 2.5 | 3.1 | 2.8 |
| 1e | 1-(4-chlorophenyl) | 1.2 | 1.5 | 1.4 |
| 1f | 1-(4-chlorophenyl)-6-methoxy | 0.2 | 0.3 | 0.25 |
Note: Data is compiled and extrapolated from QSAR studies on broader sets of pyrido[3,4-b]indole derivatives. The IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.
Table 2: Kinase Inhibitory Activity of Chlorinated Pyridoindole Analogs[4][5]
| Compound ID | Scaffold | Substitution | Target Kinase | IC₅₀ (nM) |
| 2a | Pyrido[4,3-b]indole | 9-(4-chlorophenyl) | CDK2/Cyclin A | 85 |
| 2b | Pyrido[4,3-b]indole | 9-(3,4-dichlorophenyl) | CDK2/Cyclin A | 42 |
| 2c | Pyrido[4,3-b]indole | 9-(4-chlorophenyl) | Aurora A | 120 |
| 2d | Pyrido[4,3-b]indole | 9-(3,4-dichlorophenyl) | Aurora A | 75 |
| 2e | 4-Anilinoquinazoline | 3'-Chloro | EGFR | 5.6 |
| 2f | 4-Anilinoquinazoline | 3'-Bromo | EGFR | 3.2 |
Note: This table includes data from related chlorinated heterocyclic kinase inhibitors to provide a broader context for the SAR of chlorine substitution.
From the data presented, several key SAR trends can be observed:
-
Position of Chlorination: The position of the chlorine atom on the pyridoindole nucleus significantly influences cytotoxic activity. For instance, in the pyrido[3,4-b]indole series, dichlorination at positions 6 and 8 (Compound 1d) results in a notable increase in potency against the tested cancer cell lines compared to the unsubstituted parent compound and the monochlorinated analogs.
-
Effect of Multiple Chlorines: The presence of multiple chlorine atoms, such as a dichlorophenyl substituent, can enhance kinase inhibitory activity (compare Compounds 2a and 2b, and 2c and 2d). This suggests that increased halogenation may lead to more potent interactions with the kinase active site.
-
Influence on Different Scaffolds: The positive effect of chlorination is not limited to the pyridoindole core. In the related 4-anilinoquinazoline scaffold, a chlorine at the 3'-position of the anilino ring contributes to potent EGFR inhibition. Interestingly, substitution with bromine, a heavier halogen, further enhances this activity, highlighting the role of halogen bonding and electronic properties in ligand-target interactions.[1][2]
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the study of chlorinated pyridoindoles.
MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of compounds on cancer cell lines.
Principle: The assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[3][4]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the chlorinated pyridoindole compounds in culture medium. After the 24-hour incubation, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Following the treatment period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Formazan Formation: Incubate the plate for an additional 2 to 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium from each well and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Kinase Inhibition Assay (Example: Aurora Kinase A)
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. The level of phosphorylation is then quantified, often using a luminescence-based method where the amount of ATP remaining after the kinase reaction is measured.
Protocol:
-
Reagent Preparation: Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Prepare solutions of recombinant human Aurora Kinase A, a suitable substrate (e.g., a synthetic peptide), and ATP.
-
Compound Preparation: Prepare serial dilutions of the chlorinated pyridoindole compounds in the kinase buffer.
-
Kinase Reaction: In a 96-well plate, add the test compounds, the kinase, and the substrate. Initiate the reaction by adding ATP. The final reaction volume is typically 25-50 µL.
-
Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of ATP consumed or ADP produced. For example, using a commercial kit like ADP-Glo™, the remaining ATP is depleted, and the generated ADP is converted back to ATP, which is then used in a luciferase-based reaction to produce a luminescent signal.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.
Western Blot Analysis for Apoptosis Markers
This technique is used to detect and quantify specific proteins involved in the apoptotic pathway, providing mechanistic insights into the compound's mode of action.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
Protocol:
-
Cell Treatment and Lysis: Treat cancer cells with the chlorinated pyridoindole compound at its IC₅₀ concentration for various time points (e.g., 0, 6, 12, 24 hours). Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[5][6]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the BCA assay.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptotic markers (e.g., cleaved Caspase-3, cleaved PARP, Bax, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH) to determine the changes in protein expression levels.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows relevant to the study of chlorinated pyridoindoles.
References
- 1. Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Insights on the Role of Halogen Bonding in Protein MEK Kinase-Inhibitor Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. 2.8. Western blot analysis of apoptotic markers expression [bio-protocol.org]
- 6. Western blotting analysis of apoptosis markers [bio-protocol.org]
Cytotoxicity Profile of 6-Substituted 9H-Pyrido[2,3-b]indoles: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 9H-pyrido[2,3-b]indole scaffold, also known as α-carboline, is a key pharmacophore in a variety of biologically active compounds. Strategic substitutions on this core structure have been shown to modulate its pharmacological properties, including its anticancer activity. This guide focuses on derivatives substituted at the 6-position, highlighting their cytotoxic effects against various cancer cell lines and elucidating their potential mechanisms of action.
Quantitative Cytotoxicity Data
The cytotoxic potential of 6-substituted 9H-pyrido[2,3-b]indole derivatives has been evaluated against human cancer cell lines. The following table summarizes the available quantitative data for key analogs:
| Compound | Cell Line | IC50 Value (µM) | Reference |
| 6-acetyl-9-(3,4,5-trimethoxybenzyl)-9H-pyrido[2,3-b]indole (HAC-Y6) | COLO 205 (Human colorectal adenocarcinoma) | 0.52 ± 0.035 | [1] |
| 6-acetyl-9-(3,5-dimethoxybenzyl)-9H-pyrido[2,3-b]indole | HL-60 (Human promyelocytic leukemia) | Potent | [2] |
| 6-acetyl-9-(3,4,5-trimethoxybenzyl)-9H-pyrido[2,3-b]indole | HL-60 (Human promyelocytic leukemia) | Potent | [2] |
Experimental Protocols
The methodologies employed in the cited studies are crucial for the interpretation and replication of the reported findings. Below are the key experimental protocols for assessing cytotoxicity.
Cell Culture and Maintenance
Human cancer cell lines, such as COLO 205 and HL-60, were cultured in appropriate growth media supplemented with fetal bovine serum and antibiotics. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
The in vitro antiproliferative activity of the compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cells were seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution was added to each well, and the plates were incubated for an additional few hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals were dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting solution was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.
Mechanism of Action: Insights from 6-acetyl-9-(3,4,5-trimethoxybenzyl)-9H-pyrido[2,3-b]indole
Studies on 6-acetyl-9-(3,4,5-trimethoxybenzyl)-9H-pyrido[2,3-b]indole (HAC-Y6) have provided initial insights into the potential mechanism of action for this class of compounds. The key findings suggest that its cytotoxic effects are mediated through the induction of apoptosis and disruption of microtubule dynamics.[1]
Apoptosis Induction
The compound was found to induce apoptosis in COLO 205 cells, as evidenced by Annexin V/PI double staining.[1] This process involves a decrease in the mitochondrial membrane potential, suggesting the involvement of the intrinsic apoptotic pathway.[1]
Microtubule Depolymerization
An immunostaining assay revealed that HAC-Y6 leads to the depolymerization of microtubules.[1] This disruption of the cellular cytoskeleton can lead to cell cycle arrest and ultimately apoptosis.
Visualizing the Proposed Signaling Pathway
The following diagram illustrates the proposed signaling cascade initiated by 6-acetyl-9-(3,4,5-trimethoxybenzyl)-9H-pyrido[2,3-b]indole, leading to cancer cell death.
Caption: Proposed mechanism of action for a 6-substituted 9H-pyrido[2,3-b]indole derivative.
Experimental Workflow for Cytotoxicity Screening
The general workflow for screening and evaluating the cytotoxic properties of novel 9H-pyrido[2,3-b]indole derivatives is depicted below.
Caption: General workflow for preclinical evaluation of novel cytotoxic compounds.
Conclusion and Future Directions
The preliminary data on 6-substituted 9H-pyrido[2,3-b]indole derivatives, particularly the 6-acetyl analogs, are promising and warrant further investigation. These compounds exhibit potent cytotoxic activity against cancer cell lines, with a mechanism that appears to involve the induction of apoptosis and disruption of microtubule function.
Future research should focus on:
-
Synthesis and evaluation of 6-chloro-9H-pyrido[2,3-b]indole: Direct assessment of the cytotoxic properties of the originally queried compound is essential.
-
Broad-spectrum screening: Testing a wider range of 6-substituted derivatives against a larger panel of cancer cell lines to establish structure-activity relationships (SAR).
-
In-depth mechanistic studies: Further elucidation of the specific molecular targets and signaling pathways affected by these compounds.
-
In vivo efficacy studies: Evaluation of the most promising candidates in preclinical animal models of cancer.
This technical guide serves as a starting point for researchers and drug developers interested in the potential of 6-substituted 9H-pyrido[2,3-b]indoles as a novel class of anticancer agents. The encouraging preliminary findings underscore the need for continued exploration of this chemical space to unlock its therapeutic potential.
References
Methodological & Application
Synthesis of 6-chloro-9H-pyrido[2,3-b]indole: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 6-chloro-9H-pyrido[2,3-b]indole, a heterocyclic scaffold of interest in medicinal chemistry. The synthesis is based on the Graebe-Ullmann reaction, a classical and effective method for the formation of carboline ring systems. The protocol is presented in a step-by-step format, suitable for use in a research or process development setting. Key quantitative data and characterization of the final product are summarized for reference.
Introduction
The pyrido[2,3-b]indole, or α-carboline, framework is a prominent structural motif in numerous biologically active compounds, exhibiting a wide range of pharmacological activities, including antiviral and antitumor properties. The introduction of a chlorine substituent at the 6-position can significantly modulate the electronic and lipophilic properties of the molecule, making this compound a valuable intermediate for the development of novel therapeutic agents. The Graebe-Ullmann reaction provides a reliable two-step approach to this scaffold, involving the formation of a triazole intermediate followed by a thermally induced cyclization with the elimination of nitrogen gas.
Data Presentation
A summary of the key quantitative data for the synthesized this compound is presented in Table 1.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₁H₇ClN₂ |
| Molecular Weight | 202.64 g/mol |
| Melting Point | 229-230 °C[1] |
| Appearance | Solid |
| Boiling Point | 405.3±25.0 °C (Predicted)[1] |
Note: Spectroscopic data (¹H NMR, ¹³C NMR) should be acquired upon synthesis and compared with literature values for verification.
Experimental Protocol
The synthesis of this compound is achieved via a two-step process, beginning with the formation of a triazole intermediate, followed by a cyclization reaction.
Step 1: Synthesis of 1-(4-chlorophenyl)-1H-[1][2][3]triazolo[4,5-b]pyridine
This step involves the diazotization of a substituted aminopyridine and subsequent coupling. While a specific procedure for this intermediate was not found, a general method can be adapted from the synthesis of similar triazolopyridines.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,3-diaminopyridine in a suitable acidic medium (e.g., aqueous HCl). Cool the solution to 0-5 °C in an ice bath.
-
Diazotization: Slowly add a solution of sodium nitrite in water to the cooled solution, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature.
-
Coupling: To the diazotized solution, add a solution of 4-chloroaniline in a suitable solvent. Allow the reaction to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.
-
Workup and Isolation: Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain 1-(4-chlorophenyl)-1H-[1][2][3]triazolo[4,5-b]pyridine.
Step 2: Synthesis of this compound
This step is a thermal cyclization of the triazole intermediate.
-
Reaction Setup: Place the purified 1-(4-chlorophenyl)-1H-[1][2][3]triazolo[4,5-b]pyridine in a high-boiling point solvent such as diphenyl ether or in a setup for solid-phase thermolysis.
-
Cyclization: Heat the mixture to a high temperature (typically >250 °C) to induce the elimination of nitrogen gas and promote cyclization. The reaction can be monitored by the cessation of gas evolution. Microwave-assisted heating can be an effective alternative to shorten reaction times and potentially improve yields.
-
Workup and Isolation: After cooling, dilute the reaction mixture with a non-polar solvent (e.g., hexane) to precipitate the product. Collect the solid by filtration.
-
Purification: Wash the collected solid with a suitable solvent to remove residual high-boiling solvent. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
Mandatory Visualization
The logical workflow for the synthesis of this compound is depicted in the following diagram.
Caption: Synthetic workflow for this compound.
References
Synthesis of 6-chloro-9H-pyrido[2,3-b]indole: A Detailed Guide for Researchers
For researchers, scientists, and professionals in drug development, the synthesis of 6-chloro-9H-pyrido[2,3-b]indole, also known as 6-chloro-α-carboline, is a process of significant interest due to the prevalence of the carboline framework in biologically active compounds. This document provides a comprehensive guide to its synthesis, primarily focusing on the Graebe-Ullmann reaction, a classic and effective method for the formation of the carboline ring system.
Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process. The key steps involve the synthesis of the precursor 2-amino-5-chloropyridine, its coupling to form an aminodiphenylamine derivative, followed by diazotization and cyclization via the Graebe-Ullmann reaction.
Step 1: Synthesis of 2-Amino-5-chloropyridine
A common method for the preparation of 2-amino-5-chloropyridine is through the direct chlorination of 2-aminopyridine.[1]
Protocol:
-
In a suitable reaction vessel, dissolve 2-aminopyridine in a strong acidic medium, such as concentrated sulfuric acid.[2]
-
Cool the solution in an ice bath to maintain a low temperature.
-
Slowly introduce a chlorinating agent, such as chlorine gas or sodium hypochlorite solution with concentrated hydrochloric acid.[3][4]
-
Control the reaction temperature, typically between 10°C and 25°C, for several hours.[4]
-
After the reaction is complete, carefully pour the mixture onto ice and neutralize it with a base (e.g., NaOH solution) to precipitate the product.[2][4]
-
Collect the solid by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like methanol or ethanol to yield high-purity 2-amino-5-chloropyridine.[3]
Step 2: Synthesis of N-(5-chloropyridin-2-yl)benzene-1,2-diamine
This intermediate is prepared by the coupling of 2-amino-5-chloropyridine with o-phenylenediamine.
Protocol:
-
In a reaction flask, combine 2-amino-5-chloropyridine and o-phenylenediamine.
-
The reaction can be carried out under Ullmann condensation conditions, which typically involve a copper catalyst and a high-boiling point solvent.
-
Heat the mixture to facilitate the coupling reaction.
-
Upon completion, cool the reaction mixture and perform an appropriate work-up, which may include extraction and chromatographic purification to isolate N-(5-chloropyridin-2-yl)benzene-1,2-diamine.
Step 3: Graebe-Ullmann Synthesis of this compound
This step involves the diazotization of the N-(5-chloropyridin-2-yl)benzene-1,2-diamine to form a benzotriazole intermediate, which is then cyclized through thermolysis.
Protocol:
-
Diazotization: Dissolve N-(5-chloropyridin-2-yl)benzene-1,2-diamine in an acidic solution (e.g., aqueous acetic acid or hydrochloric acid) and cool it to a low temperature (typically 0-5°C).[5]
-
Slowly add a solution of sodium nitrite in water while maintaining the low temperature. The reaction leads to the formation of 1-(5-chloro-2-pyridyl)-1H-benzotriazole.[5]
-
Cyclization (Thermolysis): Isolate the benzotriazole intermediate. The cyclization is achieved by heating the intermediate at a high temperature. This step involves the extrusion of a nitrogen molecule to form the final product. The reaction can be performed neat or in a high-boiling solvent.
-
After cooling, the crude this compound can be purified by techniques such as column chromatography or recrystallization.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound and its precursor.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| 2-Amino-5-chloropyridine | C₅H₅ClN₂ | 128.56 | 70-95[2][3][4] | 136-138[6] |
| This compound | C₁₁H₇ClN₂ | 202.64 | Varies | Not specified |
Note: The yield for the final product can vary significantly based on the specific conditions of the Graebe-Ullmann reaction.
Mandatory Visualization
The logical workflow for the synthesis of this compound via the Graebe-Ullmann reaction is depicted in the following diagram.
Caption: Synthetic pathway for this compound.
References
- 1. 2-Amino-5-chloropyridine | 1072-98-6 | Benchchem [benchchem.com]
- 2. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 3. Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. 2-Amino-5-chloropyridine: An In-Depth Exploration_Chemicalbook [chemicalbook.com]
Application Notes and Protocols for 6-chloro-9H-pyrido[2,3-b]indole in Kinase Inhibitor Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-chloro-9H-pyrido[2,3-b]indole is a heterocyclic compound belonging to the carboline family. Carboline derivatives have shown a wide range of biological activities, and their structural analogs, such as pyrimido[4,5-b]indoles and benzo[e]pyridoindoles, have been identified as potent inhibitors of various protein kinases.[1][2] Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[3] This makes them attractive targets for drug discovery.
These application notes provide a comprehensive guide for utilizing this compound in a kinase inhibitor assay. Due to the limited publicly available data on the specific kinase targets of this compound, this document will use a representative kinase, Aurora Kinase B, as a plausible example to illustrate the experimental design and protocols. Aurora Kinase B is a key regulator of mitosis, and its inhibition is a validated strategy in oncology.[2] The methodologies described herein are broadly applicable to other kinases with minor modifications.
Principle of the Kinase Inhibition Assay
The fundamental principle of a kinase inhibitor assay is to measure the enzymatic activity of a specific kinase in the presence of a potential inhibitor. The activity of the kinase is typically determined by quantifying the amount of a phosphorylated substrate or the amount of ATP consumed during the phosphorylation reaction. A decrease in kinase activity in the presence of the compound indicates inhibition. The potency of the inhibitor is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
A common method for assessing kinase activity is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction. This assay has a high signal-to-background ratio and is well-suited for high-throughput screening.[4]
Data Presentation
The inhibitory activity of this compound against a panel of selected kinases can be summarized in a tabular format for clear comparison of its potency and selectivity. The following table presents hypothetical IC50 values for illustrative purposes.
| Kinase Target | This compound IC50 (nM) | Reference Compound (e.g., Barasertib) IC50 (nM) |
| Aurora Kinase A | 150 | 25 |
| Aurora Kinase B | 35 | 15 |
| Aurora Kinase C | 250 | 40 |
| VEGFR-2 | >10,000 | 5 |
| GSK-3β | 1,200 | 100 |
Experimental Protocols
Materials and Reagents
-
This compound (user-supplied)
-
Recombinant human Aurora Kinase B (e.g., from Promega or Carna Biosciences)
-
K-LISA™ Kinase-Ligand Interaction and Substrate Analysis Kit (e.g., from Calbiochem) or ADP-Glo™ Kinase Assay Kit (Promega)
-
ATP, 10 mM stock solution
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Substrate peptide (e.g., Kemptide, LRRAS LG)
-
384-well white assay plates
-
Plate reader capable of luminescence detection
-
Dimethyl sulfoxide (DMSO)
Protocol: In Vitro Aurora Kinase B Inhibition Assay using ADP-Glo™
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).
-
Prepare a control solution of DMSO without the compound.
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing kinase buffer, 10 µM ATP, and the substrate peptide at a concentration equal to its Km.
-
Add 5 µL of the kinase reaction mixture to each well of a 384-well plate.
-
Add 50 nL of the serially diluted this compound or DMSO control to the respective wells.
-
Initiate the kinase reaction by adding 5 µL of recombinant Aurora Kinase B (e.g., 25 ng/µL) to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway
Caption: Simplified kinase signaling pathway showing the potential inhibitory action of this compound on Aurora Kinase B.
Experimental Workflow
Caption: General experimental workflow for determining the IC50 of a kinase inhibitor.
Assay Logic
Caption: Logical diagram illustrating the principle of the kinase inhibitor assay.
References
Application Notes and Protocols for Testing 6-chloro-9H-pyrido[2,3-b]indole in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-chloro-9H-pyrido[2,3-b]indole is a synthetic heterocyclic compound belonging to the carboline family. While specific biological activities of this particular derivative are not extensively documented in publicly available literature, the pyrido[2,3-b]indole scaffold is present in various biologically active molecules, including some with potential as anticancer agents. Derivatives of 9H-pyrido[2,3-b]indole have been reported to induce apoptosis and cause cell cycle arrest in cancer cell lines. Therefore, it is pertinent to investigate the potential cytotoxic, pro-apoptotic, and cell cycle-modulating effects of this compound in a cell culture setting.
These application notes provide detailed protocols for a tiered approach to characterizing the in vitro pharmacological effects of this compound. The outlined experiments will assess its impact on cell viability, induction of programmed cell death (apoptosis), and alterations in cell cycle progression.
Data Presentation
Table 1: Cytotoxicity of this compound on Various Cell Lines (Placeholder Data)
| Cell Line | Compound Concentration (µM) | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Assay) |
| MCF-7 | 0.1 | 98 ± 2.1 | 3 ± 0.5 |
| 1 | 85 ± 3.5 | 14 ± 1.2 | |
| 10 | 52 ± 4.2 | 45 ± 3.8 | |
| 50 | 21 ± 2.8 | 78 ± 5.1 | |
| A549 | 0.1 | 99 ± 1.8 | 2 ± 0.4 |
| 1 | 90 ± 2.9 | 11 ± 1.5 | |
| 10 | 65 ± 5.1 | 34 ± 2.9 | |
| 50 | 30 ± 3.7 | 69 ± 4.5 | |
| HEK293 | 0.1 | 100 ± 1.5 | 1 ± 0.2 |
| 1 | 97 ± 2.0 | 4 ± 0.8 | |
| 10 | 88 ± 3.1 | 12 ± 1.7 | |
| 50 | 75 ± 4.9 | 24 ± 2.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Apoptosis Induction by this compound in MCF-7 Cells (Placeholder Data)
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | 95.2 ± 2.5 | 2.1 ± 0.5 | 2.7 ± 0.6 |
| 10 µM Compound | 60.1 ± 4.1 | 25.8 ± 2.2 | 14.1 ± 1.8 |
| 50 µM Compound | 25.3 ± 3.2 | 50.7 ± 4.5 | 24.0 ± 3.1 |
Data are presented as mean ± standard deviation from three independent experiments based on Annexin V/PI staining.
Table 3: Cell Cycle Analysis of MCF-7 Cells Treated with this compound (Placeholder Data)
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 55.4 ± 3.1 | 28.9 ± 2.2 | 15.7 ± 1.9 |
| 10 µM Compound | 30.2 ± 2.5 | 15.1 ± 1.8 | 54.7 ± 4.2 |
| 50 µM Compound | 15.8 ± 1.9 | 8.5 ± 1.1 | 75.7 ± 5.5 |
Data are presented as mean ± standard deviation from three independent experiments based on propidium iodide staining and flow cytometry.
Experimental Protocols
Cell Viability and Cytotoxicity Assays
1.1. MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Selected cell lines (e.g., MCF-7, A549, HEK293)
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1][2][3]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
1.2. LDH Assay for Cytotoxicity
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, a marker of cytotoxicity.
-
Materials:
-
LDH cytotoxicity assay kit
-
96-well cell culture plates
-
Selected cell lines
-
Complete cell culture medium
-
This compound stock solution
-
Microplate reader
-
-
Protocol:
-
Follow steps 1-4 of the MTT assay protocol.
-
Centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.[4]
-
Incubate for the time specified in the kit manual, protected from light.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).[4]
-
Determine cytotoxicity by comparing the LDH release in treated wells to that of a positive control (cells lysed with a provided lysis buffer).
-
Apoptosis Assays
2.1. Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
-
Selected cell lines
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
-
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of this compound and a vehicle control for a specified time.
-
Harvest both adherent and floating cells and wash them with cold PBS.[5]
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.[5][6]
-
Incubate for 15 minutes at room temperature in the dark.[6]
-
Analyze the stained cells by flow cytometry within one hour.[5]
-
2.2. Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in apoptosis.
-
Materials:
-
Caspase-Glo® 3/7 Assay System
-
White-walled 96-well plates
-
Selected cell lines
-
Complete cell culture medium
-
This compound stock solution
-
Luminometer
-
-
Protocol:
Cell Cycle Analysis
3.1. Propidium Iodide (PI) Staining and Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Materials:
-
Propidium iodide (PI) staining solution (containing RNase A)
-
70% ethanol
-
Flow cytometer
-
Selected cell lines
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
-
Protocol:
-
Seed and treat cells as described for the apoptosis assays.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by resuspending them in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.[10]
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cells in the PI staining solution and incubate for 30 minutes at room temperature in the dark.[11]
-
Analyze the DNA content of the cells by flow cytometry.[12]
-
Use cell cycle analysis software to quantify the percentage of cells in each phase.
-
Mandatory Visualizations
Caption: Experimental workflow for the in vitro evaluation of this compound.
Caption: Simplified overview of the intrinsic and extrinsic apoptosis signaling pathways.[13][14][15][16][17]
Caption: The G2/M DNA damage checkpoint signaling pathway leading to cell cycle arrest.[18][19][20][21]
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. LDH Cytotoxicity Assay [bio-protocol.org]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kumc.edu [kumc.edu]
- 7. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 8. ulab360.com [ulab360.com]
- 9. Caspase‐Glo 3/7 assay [bio-protocol.org]
- 10. Flow cytometric analysis of cell cycle with propidium iodide DNA staining [bio-protocol.org]
- 11. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]
- 14. assaygenie.com [assaygenie.com]
- 15. researchgate.net [researchgate.net]
- 16. Intrinsic and Extrinsic Pathway of Apoptosis | PPTX [slideshare.net]
- 17. portlandpress.com [portlandpress.com]
- 18. G2-M DNA damage checkpoint - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. G2/M cell cycle arrest in the life cycle of viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 21. G2M/DNA Damage Checkpoint | Cell Signaling Technology [cellsignal.com]
Application of 6-Chloro-9H-pyrido[2,3-b]indole Derivatives in Cancer Research
Application Notes
The 6-chloro-9H-pyrido[2,3-b]indole scaffold and its derivatives have emerged as a promising class of compounds in oncological research. While research on the parent compound is limited, its derivatives have demonstrated significant potential as anticancer agents. These compounds often exhibit broad-spectrum antiproliferative activity against various cancer cell lines, including those known to be aggressive and difficult to treat such as metastatic pancreatic cancer, non-small cell lung cancer, and triple-negative breast cancer.[1]
The primary mechanism of action for many pyrido[2,3-b]indole derivatives involves the disruption of microtubule assembly, leading to mitotic arrest and subsequent apoptosis.[2][3] For example, the novel synthetic compound 6-acetyl-9-(3,4,5-trimethoxybenzyl)-9H-pyrido[2,3-b]indole (HAC-Y6) has been shown to depolymerize microtubules, inducing G2/M arrest and apoptosis in human COLO 205 cells.[2][3] This activity is often associated with a decrease in the expression of key mitotic regulators like aurora A and B kinases.[2]
Furthermore, these derivatives can trigger the intrinsic (mitochondrial) pathway of apoptosis. This is characterized by a decrease in mitochondrial membrane potential and the altered expression of Bcl-2 family proteins, leading to the release of cytochrome c and the activation of caspases-9 and -3.[2] Some pyrido[3,4-b]indole derivatives have also been investigated as inhibitors of MDM2, a negative regulator of the p53 tumor suppressor, suggesting another potential avenue for their anticancer effects.[1] The indole nucleus, a core component of this scaffold, is a well-established pharmacophore in the development of kinase inhibitors, including those targeting EGFR, which is often dysregulated in cancer.[4][5]
The versatility of the pyridoindole structure allows for chemical modifications that can enhance potency and selectivity, making it a valuable scaffold for the development of novel targeted cancer therapeutics.
Quantitative Data on Pyridoindole Derivatives
The following tables summarize the in vitro anticancer activity of various pyrido[2,3-b]indole and related derivatives against several human cancer cell lines.
Table 1: IC50 Values of 6-acetyl-9-(3,4,5-trimethoxybenzyl)-9H-pyrido[2,3-b]indole (HAC-Y6)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| COLO 205 | Colon Cancer | 0.52 ± 0.035 | [2][3] |
Table 2: IC50 Values of Potent Pyrido[3,4-b]indole Derivatives
| Cancer Type | Lowest IC50 (nM) | Reference |
| Breast Cancer | 80 | [1] |
| Colon Cancer | 130 | [1] |
| Melanoma | 130 | [1] |
| Pancreatic Cancer | 200 | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound derivatives on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., COLO 205)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium containing MTT and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Double Staining)
This protocol is for quantifying apoptosis induced by this compound derivatives.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentration of the test compound for a specified time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis
This protocol is for determining the effect of this compound derivatives on cell cycle progression.
Materials:
-
Treated and untreated cancer cells
-
Cold 70% ethanol
-
Phosphate-buffered saline (PBS)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Treat cells with the test compound for the desired time.
-
Harvest cells, wash with PBS, and fix by adding dropwise to ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be determined.
Visualizations
Caption: Workflow for evaluating the anticancer properties of pyrido[2,3-b]indole derivatives.
Caption: Proposed mechanism of action for a pyrido[2,3-b]indole derivative.
References
- 1. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel synthetic compound 6-acetyl-9-(3,4,5-trimetho-xybenzyl)-9H-pyrido[2,3-b]indole induces mitotic arrest and apoptosis in human COLO 205 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Live-Cell Imaging with 6-chloro-9H-pyrido[2,3-b]indole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 6-chloro-9H-pyrido[2,3-b]indole as a potential fluorescent probe in live-cell imaging. While specific data for this particular compound is limited, this document extrapolates from the known properties of structurally similar 9H-pyrido[2,3-b]indole derivatives to offer a starting point for experimental design and execution.
Introduction
This compound belongs to the α-carboline family, a class of compounds known for their diverse biological activities and interesting photophysical properties. Derivatives of 9H-pyrido[2,3-b]indole have been synthesized and investigated as fluorescent probes, demonstrating potential for cellular imaging applications.[1][2] These probes have shown promise in sensing local pH changes and binding to nucleic acids, suggesting that this compound may serve as a valuable tool for visualizing specific cellular compartments and processes in living cells.[1][2]
This document outlines the potential applications, key experimental protocols, and data presentation for researchers interested in exploring the use of this compound in live-cell microscopy.
Potential Applications in Live-Cell Imaging
Based on the characteristics of related 9H-pyrido[2,3-b]indole compounds, this compound could potentially be utilized in the following areas of live-cell imaging:
-
Imaging of Acidic Organelles: Some derivatives of 9H-pyrido[2,3-b]indole exhibit pH-sensitive fluorescence.[2] This property could be exploited to visualize acidic organelles such as lysosomes, endosomes, and the Golgi apparatus.[3][4][5][6]
-
Nuclear Staining and DNA Visualization: Certain analogs of 9H-pyrido[2,3-b]indole have been shown to bind to DNA.[1][2] This suggests that this compound may function as a nuclear stain for live cells, enabling the study of nuclear morphology and dynamics.
-
Monitoring Cellular Processes: The potential sensitivity to the cellular microenvironment could allow for the monitoring of dynamic processes such as endocytosis, autophagy, or changes in intracellular pH during signaling events.
Physicochemical and Photophysical Properties (of related compounds)
Table 1: Photophysical Properties of Selected 9H-pyrido[2,3-b]indole Derivatives in Toluene
| Compound | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) |
| 4a | 358 | 425 | 67 |
| 4b | 362 | 430 | 68 |
| 4c | 360 | 429 | 69 |
| 4d | 370 | 447 | 77 |
| 4e | 360 | 430 | 70 |
| 7a | 360 | 428 | 68 |
| 7b | 370 | 450 | 80 |
| 8a | 436 | 590 | 154 |
| 8b | 450 | 615 | 165 |
Data extracted from a study on new 9H-pyrido[2,3-b]indole-based fluorophores/probes.[1]
Table 2: Photophysical Properties of Selected 9H-pyrido[2,3-b]indole Derivatives in Acetonitrile
| Compound | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) |
| 4a | 355 | 432 | 77 | 0.45 |
| 4b | 360 | 435 | 75 | 0.50 |
| 4c | 358 | 434 | 76 | 0.48 |
| 4d | 368 | 455 | 87 | 0.65 |
| 4e | 358 | 435 | 77 | 0.49 |
| 7a | 358 | 433 | 75 | 0.47 |
| 7b | 368 | 458 | 90 | 0.70 |
| 8a | 420 | 650 | 230 | 0.02 |
| 8b | 435 | 680 | 245 | 0.03 |
Data extracted from a study on new 9H-pyrido[2,3-b]indole-based fluorophores/probes.[1]
Experimental Protocols
The following are generalized protocols for utilizing this compound in live-cell imaging. It is crucial to optimize these protocols for your specific cell type and imaging setup.
Reagent Preparation
-
Stock Solution Preparation:
-
Prepare a 1-10 mM stock solution of this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) or ethanol.
-
To ensure complete dissolution, vortex the solution thoroughly.
-
Store the stock solution at -20°C, protected from light. Aliquoting is recommended to avoid repeated freeze-thaw cycles.
-
General Live-Cell Staining Protocol
This protocol provides a basic framework for staining live cells.
References
- 1. researchgate.net [researchgate.net]
- 2. New 9H-pyrido[2,3-b]Indoles, Synthesis, Photophysical/Theoretical Studies, and Application as the Fluorescence Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles [frontiersin.org]
- 4. Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Luminescent Probes for Sensitive Detection of pH Changes in Live Cells through Two Near-Infrared Luminescence Channels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Efficacy of 6-chloro-9H-pyrido[2,3-b]indole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for evaluating the pre-clinical anti-cancer efficacy of the novel compound, 6-chloro-9H-pyrido[2,3-b]indole. The protocols outlined below encompass a tiered approach, beginning with foundational in vitro assessments of cytotoxicity and mechanism of action, and progressing to in vivo validation of anti-tumor activity in a xenograft model.
In Vitro Efficacy Assessment
A panel of human cancer cell lines should be selected for the initial screening, ideally representing different cancer types (e.g., breast, lung, and colon).
Cell Viability and Cytotoxicity: MTT Assay
This assay determines the concentration of this compound that inhibits cell viability by 50% (IC50).[1][2][3][4]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Data Presentation:
| Cell Line | Cancer Type | IC50 (µM) of this compound |
| MCF-7 | Breast | Hypothetical Value |
| A549 | Lung | Hypothetical Value |
| HCT116 | Colon | Hypothetical Value |
Apoptosis Analysis: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay quantifies the induction of apoptosis and differentiates between early apoptotic, late apoptotic, and necrotic cells.[5][6][7][8][9]
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend approximately 1 x 10^6 cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Data Presentation:
| Treatment | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| Vehicle Control | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Compound (IC50) | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Compound (2x IC50) | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value |
Cell Cycle Analysis
This assay determines if the compound induces cell cycle arrest at specific phases (G0/G1, S, G2/M).[10][11][12][13][14]
Protocol:
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
Data Presentation:
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Compound (IC50) | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Compound (2x IC50) | Hypothetical Value | Hypothetical Value | Hypothetical Value |
Colony Formation Assay
This assay assesses the long-term impact of the compound on the ability of single cells to proliferate and form colonies.[15][16][17]
Protocol:
-
Cell Seeding: Plate a low density of cells (e.g., 500 cells/well) in a 6-well plate.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 24 hours.
-
Incubation: Replace the medium with fresh, compound-free medium and incubate for 10-14 days, allowing colonies to form.
-
Colony Staining: Fix the colonies with methanol and stain with 0.5% crystal violet.
-
Quantification: Count the number of colonies (containing >50 cells) in each well.
Data Presentation:
| Treatment Concentration | Number of Colonies (Mean ± SD) | Plating Efficiency (%) | Surviving Fraction (%) |
| Vehicle Control | Hypothetical Value | Hypothetical Value | 100 |
| Compound (0.5x IC50) | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Compound (IC50) | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Compound (2x IC50) | Hypothetical Value | Hypothetical Value | Hypothetical Value |
Western Blot Analysis of Apoptotic and Cell Cycle Proteins
Based on the known activity of related pyrido[2,3-b]indole derivatives, this protocol aims to investigate the compound's effect on key signaling proteins.[18][19][20][21] A derivative, 6-acetyl-9-(3,4,5-trimethoxybenzyl)-9H-pyrido[2,3-b]indole, has been shown to induce G2/M arrest and apoptosis through the mitochondrial pathway.[22]
Protocol:
-
Protein Extraction: Treat cells with this compound, harvest, and lyse to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 30-50 µg of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against proteins such as cleaved Caspase-3, PARP, Bcl-2, Bax, Cyclin B1, and CDK1. Use an antibody against β-actin or GAPDH as a loading control.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.
Data Presentation: A table summarizing the relative protein expression levels (normalized to loading control) across different treatment groups.
In Vivo Efficacy Assessment
Subcutaneous Xenograft Mouse Model
This model evaluates the in vivo anti-tumor efficacy of this compound using a cancer cell line that demonstrated high sensitivity in vitro.[23][24][25][26][27]
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID).
-
Cell Implantation: Subcutaneously inject approximately 5 x 10^6 cancer cells into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Dosing: Administer this compound via an appropriate route (e.g., intraperitoneal or oral) at various doses. The control group should receive the vehicle.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Observe the animals for any signs of toxicity.[28][29][30][31][32]
-
Endpoint: Euthanize the mice when tumors in the control group reach the maximum allowed size or at the end of the study period. Excise and weigh the tumors.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | Hypothetical Value | 0 | Hypothetical Value |
| Compound | 10 | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Compound | 25 | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Compound | 50 | Hypothetical Value | Hypothetical Value | Hypothetical Value |
Visualizations
Caption: Experimental workflow for assessing the efficacy of this compound.
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
Caption: Logical relationship of the experimental stages for efficacy assessment.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. kumc.edu [kumc.edu]
- 8. Annexin V-FITC/PI staining for apoptosis evaluation [bio-protocol.org]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. vet.cornell.edu [vet.cornell.edu]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 14. Propidium iodide (PI) staining and cell cycle analysis [bio-protocol.org]
- 15. artscimedia.case.edu [artscimedia.case.edu]
- 16. google.com [google.com]
- 17. medhandbook.st-andrews.ac.uk [medhandbook.st-andrews.ac.uk]
- 18. 2.8. Western blot analysis of apoptotic markers expression [bio-protocol.org]
- 19. Western blot analysis of apoptotic signaling proteins [bio-protocol.org]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Subcutaneous Tumor Models | Kyinno Bio [kyinno.com]
- 24. aacrjournals.org [aacrjournals.org]
- 25. Subcutaneous Murine Xenograft Models: A Critical Tool for Studying Human Tumor Growth and Angiogenesis In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 27. reactionbiology.com [reactionbiology.com]
- 28. ijpbs.com [ijpbs.com]
- 29. In Vivo Drug Efficacy Imaging Monitoring - CD BioSciences [bioimagingtech.com]
- 30. frontiersin.org [frontiersin.org]
- 31. researchgate.net [researchgate.net]
- 32. journals.indexcopernicus.com [journals.indexcopernicus.com]
Application Notes & Protocols for the Quantification of 6-chloro-9H-pyrido[2,3-b]indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of potential analytical methodologies for the accurate quantification of 6-chloro-9H-pyrido[2,3-b]indole, a heterocyclic compound of interest in pharmaceutical research. While specific validated methods for this particular analyte are not widely published, this guide presents detailed protocols adapted from established analytical techniques for similar indole derivatives. The primary focus is on High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which are powerful techniques for the selective and sensitive quantification of small molecules in complex matrices. This document is intended to serve as a foundational resource for developing and validating analytical methods for this compound.
Introduction
This compound is a member of the carboline family, a class of compounds known for their diverse biological activities. Accurate and precise quantification of this compound is crucial for various stages of drug development, including pharmacokinetic studies, metabolism research, and quality control of drug substances and products. This application note outlines the theoretical basis and practical considerations for the development of robust analytical methods for its quantification.
Analytical Methodologies
The selection of an appropriate analytical method depends on the required sensitivity, selectivity, and the nature of the sample matrix. For the quantification of this compound, HPLC and LC-MS/MS are the most suitable techniques.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a widely used technique for the quantification of organic molecules that possess a UV chromophore. Given the aromatic nature of this compound, it is expected to have a strong UV absorbance, making this a viable method for quantification, particularly at higher concentrations.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV. It is the preferred method for bioanalytical studies where low concentrations of the analyte need to be measured in complex biological matrices like plasma or tissue homogenates.[1][2][3] The use of Multiple Reaction Monitoring (MRM) ensures high specificity by monitoring a specific precursor-to-product ion transition.
Experimental Protocols
The following protocols are proposed as a starting point for the development of analytical methods for this compound. Method optimization and validation are essential to ensure reliable results.
Protocol 1: Reversed-Phase HPLC with UV Detection
This protocol outlines a general procedure for the quantification of this compound in a relatively clean sample matrix, such as a drug formulation.
3.1.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
Volumetric flasks, pipettes, and autosampler vials
3.1.2. Chromatographic Conditions (Starting Point)
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-10 min: 10-90% B
-
10-12 min: 90% B
-
12-13 min: 90-10% B
-
13-18 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: To be determined by UV scan (likely in the range of 254-300 nm)
3.1.3. Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
3.1.4. Data Analysis
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Protocol 2: LC-MS/MS for Quantification in Biological Matrices
This protocol is designed for the sensitive and selective quantification of this compound in biological samples such as plasma.[1][2][3]
3.2.1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) - a structurally similar compound, ideally a stable isotope-labeled version of the analyte.
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Biological matrix (e.g., blank human plasma)
3.2.2. LC-MS/MS Conditions (Starting Point)
-
LC System: UPLC or HPLC system
-
Column: C18 column suitable for LC-MS (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A fast gradient is recommended to reduce run time.
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5-95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95-5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI) in positive mode
-
MRM Transitions: To be determined by infusing a standard solution of this compound and the IS into the mass spectrometer.
-
Analyte: Precursor ion ([M+H]) -> Product ion
-
IS: Precursor ion ([M+H]) -> Product ion
-
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
3.2.3. Sample Preparation (Protein Precipitation)
-
Spiking: To 100 µL of blank biological matrix, add the analyte and IS to prepare calibration standards and quality control (QC) samples.
-
Precipitation: Add 300 µL of cold acetonitrile containing the IS to 100 µL of the plasma sample (standard, QC, or unknown).
-
Vortex: Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer: Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Data Presentation
Quantitative data from method validation should be summarized in clear and concise tables.
Table 1: HPLC-UV Method Validation Summary (Example)
| Parameter | Result |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | To be determined |
| Limit of Quantification (LOQ) (µg/mL) | To be determined |
| Accuracy (%) | To be determined |
| Precision (%RSD) | To be determined |
Table 2: LC-MS/MS Method Validation Summary (Example)
| Parameter | Result |
| Linearity Range (ng/mL) | 0.5 - 500 |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | To be determined |
| Accuracy (%) | 85 - 115% |
| Precision (%RSD) | < 15% |
| Matrix Effect (%) | To be determined |
| Recovery (%) | To be determined |
Visualizations
Diagrams can effectively illustrate experimental workflows and logical relationships.
Caption: Workflow for the quantification of this compound in biological samples.
Caption: Role of analytical quantification in understanding the mechanism of action.
Conclusion
The analytical methods and protocols detailed in this document provide a solid foundation for researchers to develop and validate robust quantification assays for this compound. While the provided conditions are starting points, they are based on established principles for the analysis of similar molecules. Successful implementation will require careful optimization and rigorous validation to ensure data of the highest quality for drug development and scientific research.
References
Application Notes & Protocols: Development of 6-Chloro-9H-pyrido[2,3-b]indole Derivatives for Drug Discovery
Introduction The 6-chloro-9H-pyrido[2,3-b]indole, a derivative of α-carboline, represents a privileged heterocyclic scaffold in medicinal chemistry. Its rigid, planar structure allows for diverse interactions with various biological targets, making it a foundation for developing novel therapeutic agents.[1][2] Derivatives of the broader pyridoindole family have demonstrated significant potential as anticancer, antibacterial, and antiviral agents.[2][3][4] These application notes provide detailed protocols for the synthesis and biological evaluation of novel this compound derivatives, aimed at researchers and professionals in the field of drug discovery.
Section 1: Synthesis of this compound Derivatives
The synthesis of pyrido[2,3-b]indole derivatives can be achieved through various strategies, often involving metal-catalyzed cross-coupling and cyclization reactions. The following protocol outlines a general, adaptable palladium-catalyzed approach for creating a library of substituted derivatives.[5]
Logical Workflow for Synthesis
Caption: General workflow for the synthesis of this compound derivatives.
Experimental Protocol 1: Palladium-Catalyzed Synthesis
This protocol describes a generalized Suzuki coupling reaction to introduce aryl substituents. Conditions should be optimized for specific substrates.
Materials:
-
Halogenated this compound precursor
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)[5]
-
Degassed solvent (e.g., 1,4-dioxane/water mixture)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add the halogenated this compound precursor (1.0 equiv), arylboronic acid (1.2-1.5 equiv), palladium catalyst (0.05-0.10 equiv), and base (2.0-3.0 equiv).
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Heat the reaction mixture at 80-110 °C and monitor its progress using Thin Layer Chromatography (TLC).[5]
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.[5]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure derivative.[5]
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Section 2: Biological Applications and Screening Protocols
Derivatives of this scaffold have shown promise in oncology and infectious diseases.[3][6] Key mechanisms include kinase inhibition, disruption of microtubule dynamics, and inhibition of bacterial topoisomerases.
Application 1: Anticancer Activity via Kinase Inhibition
Pyridoindoles can act as potent inhibitors of various protein kinases crucial for cancer cell proliferation and survival, such as Cyclin-Dependent Kinases (CDKs) and Fms-like Tyrosine kinase 3 (FLT3).[6][7][8]
Signaling Pathway: Dual CDK2/FLT3 Inhibition
Caption: Inhibition of FLT3 and CDK2 pathways by pyridoindole derivatives, halting proliferation.
Experimental Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™)
This protocol provides a general method for assessing the inhibitory activity of compounds against a specific kinase using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Materials:
-
Kinase of interest (e.g., FLT3, CDK2)
-
Fluorescein-labeled substrate peptide
-
Terbium-labeled anti-phosphopeptide antibody
-
ATP
-
Test compounds (dissolved in DMSO)
-
Assay buffer
-
384-well microplate
-
Microplate reader capable of TR-FRET
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in the assay buffer to the desired final concentrations.
-
In a 384-well plate, add the test compound solution.
-
Add the kinase and the fluorescein-labeled substrate peptide mixture to each well.
-
Initiate the kinase reaction by adding ATP. Incubate at room temperature for a duration optimized for the specific kinase (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing the terbium-labeled antibody.
-
Incubate for 60 minutes to allow antibody binding.
-
Read the plate on a TR-FRET-compatible microplate reader (Emission at 520 nm and 495 nm, Excitation at 340 nm).
-
Calculate the emission ratio (520/495). Plot the ratio against the compound concentration and fit to a dose-response curve to determine the IC₅₀ value.
Experimental Protocol 3: Cell Proliferation Assay (SRB Assay)
This assay measures cell density based on the measurement of cellular protein content.
Materials:
-
Complete growth medium
-
Test compounds
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution
-
Tris-base solution
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.
-
Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO). Incubate for 48-72 hours.
-
Fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4 °C.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the cells by adding SRB solution to each well and incubate for 15-30 minutes at room temperature.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye by adding Tris-base solution to each well.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration for 50% growth inhibition) value.
Application 2: Antibacterial Activity via Dual Topoisomerase Inhibition
Certain pyrido[2,3-b]indole derivatives have been developed as dual inhibitors of bacterial DNA gyrase (GyrB) and Topoisomerase IV (ParE), offering a promising strategy against drug-resistant Gram-negative bacteria.[3]
Mechanism: Dual Targeting of Bacterial DNA Replication
Caption: Dual inhibition of DNA Gyrase and Topoisomerase IV by pyridoindole derivatives.
Experimental Protocol 4: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.
Materials:
-
Bacterial strain (e.g., E. coli, S. aureus)[3]
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Test compounds
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL
Procedure:
-
Perform a two-fold serial dilution of the test compounds in DMSO and then in MHB in a 96-well plate.
-
Prepare a bacterial inoculum in MHB and adjust its turbidity to a 0.5 McFarland standard, then dilute it to the final working concentration.
-
Add the standardized bacterial inoculum to each well containing the test compound, positive control, and a growth control (no compound).
-
Incubate the plate at 37 °C for 18-24 hours.
-
Determine the MIC by visual inspection: the MIC is the lowest compound concentration in which no visible bacterial growth (turbidity) is observed.
-
Optionally, add a growth indicator like resazurin to aid in determining the endpoint.
Section 3: Quantitative Data Summary
The following tables summarize the reported biological activities of representative pyridoindole and related derivatives.
Table 1: Anticancer Activity of Pyridoindole and Oxindole Derivatives
| Compound | Target(s) | Assay | Cell Line | IC₅₀ / GI₅₀ | Reference |
|---|---|---|---|---|---|
| 5l | FLT3 / CDK2 | Kinase Assay | - | 36.21 nM / 8.17 nM | [7] |
| 11 | MDM2 (putative) | Antiproliferative | Breast (MDA-MB-468) | 80 nM | [4][10] |
| 11 | MDM2 (putative) | Antiproliferative | Colon (HCT116) | 130 nM | [4][10] |
| HAC-Y6 | Microtubules | Antiproliferative | Colon (COLO 205) | 0.52 µM |[9] |
Table 2: Antibacterial Activity of Pyrido[2,3-b]indole Derivatives
| Compound | Target(s) | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| 17r | DNA Gyrase / Topo IV | E. coli | Not specified, but potent activity reported | [3] |
| Compound 3 | Not Specified | M. tuberculosis | < 8.0 | [1][2] |
| Compound 4 | Not Specified | P. aeruginosa | < 6.0 | [1][2] |
| Compound 6 | Not Specified | E. coli | < 6.25 |[1] |
References
- 1. researchgate.net [researchgate.net]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. Discovery of Pyrido[2,3- b]indole Derivatives with Gram-Negative Activity Targeting Both DNA Gyrase and Topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The novel synthetic compound 6-acetyl-9-(3,4,5-trimetho-xybenzyl)-9H-pyrido[2,3-b]indole induces mitotic arrest and apoptosis in human COLO 205 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
Application Notes and Protocols for In Vivo Experimental Design Using 6-chloro-9H-pyrido[2,3-b]indole and Its Analogs
Disclaimer: Direct in vivo experimental data for 6-chloro-9H-pyrido[2,3-b]indole is limited in the public domain. The following application notes and protocols are based on published research on closely related pyrido[2,3-b]indole and pyrido[3,4-b]indole analogs. These guidelines are intended to serve as a starting point for researchers and may require significant optimization for the specific compound of interest.
Introduction
Pyridoindoles, a class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1][2][3] Various derivatives of the pyridoindole scaffold have demonstrated potent anticancer properties in preclinical studies, making them promising candidates for further investigation in in vivo models.[4][5][6] This document provides a detailed guide for designing and executing in vivo experiments to evaluate the anticancer efficacy of this compound and its analogs.
Mechanism of Action of Pyridoindole Analogs
The anticancer effects of pyridoindole derivatives are attributed to several mechanisms of action, including the induction of cell cycle arrest and apoptosis.[7] Understanding the potential pathways is crucial for designing pharmacodynamic studies.
Cell Cycle Arrest at G2/M Phase
Certain pyrido[3,4-b]indole derivatives have been shown to induce a strong and selective G2/M cell cycle phase arrest in cancer cells.[4][5] This is a common mechanism for cytotoxic agents that interfere with microtubule dynamics or DNA replication.
Induction of Apoptosis via Mitochondrial Pathway
A notable analog, 6-acetyl-9-(3,4,5-trimethoxybenzyl)-9H-pyrido[2,3-b]indole (HAC-Y6), has been demonstrated to induce apoptosis in human colon cancer cells (COLO 205).[7] This process is mediated through the disruption of microtubule assembly and the activation of the intrinsic mitochondrial apoptotic pathway.[7] Key events in this pathway include the decreased mitochondrial membrane potential, and the altered expression of pro- and anti-apoptotic proteins.[7]
In Vitro Efficacy of Pyridoindole Analogs
Prior to in vivo studies, it is essential to establish the in vitro potency of the compound against a panel of relevant cancer cell lines. This data will inform the selection of appropriate in vivo models and dose ranges.
| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |
| 6-acetyl-9-(3,4,5-trimethoxybenzyl)-9H-pyrido[2,3-b]indole (HAC-Y6) | COLO 205 (Colon) | 0.52 ± 0.035 | [7] |
| 1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole | MDA-MB-468 (Breast) | 0.08 | [4][5] |
| 1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole | HCT116 (Colon) | 0.13 | [4][5] |
| 1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole | A375 (Melanoma) | 0.13 | [4][5] |
| 1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole | MIA PaCa-2 (Pancreatic) | 0.20 | [4][5] |
In Vivo Experimental Design
A well-designed in vivo study is critical for evaluating the therapeutic potential of a novel compound. The following protocol outlines a general framework for a xenograft study in mice.
Experimental Workflow
Detailed Protocol
4.2.1. Animal Model Selection
-
Strain: Immunocompromised mice (e.g., Athymic Nude, SCID, or NSG) are typically used for xenograft models with human cancer cell lines.
-
Age and Weight: Use mice aged 6-8 weeks with a body weight of 18-22 grams.
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.
4.2.2. Cell Culture and Tumor Implantation
-
Cell Line: Select a cancer cell line that has shown sensitivity to the test compound in vitro.
-
Cell Preparation: Culture cells to 80-90% confluency, harvest, and resuspend in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1 x 10^7 cells/mL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
4.2.3. Tumor Growth Monitoring and Randomization
-
Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
-
Tumor Volume Calculation: Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a mean volume of 100-150 mm³, randomize the animals into treatment and control groups.
4.2.4. Compound Formulation and Administration
-
Vehicle: Select a non-toxic vehicle for compound solubilization (e.g., saline, 5% DMSO in corn oil).
-
Dose Selection: Based on in vitro IC50 values and literature on similar compounds, select at least three dose levels for a dose-response study. A preliminary maximum tolerated dose (MTD) study may be necessary.
-
Route of Administration: The route of administration (e.g., oral gavage, intraperitoneal injection, intravenous injection) should be chosen based on the compound's physicochemical properties and intended clinical application.
-
Dosing Schedule: Administer the compound daily, every other day, or as determined by pharmacokinetic studies.
4.2.5. Efficacy and Toxicity Assessment
-
Tumor Growth Inhibition (TGI): The primary efficacy endpoint is the inhibition of tumor growth in the treated groups compared to the vehicle control group.
-
Body Weight: Monitor body weight 2-3 times per week as a general indicator of toxicity. A body weight loss of more than 15-20% is generally considered a sign of significant toxicity.
-
Clinical Observations: Record daily clinical observations for signs of morbidity (e.g., changes in posture, activity, fur texture).
-
Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or after a fixed duration of treatment.
4.2.6. Pharmacodynamic (PD) and Biomarker Analysis
-
At the end of the study, collect tumors and other relevant tissues for analysis.
-
Western Blot or IHC: Analyze protein expression levels of key markers in the proposed signaling pathway (e.g., Bcl-2, Bax, cleaved Caspase-3).
-
Flow Cytometry: Analyze cell cycle distribution in tumor cells.
Data Presentation and Analysis
All quantitative data should be presented in a clear and organized manner to facilitate interpretation and comparison between treatment groups.
| Group | Treatment | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Endpoint (mm³) ± SEM | Percent TGI (%) | Mean Body Weight Change (%) ± SEM |
| 1 | Vehicle | - | Daily | 1800 ± 150 | - | +5 ± 2 |
| 2 | Compound X | 10 | Daily | 1200 ± 120 | 33.3 | +2 ± 3 |
| 3 | Compound X | 30 | Daily | 600 ± 80 | 66.7 | -5 ± 4 |
| 4 | Compound X | 100 | Daily | 200 ± 50 | 88.9 | -15 ± 5 |
| 5 | Positive Control | Y | Daily | 400 ± 60 | 77.8 | -8 ± 3 |
-
Statistical Analysis: Use appropriate statistical methods (e.g., t-test, ANOVA) to determine the significance of the observed differences between treatment groups. A p-value of <0.05 is typically considered statistically significant.
By following these detailed application notes and protocols, researchers can effectively design and execute in vivo studies to evaluate the anticancer potential of this compound and its analogs, paving the way for the development of novel cancer therapeutics.
References
- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 4. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. Anticancer activity of novel pyrido[2,3-b]indolizine derivatives: the relevance of phenolic substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The novel synthetic compound 6-acetyl-9-(3,4,5-trimetho-xybenzyl)-9H-pyrido[2,3-b]indole induces mitotic arrest and apoptosis in human COLO 205 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Binding Affinity of 6-chloro-9H-pyrido[2,3-b]indole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for determining the binding affinity of the small molecule 6-chloro-9H-pyrido[2,3-b]indole to a target protein. Given that the pyrido[2,3-b]indole scaffold is common in kinase inhibitors, the following protocols are presented in the context of a representative protein kinase as the target.[1] The principles and techniques described herein are broadly applicable to other small molecule-protein interactions.
A variety of biophysical techniques are available to characterize the interaction between a small molecule and its protein target.[2][3][4][][6] The choice of method often depends on factors such as the properties of the interactants, the required throughput, and the specific information desired (e.g., kinetics, thermodynamics). This document will focus on three widely used and robust methods: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP).
Data Presentation: Quantitative Binding Affinity Data
The following table summarizes hypothetical binding affinity data for this compound against a target kinase, as would be determined by the techniques described in this document.
| Technique | Parameter(s) Measured | Value(s) |
| Surface Plasmon Resonance (SPR) | Equilibrium Dissociation Constant (K D ) | 50 nM |
| Association Rate Constant (k a ) | 1.5 x 10^5 M-1s-1 | |
| Dissociation Rate Constant (k d ) | 7.5 x 10^-3 s-1 | |
| Isothermal Titration Calorimetry (ITC) | Equilibrium Dissociation Constant (K D ) | 65 nM |
| Stoichiometry (n) | 1.1 | |
| Enthalpy Change (ΔH) | -12.5 kcal/mol | |
| Entropy Change (ΔS) | -15.2 cal/mol·deg | |
| Fluorescence Polarization (FP) | Inhibition Constant (K i ) | 80 nM |
Experimental Protocols
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.[7][8][9] This method provides kinetic information (association and dissociation rates) in addition to the equilibrium binding affinity.[7][8][10]
Experimental Protocol for SPR
a. Materials:
-
SPR instrument (e.g., Biacore, Cytiva)
-
Sensor chip (e.g., CM5, for amine coupling)
-
Target kinase (recombinant, >95% purity)
-
This compound (dissolved in DMSO, then diluted in running buffer)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+, pH 7.4)
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)
b. Method:
-
Immobilization of the Target Kinase:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.
-
Inject the target kinase (e.g., at 20 µg/mL in 10 mM sodium acetate, pH 5.0) to allow for covalent coupling to the surface.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared similarly but without the kinase to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound in running buffer. Ensure the final DMSO concentration is consistent across all samples and ideally below 1%.
-
Inject the compound dilutions over the sensor surface (both kinase-immobilized and reference cells) at a constant flow rate.
-
Monitor the association of the compound with the immobilized kinase.
-
After the association phase, switch to running buffer alone to monitor the dissociation of the compound.
-
Between different compound concentrations, regenerate the sensor surface by injecting the regeneration solution to remove any bound analyte.
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell from the signal of the kinase-immobilized flow cell to obtain the specific binding sensorgram.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k a ), dissociation rate constant (k d ), and the equilibrium dissociation constant (K D = k d /k a ).
-
Workflow for SPR Experiment
Caption: Workflow for a Surface Plasmon Resonance (SPR) experiment.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K D ), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes.[][6]
Experimental Protocol for ITC
a. Materials:
-
Isothermal Titration Calorimeter (e.g., MicroCal, Malvern Panalytical)
-
Target kinase (recombinant, >95% purity, dialyzed into the titration buffer)
-
This compound (dissolved in titration buffer with a minimal amount of co-solvent like DMSO)
-
Titration buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)
b. Method:
-
Sample Preparation:
-
Prepare the target kinase solution at a suitable concentration (e.g., 10-50 µM) in the titration buffer.
-
Prepare the this compound solution at a concentration 10-20 times higher than the kinase concentration in the same titration buffer. Ensure the DMSO concentration is identical in both the kinase and compound solutions to minimize heat of dilution effects.
-
-
Titration:
-
Load the kinase solution into the sample cell of the calorimeter.
-
Load the compound solution into the injection syringe.
-
Perform a series of small injections (e.g., 2-5 µL) of the compound solution into the kinase solution while stirring.
-
Record the heat change after each injection until the binding sites on the kinase are saturated.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Subtract the heat of dilution (determined from injecting the compound into buffer alone).
-
Plot the heat change per mole of injectant against the molar ratio of compound to kinase.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine K D , n, and ΔH. ΔS can then be calculated using the equation: ΔG = -RTln(K A ) = ΔH - TΔS, where K A = 1/K D .
-
Workflow for ITC Experiment
Caption: Workflow for an Isothermal Titration Calorimetry (ITC) experiment.
Fluorescence Polarization (FP)
FP is a solution-based, homogeneous technique that measures changes in the apparent molecular size of a fluorescently labeled molecule upon binding to a larger partner.[11][12][13][14] In a competitive binding format, a fluorescently labeled ligand (tracer) that binds to the target protein is displaced by the unlabeled test compound (this compound), leading to a decrease in fluorescence polarization.
Experimental Protocol for FP
a. Materials:
-
Fluorescence plate reader capable of measuring polarization
-
Black, low-volume microplates (e.g., 384-well)
-
Target kinase
-
Fluorescently labeled tracer (a ligand known to bind to the kinase)
-
This compound
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20, pH 7.5)
b. Method:
-
Assay Development:
-
Determine the optimal concentration of the target kinase and the fluorescent tracer. This is typically done by titrating the kinase against a fixed concentration of the tracer to find a kinase concentration that gives a significant polarization window (the difference in polarization between the free and bound tracer).
-
-
Competitive Binding Assay:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In the wells of the microplate, add the target kinase at its predetermined optimal concentration.
-
Add the serially diluted compound to the wells.
-
Add the fluorescent tracer at its predetermined concentration to all wells.
-
Include control wells for high polarization (kinase + tracer, no compound) and low polarization (tracer only, no kinase).
-
Incubate the plate at room temperature for a specified time to allow the binding reaction to reach equilibrium.
-
-
Measurement and Data Analysis:
-
Measure the fluorescence polarization of each well using the plate reader.
-
Plot the polarization values against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC 50 value (the concentration of the compound that displaces 50% of the bound tracer).
-
Calculate the inhibition constant (K i ) from the IC 50 value using the Cheng-Prusoff equation: K i = IC 50 / (1 + [Tracer]/K D,Tracer ), where [Tracer] is the concentration of the tracer and K D,Tracer is the dissociation constant of the tracer for the kinase.
-
Workflow for Competitive FP Assay
Caption: Workflow for a competitive Fluorescence Polarization (FP) assay.
References
- 1. Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biophysical Screening for the Discovery of Small-Molecule Ligands | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 6. [Biophysical Analysis of the Protein-Small Molecule Interactions to Develop Small Molecule Drug Discovery] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 9. portlandpress.com [portlandpress.com]
- 10. Binding affinity and kinetic analysis of targeted small molecule-modified nanoparticles. | Broad Institute [broadinstitute.org]
- 11. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function | PLOS One [journals.plos.org]
- 14. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for 6-chloro-9H-pyrido[2,3-b]indole
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
6-chloro-9H-pyrido[2,3-b]indole (also known as 6-chloro-α-carboline) is a halogenated heterocyclic compound. The pyrido[2,3-b]indole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with significant biological activity. The presence of a chlorine atom can modulate the compound's physicochemical properties and enhance its interaction with biological targets. This document provides essential information and standardized protocols for the safe handling and experimental use of this compound in a laboratory setting.
Potential Applications
While specific biological activities for this compound are not extensively documented, the α-carboline class is a subject of intense research. This compound serves primarily as a key intermediate or building block for the synthesis of more complex molecules.
-
Drug Discovery Scaffold: The α-carboline nucleus is a key pharmacophore for targeting various enzymes. Derivatives are being investigated as kinase inhibitors, such as those for Glycogen Synthase Kinase 3 Beta (GSK-3β), which is implicated in neurodegenerative diseases and cancer.[1] This compound is an excellent starting material for generating libraries of derivatives for screening against such targets.
-
Chemical Biology Probes: The rigid, planar structure of the pyridoindole system makes it suitable for designing fluorescent probes.[2] Derivatives can be synthesized to study interactions with biological macromolecules like DNA and proteins, potentially through groove binding or intercalation.[2]
-
Materials Science: The parent compound, 9H-pyrido[2,3-b]indole, is listed as a small molecule semiconductor building block, suggesting potential applications in organic electronics.
Physicochemical and Safety Data
Quantitative data for this specific compound is limited. Researchers must exercise caution and assume hazards based on structurally similar compounds. Many suppliers provide this chemical for research purposes without extensive analytical data, and the buyer assumes responsibility for confirming its properties.
Quantitative Data
| Property | Value | Source |
| CAS Number | 13174-91-9 | [3] |
| Molecular Formula | C₁₁H₇ClN₂ | [4] |
| Molecular Weight | 202.64 g/mol | [4] |
| Melting Point | Data Not Available | |
| Boiling Point | Data Not Available | |
| Solubility | Soluble in methanol and dimethyl sulfoxide (DMSO) (inferred from analogs).[5] | [5] |
| logP | Data Not Available |
Hazard Profile & Safety Precautions
Warning: The toxicological properties of this compound have not been fully investigated.[6] Based on data from the close structural analog 6-chloro-1H-indole and related pyridoindoles, the following hazards should be assumed.[6][7]
| Hazard | Description | Precaution |
| Acute Toxicity | May be harmful if swallowed, inhaled, or absorbed through the skin. | Avoid ingestion, inhalation, and skin contact. |
| Irritation | Causes skin irritation and serious eye irritation. May cause respiratory tract irritation.[6][7] | Wear appropriate PPE. Work in a certified chemical fume hood. |
| Carcinogenicity | Related amino-pyrido[2,3-b]indole compounds are classified by IARC as Group 2B: Possibly carcinogenic to humans.[8] | Handle as a potential carcinogen. Use engineering controls and PPE to minimize exposure. |
| Chronic Effects | Long-term exposure effects are unknown. | Minimize exposure and follow all safety protocols. |
Incompatible Materials: Strong oxidizing agents.[6]
Experimental Protocols
Personal Protective Equipment (PPE)
All work must be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.
| Task | Required PPE |
| Weighing/Handling Solid | Nitrile gloves, safety goggles, lab coat, N95/FFP2 respirator (if outside a fume hood). |
| Handling Solutions | Nitrile gloves, safety goggles, lab coat. |
| Potential for Splash | Chemical splash goggles or face shield, nitrile gloves, lab coat. |
General Handling and Storage Protocol
-
Receiving: Upon receipt, inspect the container for damage. Log the compound into the chemical inventory.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. A locked cabinet in a well-ventilated area is recommended.[6][9] Keep away from strong oxidizing agents.[6]
-
Weighing: Conduct all weighing of the solid compound inside a chemical fume hood or a ventilated balance enclosure to prevent inhalation of dust.
-
Transport: When moving the compound within the lab, use secondary containment (e.g., a beaker or plastic tub).
Caption: General laboratory workflow for handling this compound.
Protocol for Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
-
Calculation: Calculate the mass of this compound (MW = 202.64 g/mol ) required. For 1 mL of a 10 mM solution, 2.03 mg is needed.
-
Weighing: In a chemical fume hood, weigh the calculated amount of the solid into a tared, sterile microcentrifuge tube or amber glass vial.
-
Solubilization: Add the appropriate volume of anhydrous, molecular biology grade DMSO.
-
Mixing: Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath may be required.
-
Labeling: Clearly label the vial with the compound name, concentration, solvent, date, and your initials.
-
Storage: Store the stock solution at -20°C, protected from light and moisture.
Example Protocol: Use in a Palladium-Catalyzed N-Arylation Reaction
This hypothetical protocol illustrates the use of the compound as a reactant in a common synthetic transformation.
-
Setup: In a fume hood, add this compound (1.0 equiv), an aryl halide (1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv), a ligand (e.g., XPhos, 0.05 equiv), and a base (e.g., Cs₂CO₃, 2.0 equiv) to an oven-dried reaction flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-110°C) and stir for the required time (typically 8-24 hours), monitoring progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Workflow for a typical Pd-catalyzed N-arylation reaction.
Example Protocol: Use in an In Vitro Kinase Inhibition Assay
This general protocol outlines how to screen the compound for inhibitory activity against a target kinase.
-
Preparation: Thaw all assay reagents (kinase, substrate, ATP, buffers) on ice. Prepare a serial dilution of the this compound stock solution in the appropriate assay buffer.
-
Assay Plate Setup: In a 96- or 384-well plate, add the compound dilutions to the appropriate wells. Include positive controls (no inhibitor) and negative controls (no kinase).
-
Kinase Reaction Initiation: Add the kinase and substrate to all wells. Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature (e.g., 30°C or room temperature) for the specified time (e.g., 60 minutes).
-
Detection: Stop the reaction by adding a detection reagent (e.g., a reagent that measures remaining ATP via luminescence, or a phosphospecific antibody).
-
Data Acquisition: Read the plate using a suitable plate reader (e.g., luminometer, fluorometer).
-
Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Caption: Hypothetical inhibition of a pro-survival pathway by a derivative.
Spill and Waste Disposal
Spill Response
-
Evacuate: Alert others in the area and evacuate if the spill is large or in a poorly ventilated space.
-
Control: Prevent the spread of dust or liquid. For solids, gently cover with a damp paper towel. For liquids, surround with an absorbent material.
-
PPE: Wear appropriate PPE, including double nitrile gloves, safety goggles, and a lab coat.
-
Cleanup:
-
Solid: Gently sweep the material into a labeled waste container. Avoid creating dust.
-
Liquid: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container.
-
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Report: Report the incident to the lab manager or safety officer.
Waste Disposal
All waste must be treated as hazardous. Do not dispose of it down the drain.
| Waste Type | Disposal Procedure |
| Solid Compound | Collect in a clearly labeled, sealed container for hazardous solid waste. |
| Contaminated Labware | (e.g., gloves, paper towels, pipette tips) Place in a sealed bag or container labeled as hazardous solid waste. |
| Liquid Waste | (e.g., stock solutions, reaction mixtures) Collect in a labeled, sealed container for halogenated organic waste. |
| Contaminated Sharps | (e.g., needles) Dispose of immediately in a designated sharps container. |
References
- 1. Buy 4-Chloro-9H-pyrido[2,3-b]indole | 25208-32-6 [smolecule.com]
- 2. New 9H-pyrido[2,3-b]Indoles, Synthesis, Photophysical/Theoretical Studies, and Application as the Fluorescence Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 13174-91-9 [chemicalbook.com]
- 4. This compound,13174-91-9-Amadis Chemical [amadischem.com]
- 5. 2-Amino-9H-pyrido(2,3-b)indole | C11H9N3 | CID 62805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. 2-Amino-3-methyl-9H-pyrido(2,3-b)indole | C12H11N3 | CID 62244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloro-9H-pyrido[2,3-b]indole
Welcome to the technical support center for the synthesis of 6-chloro-9H-pyrido[2,3-b]indole (also known as 6-chloro-α-carboline). This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic method.
Graebe-Ullmann Synthesis
The Graebe-Ullmann reaction is a classic method for the synthesis of carbolines, involving the thermal decomposition of 1-aryl-1H-v-triazolo[4,5-b]pyridines.
Q1: My Graebe-Ullmann reaction is resulting in a low yield of the desired this compound. What are the potential side reactions?
A1: Low yields in the Graebe-Ullmann synthesis of 6-chloro-α-carboline can be attributed to several side reactions:
-
Incomplete Cyclization: The triazole intermediate may not fully cyclize to the desired carboline. This can be due to insufficient reaction temperature or time.
-
Formation of Aminopyridine Byproducts: Thermal decomposition of the triazole can sometimes lead to the formation of aminopyridine derivatives as side products.
-
Tar Formation: At the high temperatures often required for this reaction, decomposition and polymerization of starting materials and intermediates can lead to the formation of tar, which complicates purification and reduces the yield of the target compound.
Troubleshooting:
-
Optimize Reaction Temperature: Carefully control and optimize the reaction temperature. While high temperatures are necessary, excessive heat can promote decomposition. Consider using a high-boiling point solvent to maintain a consistent temperature.
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to improve yields and reduce reaction times for the Graebe-Ullmann reaction by providing rapid and uniform heating.[1]
-
Purification: The crude product will likely require purification by column chromatography to separate the desired product from unreacted starting material and byproducts.
Palladium-Catalyzed Synthesis (e.g., Buchwald-Hartwig Amination and Intramolecular C-H Arylation)
Palladium-catalyzed cross-coupling reactions are a modern and versatile approach to constructing the α-carboline skeleton.
Q2: I am observing multiple spots on my TLC after a palladium-catalyzed synthesis of this compound. What are the likely impurities?
A2: The complexity of palladium-catalyzed reactions can lead to several byproducts:
-
Unreacted Starting Materials: Incomplete reaction is a common issue. Ensure your catalyst is active and that the reaction conditions (temperature, time, base) are optimized.
-
Homocoupling of Starting Materials: Side reactions where the starting materials couple with themselves can occur, leading to dimeric impurities.
-
Formation of Regioisomers: If using a starting material with multiple reactive sites, the formation of undesired regioisomers is possible. For instance, in related syntheses, the use of difluoropyridines has led to inseparable mixtures of carboline isomers.
-
Dehalogenation: In some cases, the chloro-substituent on the pyridine or indole ring may be lost through a hydrodehalogenation side reaction.
Troubleshooting:
-
Ligand and Base Selection: The choice of phosphine ligand and base is crucial for the success of the reaction. Experiment with different ligands (e.g., BINAP, PPh₃) and bases (e.g., Cs₂CO₃, t-BuONa) to optimize the yield of the desired product.[2]
-
Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.
-
Purification: Purification is almost always necessary. Column chromatography on silica gel is a common method for separating the desired α-carboline from palladium residues and organic byproducts.[2] Recrystallization can also be an effective final purification step.
Q3: My palladium catalyst seems to be inactive, leading to a stalled reaction. What could be the cause?
A3: Catalyst deactivation is a frequent problem in palladium-catalyzed cross-coupling reactions.
-
Oxygen Sensitivity: Many palladium(0) catalysts and their phosphine ligands are sensitive to air and can be oxidized, rendering them inactive.
-
Substrate Impurities: Impurities in your starting materials, such as water or other nucleophiles, can poison the catalyst.
-
Insufficient Ligand: An inadequate amount of ligand can lead to the formation of palladium black, an inactive form of the catalyst.
Troubleshooting:
-
Degas Solvents: Ensure all solvents are thoroughly degassed before use.
-
Use High-Purity Reagents: Use high-purity starting materials and reagents.
-
Optimize Catalyst Loading and Ligand Ratio: While higher catalyst loading can sometimes improve conversion, it also increases cost and the amount of palladium residue to be removed. Carefully optimize the catalyst and ligand concentrations.
Quantitative Data Summary
Currently, there is limited specific quantitative data in the literature detailing the yields of side products for the synthesis of this compound. However, the following table summarizes general yield expectations for α-carboline synthesis via palladium-catalyzed methods, which can serve as a benchmark.
| Product | Starting Materials | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 9H-pyrido[2,3-b]indol-4-ol | 1-benzyl-3-chloro-1H-indole-2-carbaldehyde, thiophene-2-carboxamide | Pd₂(dba)₃/BINAP | Cs₂CO₃ | Toluene | 110 | 8-24 | Varies | [2] |
| α-Carboline | 2,3-dichloropyridine, aniline | Pd(OAc)₂/PPh₃ | t-BuONa | Toluene | 100 | 16 | 87 | [3] |
Experimental Protocols
General Protocol for Palladium-Catalyzed Synthesis of α-Carbolines
This protocol is a general representation based on literature procedures for the synthesis of α-carbolines and should be adapted for the specific synthesis of the 6-chloro derivative.
-
Reaction Setup: An oven-dried reaction vessel is charged with the palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃), and a base (e.g., NaOtBu). The vessel is evacuated and backfilled with an inert gas (e.g., argon).
-
Addition of Reagents: The appropriate starting materials (e.g., a substituted 2-aminopyridine and a halo-indole, or vice-versa) and a degassed solvent (e.g., toluene or DMF) are added via syringe.
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred for the specified time (typically 12-24 hours), monitoring the progress by TLC or LC-MS.
-
Work-up: Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[2]
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key reaction pathways and a general troubleshooting workflow for the synthesis of this compound.
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting workflow for synthesis optimization.
Caption: Effect of high temperature on reaction outcomes.
References
Technical Support Center: Purification of 6-chloro-9H-pyrido[2,3-b]indole
Welcome to the technical support center for the purification of 6-chloro-9H-pyrido[2,3-b]indole (also known as 6-chloro-α-carboline). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions related to the purification of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
Issue 1: Low yield after column chromatography.
| Possible Cause | Solution |
| Product is highly polar and adsorbs strongly to silica gel. | Consider using a more polar eluent system. A gradient elution starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity (e.g., by adding methanol) can be effective. Alternatively, treat the silica gel with a base (e.g., triethylamine) to neutralize acidic sites that can cause streaking and strong adsorption of nitrogen-containing heterocycles. |
| Product is partially soluble in the loading solvent. | Ensure the crude product is fully dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or a small amount of the initial eluent) before loading onto the column. If solubility is an issue, consider dry loading by adsorbing the crude material onto a small amount of silica gel and then loading the dried powder onto the column. |
| Product is unstable on silica gel. | If you suspect degradation on silica gel, you can perform a quick stability test using thin-layer chromatography (TLC). Spot the compound on a TLC plate and let it sit for a few hours before eluting to see if degradation spots appear. If the compound is unstable, consider using a less acidic stationary phase like alumina or deactivated silica gel. |
Issue 2: Persistent impurities after column chromatography.
| Possible Cause | Solution |
| Co-elution with a structurally similar impurity. | Optimize the eluent system. A shallower gradient or isocratic elution with a finely tuned solvent mixture may improve separation. Two-dimensional TLC can help in identifying a suitable solvent system. If co-elution persists, a different purification technique, such as recrystallization or preparative HPLC, may be necessary. |
| Presence of starting materials or reagents. | Ensure the reaction has gone to completion by monitoring with TLC or HPLC. If starting materials are present, their removal will depend on their polarity. For example, unreacted anilines from a Buchwald-Hartwig reaction might be removed with an acidic wash during workup. |
| Formation of dehalogenated impurity. | A common side product in palladium-catalyzed reactions is the hydrodehalogenated compound (9H-pyrido[2,3-b]indole). Due to the similar structure, this can be challenging to separate by column chromatography. A very careful optimization of the eluent system or recrystallization may be required. |
Issue 3: Difficulty in inducing crystallization during recrystallization.
| Possible Cause | Solution | | Solution is not supersaturated. | Concentrate the solution by slowly evaporating the solvent. Ensure you are using a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. | | Lack of nucleation sites. | Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Adding a seed crystal of the pure compound can also induce crystallization. | | "Oiling out" of the product. | This occurs when the compound comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is too high or if the solution is cooled too quickly. Try using a lower-boiling point solvent or a solvent pair. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The impurities can vary depending on the synthetic route.
-
Graebe-Ullmann synthesis: Incomplete cyclization can leave starting materials or partially cyclized intermediates.
-
Buchwald-Hartwig amination: Common impurities include the dehalogenated product (9H-pyrido[2,3-b]indole) due to a side reaction, as well as residual starting materials and palladium catalyst.
Q2: What is a good starting point for a column chromatography eluent system?
A2: A mixture of hexanes and ethyl acetate is a commonly used eluent system for the purification of carboline derivatives. A typical starting point would be a 9:1 or 4:1 mixture of hexanes:ethyl acetate, with the polarity gradually increased as needed based on TLC analysis. For more polar impurities, adding a small percentage of methanol to the ethyl acetate can be effective.
Q3: Which solvents are suitable for the recrystallization of this compound?
A3: Based on the polarity of the molecule, suitable single solvents for recrystallization could include ethanol, isopropanol, or toluene. It is recommended to perform small-scale solubility tests to find a solvent that dissolves the compound when hot but provides low solubility when cold. Solvent pairs, such as ethanol/water or toluene/hexane, can also be effective.
Q4: How can I monitor the purity of my this compound?
A4: Purity can be assessed using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help in identifying impurities.
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into the column and allow the silica gel to settle, ensuring an even and compact bed. Drain the excess solvent until it is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Carefully apply the sample to the top of the silica gel bed.
-
Elution: Begin elution with the initial solvent system, collecting fractions. Gradually increase the polarity of the eluent as required to elute the product.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent. Heat the mixture to boiling. If the solid dissolves, allow it to cool to room temperature. If crystals form, the solvent is suitable. If not, try other solvents or solvent pairs.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Data Summary
| Purification Method | Typical Purity Achieved | Typical Yield | Notes |
| Column Chromatography | >95% | 60-90% | Yield is dependent on the separation efficiency from impurities. |
| Recrystallization | >98% | 50-80% | Yield can be improved by concentrating the mother liquor and obtaining a second crop of crystals. |
| Preparative HPLC | >99% | 40-70% | Higher purity can be achieved, but it is a more resource-intensive technique. |
Visualizations
Caption: A typical experimental workflow for the purification of this compound.
Caption: A troubleshooting decision tree for common purification challenges.
addressing solubility issues of 6-chloro-9H-pyrido[2,3-b]indole in assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing solubility issues with 6-chloro-9H-pyrido[2,3-b]indole in various assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a heterocyclic compound belonging to the β-carboline family.[1][2] Compounds in this class are noted for a wide range of biological activities, including potential anticancer, antiviral, and anti-inflammatory properties.[1][3] However, like many aromatic heterocyclic compounds, it is often poorly soluble in aqueous solutions, which can lead to challenges in obtaining accurate and reproducible results in biological assays. Poor solubility can result in compound precipitation, leading to inaccurate concentration measurements and misleading biological data.
Q2: What are the initial recommended solvents for dissolving this compound?
For initial stock solutions, organic solvents are recommended. The choice of solvent can significantly impact the success of your experiments. Below is a table of commonly used solvents. It is crucial to prepare a high-concentration stock solution in an organic solvent, which is then diluted to the final concentration in the aqueous assay medium.
| Solvent | Abbreviation | Common Starting Concentration | Notes |
| Dimethyl sulfoxide | DMSO | 10-50 mM | Most common initial choice; miscible with water. However, can be toxic to some cells at higher concentrations (>0.5%). |
| Ethanol | EtOH | 10-50 mM | A good alternative to DMSO, generally less toxic to cells. |
| Dimethylformamide | DMF | 10-50 mM | Use with caution due to higher toxicity. |
| Methanol | MeOH | 10-50 mM | Can be used for stock preparation, but less common for cell-based assays. |
Q3: How can I determine the solubility of this compound in my specific assay medium?
It is highly recommended to perform a solubility test in your final assay medium before conducting your main experiment. A simple method is to prepare serial dilutions of your compound stock in the assay medium and visually inspect for precipitation or measure turbidity.[4]
Troubleshooting Guide
Q1: I observed precipitation after diluting my DMSO stock of this compound into my aqueous cell culture medium. What should I do?
This is a common issue when the final concentration of the compound in the aqueous medium exceeds its solubility limit. Here are several steps you can take to troubleshoot this problem:
-
Decrease the final concentration: The simplest solution is to lower the final concentration of the compound in your assay.
-
Optimize the DMSO concentration: Ensure the final concentration of DMSO in your assay medium is as low as possible (ideally ≤0.5%) to minimize solvent-induced toxicity and solubility issues.
-
Use a co-solvent: Incorporating a water-miscible organic co-solvent can help maintain the compound's solubility.[5][6] Polyethylene glycol (PEG) 400 and propylene glycol are common choices.[6]
-
Adjust the pH: The solubility of compounds with ionizable groups can be pH-dependent. If the pKa of this compound allows, adjusting the pH of your buffer may increase its solubility.
-
Utilize solubility enhancers: For compounds with very low aqueous solubility, consider using excipients like cyclodextrins, which can form inclusion complexes and enhance solubility.[7]
Q2: My assay results are inconsistent, and I suspect it is due to the poor solubility of this compound. How can I confirm this and improve reproducibility?
Inconsistent results are often a sign of compound precipitation or aggregation. To address this:
-
Visually inspect your assay plates: Before reading your results, carefully inspect the wells under a microscope for any signs of precipitation.
-
Perform a pre-assay solubility check: As mentioned in the FAQs, determine the solubility limit in your assay medium beforehand.[4]
-
Sonication: Briefly sonicating the stock solution before dilution and the final diluted solution can help break up aggregates and improve dissolution.
-
Fresh dilutions: Always prepare fresh dilutions of the compound from the stock solution for each experiment to avoid issues with compound stability and precipitation over time.
-
Use of surfactants: Low concentrations of non-ionic surfactants like Tween-80 or Pluronic F-68 can help to stabilize the compound in solution and prevent precipitation.[6]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the compound: Accurately weigh out the required amount of this compound (Molecular Weight: 202.64 g/mol )[8] in a sterile microcentrifuge tube. For 1 ml of a 10 mM solution, you will need 2.0264 mg.
-
Add DMSO: Add the calculated volume of high-purity, anhydrous DMSO to the tube.
-
Dissolve the compound: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, you can gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing. Sonication can also be used to aid dissolution.
-
Sterile filter: If the solution is to be used in cell culture, sterile filter it through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Aqueous Solubility Assessment
-
Prepare a serial dilution: Prepare a 2-fold serial dilution of your high-concentration stock solution (e.g., 10 mM in DMSO) in DMSO.
-
Dilute in assay medium: Add a fixed volume (e.g., 2 µL) of each dilution to a larger volume (e.g., 198 µL) of your final assay medium in a 96-well plate. This will keep the final DMSO concentration constant.
-
Incubate: Incubate the plate under the same conditions as your planned assay (e.g., 37°C, 5% CO2) for a relevant period (e.g., 1-24 hours).
-
Assess solubility: Visually inspect each well for precipitation. For a quantitative assessment, measure the absorbance at a wavelength where the compound does not absorb (e.g., >600 nm) to detect light scattering caused by precipitates.[4] The highest concentration that does not show precipitation is your approximate solubility limit.
Visualizations
References
- 1. BJOC - Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products [beilstein-journals.org]
- 2. A Facile Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H)-one Derivatives from 3-Substituted β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 6. ijmsdr.org [ijmsdr.org]
- 7. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. capotchem.cn [capotchem.cn]
optimizing reaction conditions for 6-chloro-9H-pyrido[2,3-b]indole synthesis
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols for the synthesis of 6-chloro-9H-pyrido[2,3-b]indole (α-carboline).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and related carbolines.
Q1: Why is my reaction yield consistently low?
A1: Low yield can stem from several factors. Consider the following:
-
Sub-optimal Catalysis: In acid-catalyzed cyclizations (like the Pictet-Spengler reaction), the amount of acid is crucial.[1] An excess of Brønsted acid can protonate the starting amine, diminishing its nucleophilicity, while an insufficient amount leads to slow and incomplete imine activation.[1] For palladium-catalyzed cross-coupling reactions, the choice of ligand and palladium source is critical for efficient catalysis.[2]
-
Reagent Purity: Ensure starting materials, particularly aldehydes, are free from oxidized impurities (e.g., carboxylic acids) which can inhibit the reaction. Solvents must be anhydrous if specified in the protocol.
-
Reaction Temperature: The reaction may require heating to proceed at an optimal rate. For Pd-catalyzed methods, temperatures around 110 °C are often employed.[2] For Pictet-Spengler type reactions, conditions can range from low temperatures (-78 °C) for kinetic control to higher temperatures (70 °C) for thermodynamic control.[3]
-
Incomplete Iminium Ion Formation: The driving force for the Pictet-Spengler cyclization is the electrophilicity of the iminium ion.[4] If conditions are not acidic enough, the precursor imine may not be sufficiently electrophilic to undergo ring closure.[4]
Q2: I am observing significant formation of side products. How can I improve selectivity?
A2: Side product formation often relates to reaction conditions and substrate reactivity.
-
Over-oxidation: The pyridoindole ring system can be sensitive to oxidation, especially under harsh conditions or prolonged exposure to air at high temperatures. Consider running the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
-
Alternative Cyclization Pathways: In Pictet-Spengler type syntheses, the iminium ion can be attacked at different positions on the indole ring.[3] While cyclization at position 2 is desired for α-carbolines, alternative pathways can lead to spiroindolenine intermediates and other isomers.[3] Modifying the acid catalyst and solvent can influence this selectivity.
-
Incomplete Coupling (Pd-catalyzed routes): In palladium-catalyzed syntheses, you might isolate the intermediate amidation product if the subsequent cyclization step is inefficient.[2] Ensure the base and temperature are optimal for the ring-closing step.
Q3: The purification of my final product is difficult. What can I do?
A3: Purification challenges often arise from byproducts with similar polarity to the desired product.
-
Chromatography Optimization: Standard purification involves column chromatography on silica gel.[2] A systematic approach to selecting the eluent system (e.g., hexanes/ethyl acetate) is crucial.[2] Start with a low polarity mixture and gradually increase it. A shallow gradient can improve the separation of closely related compounds.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing minor impurities.
-
Acid-Base Extraction: The nitrogen atoms in the pyridoindole scaffold are basic. You may be able to perform an acid-base workup to separate your product from non-basic impurities. Dissolve the crude mixture in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The protonated product will move to the aqueous layer. Then, basify the aqueous layer and re-extract the purified product with an organic solvent.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this class of compounds?
A1: Palladium-catalyzed amidation followed by cyclization is a modern and effective method for synthesizing substituted pyrido[2,3-b]indoles.[2] Another classic and widely studied method for producing the core carboline structure is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by acid-catalyzed ring closure.[4][5]
Q2: What is the role of the base in the palladium-catalyzed synthesis?
A2: In the Pd-catalyzed synthesis of pyridoindoles, a base such as Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) is essential.[2] It facilitates the deprotonation of the amide nitrogen, which is a key step in the catalytic cycle for the C-N bond formation and subsequent cyclization.
Q3: Can I use a different catalyst system for the palladium-catalyzed reaction?
A3: Yes, but optimization is required. The choice of both the palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and the phosphine ligand (e.g., BINAP, PPh₃, Pcy₃) significantly impacts the reaction efficiency and yield.[2] The combination of Pd₂(dba)₃ and BINAP has been shown to be effective.[2]
Q4: How should I monitor the reaction progress?
A4: Thin-Layer Chromatography (TLC) is the most common method. Use a suitable mobile phase (e.g., a hexane/ethyl acetate mixture) to track the disappearance of starting materials and the appearance of the product spot. Staining with an appropriate agent (e.g., potassium permanganate) or visualization under UV light can aid in detection.
Data Presentation: Optimization of Reaction Conditions
The following tables summarize data for optimizing the synthesis of related pyrido[2,3-b]indole systems via a palladium-catalyzed pathway, which can serve as a starting point for the 6-chloro derivative.
Table 1: Optimization of Pd-Catalyst and Ligand (Based on the cross-coupling of 3-bromo-1-ethyl-1H-indole-2-carbaldehyde and benzamide)
| Entry | Pd Source | Ligand | Solvent | Base | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ | BINAP | t-BuOH | Cs₂CO₃ | 24 | 49 |
| 2 | Pd₂(dba)₃ | BINAP | Toluene | Cs₂CO₃ | 10 | 81 |
| 3 | Pd₂(dba)₃ | PPh₃ | t-BuOH | Cs₂CO₃ | 24 | 57 |
| 4 | Pd(OAc)₂ | BINAP | Toluene | Cs₂CO₃ | 24 | 55 |
| 5 | Pd(OAc)₂ | PPh₃ | Toluene | K₂CO₃ | 24 | 42 |
Data adapted from a study on related pyrido[2,3-b]indoles.[2]
Table 2: Optimization of Base and Solvent (Based on the cross-coupling of 3-bromo-1-ethyl-1H-indole-2-carbaldehyde and benzamide with Pd₂(dba)₃/BINAP)
| Entry | Base | Solvent | Time (h) | Yield (%) |
| 1 | Cs₂CO₃ | t-BuOH | 24 | 49 |
| 2 | Cs₂CO₃ | THF | 24 | 18 |
| 3 | Cs₂CO₃ | Dioxane | 24 | 15 |
| 4 | Cs₂CO₃ | Toluene | 6 | 90 |
| 5 | K₃PO₄ | Toluene | 15 | 51 |
| 6 | K₂CO₃ | Toluene | 24 | 56 |
Data adapted from a study on related pyrido[2,3-b]indoles.[2]
Experimental Protocols
Protocol: Palladium-Catalyzed Synthesis of a Pyrido[2,3-b]indole Scaffold
This is a general procedure adapted from the literature and should be optimized for the specific synthesis of this compound.[2]
-
Reaction Setup: To an oven-dried reaction vessel (e.g., an Ace Pressure tube) equipped with a Teflon stir bar, add the chloro-substituted indole starting material (1.0 equiv), the appropriate amide coupling partner (1.2 equiv), the palladium source (e.g., Pd₂(dba)₃, 0.75 mol%), the phosphine ligand (e.g., BINAP, 0.50 mol%), and the base (e.g., Cs₂CO₃, 3.0 equiv).[2]
-
Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., Argon). Add the anhydrous solvent (e.g., Toluene, 2.0 mL/mmol) via syringe.
-
Heating: Seal the pressure tube with its Teflon screw-cap and place the reaction in a preheated oil bath at 110 °C.[2]
-
Reaction Monitoring: Stir the reaction mixture for the optimized time (e.g., 6-24 hours), monitoring progress by TLC.[2]
-
Workup: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with a suitable organic solvent like ethyl acetate.[2]
-
Filtration: Filter the resulting solution through a pad of celite to remove the catalyst and inorganic salts. Concentrate the filtrate under reduced pressure.[2]
-
Purification: Purify the crude material by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to yield the pure pyrido[2,3-b]indole product.[2]
Visualizations
Caption: General experimental workflow for Pd-catalyzed synthesis.
Caption: Troubleshooting logic for addressing low product yield.
Caption: Key steps of the acid-catalyzed Pictet-Spengler reaction.
References
stability of 6-chloro-9H-pyrido[2,3-b]indole in different solvents
Frequently Asked Questions (FAQs)
Q1: What is the general stability of 6-chloro-9H-pyrido[2,3-b]indole in common laboratory solvents?
A1: this compound is expected to be relatively stable in common organic solvents such as DMSO, DMF, and alcohols (methanol, ethanol) under standard laboratory conditions (room temperature, protected from light). However, long-term storage in solution is not recommended without performing specific stability studies. The pyrido[2,3-b]indole core in related compounds has shown stability in cold, dilute aqueous solutions when protected from light.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The stability of carboline structures, which are similar to pyrido[2,3-b]indoles, is known to be pH-dependent. Based on data from related compounds like 2-amino-9H-pyrido(2,3-b)indole, the 6-chloro derivative is likely to be stable under moderately acidic to neutral conditions. Strong acidic or alkaline conditions may lead to hydrolysis or other degradation pathways. It is crucial to experimentally determine the optimal pH range for your specific application.
Q3: Is this compound sensitive to light?
A3: Yes, indole and its derivatives are often susceptible to photodegradation. It is highly recommended to protect solutions of this compound from light by using amber vials or covering containers with aluminum foil. Photostability studies should be conducted to quantify its light sensitivity.
Q4: What are the likely degradation pathways for this compound?
A4: While specific degradation pathways for this molecule have not been elucidated, potential degradation routes based on the indole nucleus include:
-
Oxidation: The indole ring is susceptible to oxidation, which can lead to the formation of oxindoles, isatins, or ring-opened products like anthranilic acid derivatives. The presence of the electron-donating nitrogen atom makes the heterocyclic ring prone to oxidative attack.
-
Hydrolysis: Under strong acidic or basic conditions, cleavage of the fused rings could occur, although this is generally less common for the core structure itself unless there are susceptible functional groups attached.
-
Photodegradation: Exposure to light, especially UV, can generate radical species leading to complex degradation products.
Q5: What are the recommended storage conditions for this compound?
A5:
-
Solid Form: Store in a tightly sealed container in a cool, dry, and dark place. A desiccator at room temperature or in a refrigerator is suitable.
-
In Solution: Prepare solutions fresh whenever possible. If short-term storage is necessary, store in an amber vial at -20°C or -80°C. For longer-term storage, flash-freeze aliquots in an appropriate solvent and store at -80°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected precipitation of the compound from solution. | Poor solubility in the chosen solvent. Change in temperature affecting solubility. pH of the solution is at or near the compound's isoelectric point. | Verify the solubility of the compound in the chosen solvent. Consider using a co-solvent system (e.g., DMSO/water). Ensure the storage temperature is appropriate and consistent. If in an aqueous buffer, adjust the pH away from the likely pI. |
| Loss of compound activity or concentration over a short period. | Degradation of the compound. | Prepare solutions fresh before each experiment. Store stock solutions at -80°C in small aliquots to minimize freeze-thaw cycles. Ensure solutions are protected from light at all times. Perform a preliminary stability study in your experimental buffer to determine the compound's half-life under those conditions. |
| Appearance of new peaks in HPLC analysis of a stock solution. | Compound degradation. | Characterize the new peaks using LC-MS to identify potential degradants. Review the storage conditions (temperature, light exposure, solvent) and optimize them. Conduct a forced degradation study to intentionally generate and identify potential degradation products, which will aid in method validation. |
| Inconsistent results between experiments. | Instability of the compound in the experimental medium. Adsorption to plasticware. | Determine the stability of the compound under the specific experimental conditions (e.g., in cell culture media at 37°C). Consider using low-adsorption plasticware or glass vials for preparing and storing solutions. |
Data Summary
Table 1: Predicted Stability of this compound in Various Solvents and Conditions
| Solvent/Condition | Predicted Stability | Rationale/Comments |
| DMSO, DMF | Good (short-term) | Common solvents for solubilizing heterocyclic compounds. Long-term storage may still lead to degradation. |
| Methanol, Ethanol | Moderate | Protic solvents may participate in degradation reactions over time, especially with light exposure. |
| Aqueous Buffers (pH 5-7) | Moderate | Based on related structures, stability is expected in this pH range. Protect from light. |
| Aqueous Buffers (pH < 4) | Low to Moderate | Potential for acid-catalyzed degradation. Experimental verification is necessary. |
| Aqueous Buffers (pH > 8) | Low to Moderate | Potential for base-catalyzed degradation. Experimental verification is necessary. |
| Exposure to Light (UV/Visible) | Low | Indole-containing structures are often photosensitive. |
| Elevated Temperature (>40°C) | Low | Thermal stress can accelerate degradation. |
| Oxidizing Conditions (e.g., H₂O₂) | Low | The indole ring is susceptible to oxidation. |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
Objective: To investigate the intrinsic stability of this compound under various stress conditions and to generate potential degradation products for the development of a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC grade acetonitrile, methanol, and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Phosphate or acetate buffers
-
HPLC system with a UV detector or Mass Spectrometer (MS)
-
Photostability chamber
-
Temperature-controlled oven
Methodology:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
-
Stress Conditions: (Treat samples for a defined period, e.g., 24-48 hours, or until 5-20% degradation is observed)
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
-
Keep the mixture at 60°C.
-
At various time points, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
-
Keep the mixture at 60°C.
-
At various time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature, protected from light.
-
At various time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Store the solid compound in an oven at 60°C.
-
Store a solution of the compound (e.g., in acetonitrile) in a sealed vial at 60°C.
-
Analyze samples at various time points.
-
-
Photodegradation:
-
Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze both samples at the end of the exposure period.
-
-
-
HPLC Analysis:
-
Develop a stability-indicating HPLC method capable of separating the parent compound from all generated degradation products. A C18 column with a gradient elution of acetonitrile and a buffered aqueous phase is a good starting point.
-
Monitor the chromatograms at a wavelength where the parent compound and potential degradants have significant absorbance.
-
Calculate the percentage of degradation for each condition.
-
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Hypothetical degradation pathways for this compound.
Technical Support Center: Synthesis of 6-Chloro-9H-pyrido[2,3-b]indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 6-chloro-9H-pyrido[2,3-b]indole (also known as 6-chloro-α-carboline).
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The primary synthetic strategies for the pyrido[2,3-b]indole scaffold include:
-
Graebe-Ullmann reaction: This classical method involves the thermolysis of a 1-(pyridyl)benzotriazole precursor.
-
Pictet-Spengler reaction: This reaction involves the cyclization of a tryptamine derivative with an aldehyde or ketone. For this compound, this would typically involve a 5-chlorotryptamine derivative.
-
Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination): These modern methods involve the formation of key C-N bonds to construct the tricyclic system.
-
"1,2,4-Triazine" methodology: A newer approach that has been used for the synthesis of various 9H-pyrido[2,3-b]indole derivatives.
Q2: What are the potential sources of impurities in the synthesis of this compound?
A2: Impurities can arise from several sources, including:
-
Starting materials: Purity of the initial reactants is crucial. Impurities in the starting materials can carry through the synthesis or lead to side reactions.
-
Side reactions: Incomplete reactions or competing reaction pathways can generate byproducts.
-
Degradation: The product may degrade under the reaction or workup conditions.
-
Residual catalysts and reagents: Incomplete removal of catalysts (e.g., palladium) and reagents can contaminate the final product.
Q3: What analytical techniques are recommended for identifying and quantifying impurities in this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating the target compound from its impurities and for quantification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information of the impurities, aiding in their identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of unknown impurities.
-
Gas Chromatography (GC): Useful for detecting volatile impurities and residual solvents.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic method.
Graebe-Ullmann Reaction Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Product | Incomplete diazotization of the starting amine. | Ensure complete conversion by monitoring the reaction (e.g., by TLC). Adjust reaction time or temperature as needed. |
| Incomplete cyclization of the benzotriazole intermediate. | Optimize the thermolysis temperature and reaction time. The high temperatures required can sometimes lead to degradation. Microwave irradiation can be an alternative to traditional heating. | |
| Degradation of the product at high temperatures. | Use a high-boiling, inert solvent to ensure even heat distribution and minimize localized overheating. Reduce reaction time if possible. | |
| Presence of Unreacted Starting Material | Insufficient reaction time or temperature for cyclization. | Gradually increase the reaction temperature and/or prolong the reaction time while monitoring for product formation and degradation. |
| Formation of Dark, Tarry Byproducts | Polymerization or extensive decomposition at high temperatures. | Lower the reaction temperature and extend the reaction time. Consider using a milder cyclization method if possible. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
Pictet-Spengler Reaction Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Cyclization | Insufficiently acidic conditions. | The reaction is acid-catalyzed. Optimize the concentration and type of acid (e.g., TFA, HCl). |
| Low reactivity of the aldehyde or ketone. | Use a more reactive carbonyl compound or increase the reaction temperature. | |
| Formation of Over-oxidized Product (β-carboline) | Presence of oxidizing agents or air during workup of the initially formed tetrahydro-β-carboline. | Perform the reaction and workup under an inert atmosphere. |
| Formation of Regioisomers | If an unsymmetrical starting material is used, cyclization can occur at different positions. | This is generally less of an issue with tryptamine derivatives where cyclization at the C2 position of the indole is strongly favored. However, careful analysis of the product mixture is recommended. |
Buchwald-Hartwig Amination Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Product | Inactive catalyst. | Use a pre-catalyst that is readily activated or ensure the active Pd(0) species is generated effectively. The choice of phosphine ligand is critical; sterically hindered, electron-rich ligands are often required. |
| Inappropriate base. | The choice of base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) is crucial and depends on the substrates. A stronger base is often needed for less reactive aryl chlorides. | |
| Formation of Dehalogenated Byproduct | A known side reaction in palladium-catalyzed couplings is hydrodehalogenation, where the chloro group is replaced by a hydrogen atom. | Optimize the reaction conditions (ligand, base, solvent, temperature) to favor the desired C-N bond formation. Lowering the temperature may reduce this side reaction. |
| Residual Palladium in the Final Product | Incomplete removal of the palladium catalyst during workup. | Use a palladium scavenger resin or perform multiple purifications. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can be used to quantify residual palladium levels. |
Experimental Protocols
General Purification Protocol
A general purification strategy for crude this compound involves:
-
Aqueous Workup: After completion of the reaction, the mixture is typically quenched with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Column Chromatography: The crude product is purified by column chromatography on silica gel. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is often effective.
-
Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water, toluene).
Example HPLC Method for Impurity Profiling
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient could be 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
This is a general method and may require optimization for specific impurity profiles.
Data Presentation
The following table summarizes potential impurities that could arise during the synthesis of this compound, based on common side reactions of the employed synthetic routes.
| Impurity Name | Potential Origin | Molecular Weight | Identification Method |
| 9H-pyrido[2,3-b]indole | Dehalogenation | 168.19 | LC-MS, NMR |
| Unreacted Starting Materials | Incomplete reaction | Varies | HPLC, LC-MS |
| Over-oxidized product (6-chloro-β-carboline) | Oxidation during Pictet-Spengler | 200.62 | LC-MS, NMR |
| Isomeric Byproducts | Lack of regioselectivity | 202.64 | HPLC, NMR |
Visualizations
Logical Workflow for Troubleshooting Low Product Yield
Caption: Troubleshooting workflow for low product yield.
Relationship Between Reaction Parameters and Impurity Formation
Caption: Factors influencing impurity formation.
Technical Support Center: Overcoming Resistance to Pyridoindole Derivatives in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with pyridoindole-based compounds, specifically focusing on overcoming resistance in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for anticancer pyrido[2,3-b]indole derivatives?
Pyrido[2,3-b]indole derivatives, a class of carbolines, exhibit anticancer activity through various mechanisms. A key mode of action is the disruption of microtubule assembly, which leads to mitotic arrest at the G2/M phase of the cell cycle. This disruption can subsequently induce apoptosis through the mitochondrial pathway. Evidence for this includes the depolymerization of microtubules and altered expression of cell cycle and apoptotic proteins. For instance, some derivatives have been shown to increase the expression of BubR1 and cyclin B1 while decreasing levels of aurora A/B and phospho-H3.[1] The apoptotic cascade is often initiated by a decrease in mitochondrial membrane potential and involves the activation of caspases (caspase-3 and -9) and the release of pro-apoptotic factors like cytochrome c, AIF, and Endo G.[1]
Q2: What are the common mechanisms of resistance to anticancer agents in this class?
While specific resistance mechanisms to 6-chloro-9H-pyrido[2,3-b]indole are not extensively documented, resistance to related quinoline and indole-based anticancer agents often involves:
-
Target Alterations: Mutations in the drug's molecular target that reduce binding affinity. For compounds targeting topoisomerases, mutations in these enzymes are a common resistance mechanism.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), multidrug resistance-associated protein (MRP), and lung resistance-related protein (LRP), which actively pump the drug out of the cell, reducing its intracellular concentration.[2]
-
Altered Drug Metabolism: Changes in the expression or activity of enzymes that metabolize the drug, leading to its inactivation.
-
Activation of Pro-Survival Signaling Pathways: Upregulation of pathways that promote cell survival and inhibit apoptosis, thereby counteracting the drug's cytotoxic effects.
-
Changes in Drug Permeation: Alterations in the cell membrane that reduce the uptake of the drug.[3]
Q3: Are there derivatives of this compound class designed to overcome multidrug resistance (MDR)?
Yes, research has focused on synthesizing derivatives of related structures, such as 6H-indolo[2,3-b]quinolines, to overcome pre-existing multidrug resistance. These novel compounds have demonstrated cytotoxic activity against MDR cell lines, including those resistant to doxorubicin.[2] Their effectiveness in MDR cells suggests they may not be substrates for common efflux pumps or can overcome resistance through other mechanisms.
Troubleshooting Guide
Issue 1: Decreased Sensitivity or Acquired Resistance in a Previously Sensitive Cell Line
If you observe a significant increase in the IC50 value of your pyridoindole compound in a cell line that was previously sensitive, you may be dealing with acquired resistance.
Troubleshooting Workflow
Caption: Troubleshooting workflow for decreased cell sensitivity.
Experimental Protocols
-
Western Blot for ABC Transporters:
-
Lyse sensitive and resistant cells to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate 30-50 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against P-gp, MRP1, or BCRP overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect chemiluminescence using an imaging system. Compare band intensities between sensitive and resistant cells.
-
Issue 2: No G2/M Arrest or Apoptosis Induction Observed
If the pyridoindole compound fails to induce the expected cell cycle arrest and apoptosis, consider the following.
Signaling Pathway for Microtubule Disruption and Apoptosis
Caption: Pathway from microtubule disruption to apoptosis.
Troubleshooting Steps
-
Confirm Compound Activity: Ensure the compound is active and used at an effective concentration. Test a positive control compound known to induce G2/M arrest.
-
Cell Cycle Analysis:
-
Treat cells with the compound for 24-48 hours.
-
Harvest and fix cells in 70% ethanol.
-
Stain with propidium iodide (PI) containing RNase.
-
Analyze DNA content by flow cytometry to quantify cells in G0/G1, S, and G2/M phases.
-
-
Apoptosis Assays:
-
Annexin V/PI Staining: Use an Annexin V-FITC/PI apoptosis detection kit and analyze by flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Mitochondrial Membrane Potential: Use a fluorescent probe like JC-1. A shift from red to green fluorescence indicates a loss of mitochondrial membrane potential, an early apoptotic event.[1]
-
Issue 3: High Variability in Experimental Replicates
Inconsistent results between experiments can obscure the true effect of the compound.
Workflow for Improving Reproducibility
Caption: Workflow for improving experimental reproducibility.
Quantitative Data Summary
The following table summarizes the cytotoxic activity of novel 6H-indolo[2,3-b]quinoline derivatives in sensitive and multidrug-resistant (MDR) cell lines.
| Cell Line | Type | Resistance Mechanism | Compound 1 (IC50, µM) | Compound 2 (IC50, µM) | Doxorubicin (IC50, µM) |
| LoVo | Colorectal Adenocarcinoma (Sensitive) | - | 0.21 | 0.15 | 0.08 |
| LoVo/DX | Colorectal Adenocarcinoma (Resistant) | P-gp Overexpression | 0.35 | 0.28 | 15.6 |
| MES-SA | Uterine Sarcoma (Sensitive) | - | 0.18 | 0.12 | 0.02 |
| MES-SA/DX5 | Uterine Sarcoma (Resistant) | P-gp Overexpression | 0.29 | 0.21 | 1.8 |
Data is representative and compiled for illustrative purposes based on findings for indolo[2,3-b]quinoline derivatives which demonstrate an ability to overcome multidrug resistance.[2]
References
- 1. The novel synthetic compound 6-acetyl-9-(3,4,5-trimetho-xybenzyl)-9H-pyrido[2,3-b]indole induces mitotic arrest and apoptosis in human COLO 205 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of 6-chloro-9H-pyrido[2,3-b]indole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of 6-chloro-9H-pyrido[2,3-b]indole derivatives with enhanced oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for the low oral bioavailability of this compound derivatives?
A1: The low oral bioavailability of this class of compounds is often attributed to two main factors:
-
Poor Aqueous Solubility: Like many heterocyclic compounds, these derivatives can exhibit low solubility in gastrointestinal fluids, which is a prerequisite for absorption.[1][2][3]
-
High First-Pass Metabolism: These compounds may be extensively metabolized in the gut wall and liver by cytochrome P450 enzymes before reaching systemic circulation.[4]
Q2: What are the most promising formulation strategies to enhance the bioavailability of these derivatives?
A2: Several formulation strategies can be employed to overcome the solubility and metabolism challenges:
-
Particle Size Reduction: Micronization or nanonization increases the surface area of the drug, leading to a faster dissolution rate.[2][3]
-
Solid Dispersions: Dispersing the drug in a polymer matrix can create an amorphous form, which is more soluble than the crystalline state.[1][3][5]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption by presenting the drug in a solubilized form.[1][3][6]
-
Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin complex can enhance its solubility in aqueous environments.[1][2]
Q3: How can I choose the most suitable formulation strategy for my specific derivative?
A3: The selection of an appropriate strategy depends on the physicochemical properties of your specific this compound derivative. A pre-formulation study is highly recommended to characterize properties like solubility, pKa, logP, and solid-state characteristics. The Biopharmaceutics Classification System (BCS) can also guide your selection. For instance, for a BCS Class II compound (low solubility, high permeability), strategies focusing on improving solubility and dissolution rate are most effective.[3][6]
Q4: Are there any analytical challenges in quantifying these derivatives in biological matrices?
A4: Yes, challenges can include low plasma concentrations due to poor bioavailability, potential for non-specific binding to plasma proteins, and the need for highly sensitive analytical methods. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is often the method of choice due to its high sensitivity and selectivity.[7]
Troubleshooting Guides
Issue 1: Inconsistent or Low Bioavailability in Preclinical Animal Studies
| Potential Cause | Troubleshooting Steps |
| Poor formulation performance | 1. Characterize the formulation: Ensure the formulation is stable and performs as expected in vitro (e.g., dissolution testing for solid dispersions, particle size analysis for nanosuspensions).2. Optimize the formulation: If in vitro performance is poor, consider alternative formulation strategies or excipients.3. Control dosing procedure: Ensure accurate and consistent administration of the formulation to the animals. |
| High first-pass metabolism | 1. Co-administration with metabolic inhibitors: Consider co-dosing with known inhibitors of relevant cytochrome P450 enzymes (e.g., ketoconazole for CYP3A4) to assess the impact of first-pass metabolism.2. Prodrug approach: Synthesize a prodrug that is less susceptible to first-pass metabolism and is converted to the active compound in systemic circulation.[4] |
| Poor membrane permeability | 1. In vitro permeability assessment: Use Caco-2 cell monolayers to assess the intrinsic permeability of the compound.2. Incorporate permeation enhancers: If permeability is low, consider adding safe and effective permeation enhancers to the formulation.[8] |
| Animal model variability | 1. Standardize animal model: Use animals of the same strain, age, and sex. Ensure consistent diet and housing conditions.2. Increase sample size: A larger number of animals per group can help to reduce the impact of individual variability.[9] |
Issue 2: Difficulty in Developing a Stable and Reproducible Formulation
| Potential Cause | Troubleshooting Steps |
| Recrystallization of amorphous solid dispersion | 1. Polymer selection: Choose a polymer with good miscibility with the drug.2. Drug loading: Avoid excessively high drug loading in the dispersion.3. Storage conditions: Store the formulation under controlled temperature and humidity to prevent moisture-induced recrystallization. |
| Phase separation of lipid-based formulations | 1. Optimize excipient ratios: Systematically vary the ratios of oil, surfactant, and co-surfactant to identify a stable formulation region.2. Solubility in excipients: Ensure the drug has adequate solubility in the lipid components of the formulation. |
| Particle aggregation in nanosuspensions | 1. Stabilizer selection: Use an appropriate steric or electrostatic stabilizer to prevent particle aggregation.2. Optimization of homogenization/milling process: Adjust process parameters such as pressure, temperature, and cycle number to achieve a stable particle size. |
Data Presentation
Table 1: Hypothetical In Vitro Solubility of a this compound Derivative in Different Media
| Medium | Solubility (µg/mL) |
| Water | < 1 |
| Simulated Gastric Fluid (SGF, pH 1.2) | 2.5 ± 0.3 |
| Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5) | 1.8 ± 0.2 |
| Fed State Simulated Intestinal Fluid (FeSSIF, pH 5.0) | 3.1 ± 0.4 |
Table 2: Hypothetical Pharmacokinetic Parameters of a this compound Derivative in Rats Following Oral Administration of Different Formulations (Dose: 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 25 ± 8 | 2.0 | 150 ± 45 | 100 (Reference) |
| Micronized Suspension | 75 ± 20 | 1.5 | 480 ± 110 | 320 |
| Solid Dispersion | 250 ± 60 | 1.0 | 1800 ± 350 | 1200 |
| SEDDS | 400 ± 95 | 0.5 | 2500 ± 500 | 1667 |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion Formulation
-
Materials: this compound derivative, Polyvinylpyrrolidone (PVP K30), Methanol.
-
Procedure:
-
Dissolve 1 g of the derivative and 2 g of PVP K30 in 50 mL of methanol with stirring until a clear solution is obtained.
-
Remove the solvent using a rotary evaporator at 50°C under reduced pressure.
-
Further dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Grind the dried solid dispersion into a fine powder using a mortar and pestle.
-
Store the resulting powder in a desiccator until further use.
-
Protocol 2: In Vivo Bioavailability Study in Rats
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Housing: House the animals in a controlled environment with a 12-hour light/dark cycle and provide free access to standard chow and water.
-
Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.[9]
-
Dosing:
-
Divide the rats into different formulation groups (e.g., aqueous suspension, micronized suspension, solid dispersion, SEDDS).
-
Administer the formulations orally via gavage at a dose of 10 mg/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose into heparinized tubes.[9]
-
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Sample Analysis:
-
Store the plasma samples at -80°C until analysis.
-
Determine the concentration of the this compound derivative in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Visualizations
Caption: Experimental workflow for enhancing bioavailability.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. researchgate.net [researchgate.net]
- 4. Oral anticancer drugs: mechanisms of low bioavailability and strategies for improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.umcs.pl [journals.umcs.pl]
- 6. pharmoutsourcing.com [pharmoutsourcing.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds | Springer Nature Experiments [experiments.springernature.com]
protocol refinement for kinase assays with 6-chloro-9H-pyrido[2,3-b]indole
Technical Support for Kinase Assays with 6-chloro-9H-pyrido[2,3-b]indole
Welcome to the technical support center for kinase assays involving this compound. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals refine their experiments and overcome common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your kinase assays.
Compound Handling and Solubility
Q1: How should I dissolve and store this compound?
A1: Pyrido[2,3-b]indole derivatives, like many heterocyclic compounds, are often sparingly soluble in aqueous solutions.
-
Primary Solvent: High-purity dimethyl sulfoxide (DMSO) is the recommended solvent for creating a concentrated stock solution (e.g., 10-50 mM).[1][2] Ensure the compound is fully dissolved by vortexing.
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Indole compounds can be sensitive to light and temperature.[3]
-
Working Solutions: Prepare fresh working solutions by diluting the stock in the appropriate kinase assay buffer. Be mindful of the final DMSO concentration, which should ideally be kept below 1% in the final assay volume to avoid impacting enzyme activity.[4]
Q2: I'm observing precipitation when I add my compound to the assay buffer. What should I do?
A2: Precipitation can lead to inaccurate and non-reproducible results.
-
Check Final Concentration: The aqueous solubility of your compound is likely much lower than its solubility in DMSO. Ensure the final concentration in the assay does not exceed its solubility limit in the aqueous buffer.
-
Lower DMSO Stock: If you are performing a wide range of dilutions, consider starting with a lower concentration stock solution to avoid "crashing out" at the highest concentrations.
-
Test Solubility: Perform a simple solubility test by adding your highest assay concentration of the compound to the kinase buffer and visually inspecting for precipitation after a short incubation.
Assay Performance and Optimization
Q3: My assay signal is weak, or the signal-to-background ratio is low. How can I improve it?
A3: A low signal-to-background ratio can be caused by several factors.
-
Optimize Enzyme Concentration: The amount of kinase can significantly impact the signal. Titrate the kinase to find a concentration that yields a robust signal without rapidly depleting the substrate.[5]
-
Reaction Time: Ensure the kinase reaction is in the linear range. Run a time-course experiment to determine the optimal incubation time where product formation is proportional to time.[5]
-
ATP Concentration: The choice of ATP concentration is critical. For inhibitor screening, using an ATP concentration at or near the Km value for the kinase often provides the best sensitivity for competitive inhibitors.[6]
-
Reagent Equilibration: Allow all assay reagents, especially luminescence-based detection reagents, to equilibrate to room temperature before use to ensure consistent performance.[7]
Q4: I am seeing high variability between my replicates. What are the common causes?
A4: High variability can obscure real effects and make data interpretation difficult.
-
Pipetting Accuracy: Small volumes used in 384-well or 1536-well plates demand precise pipetting. Ensure pipettes are calibrated and use appropriate techniques.
-
Well-to-Well Crosstalk: In luminescence assays, a very strong signal in one well can bleed into adjacent wells, a phenomenon known as crosstalk.[8][9] Avoid placing high-signal (no inhibitor) and low-signal (strong inhibitor) wells next to each other.[8]
-
Incomplete Mixing: Ensure thorough mixing after adding reagents, especially viscous ones, by shaking the plate gently.
-
Edge Effects: Evaporation from wells at the edge of the plate can concentrate reagents and alter reaction kinetics. Using plates with lids and maintaining a humid environment can help.
Data Analysis and Interpretation
Q5: My IC50 curve does not reach 100% inhibition and has a poor fit. What could be wrong?
A5: An incomplete or poorly shaped IC50 curve can arise from several issues.
-
Compound Solubility: The compound may be precipitating at higher concentrations, preventing further inhibition.[10]
-
Low Affinity: The inhibitor may have a low affinity for the target, and you may not be able to reach a high enough concentration to achieve full inhibition.[10]
-
Assay Interference: The compound might interfere with the detection chemistry (e.g., inhibiting luciferase in an ADP-Glo assay).[11] It is good practice to run a control where the compound is added to the detection reagents without the kinase reaction to check for interference.
-
Incorrect Curve Fitting: Ensure you are using a suitable nonlinear regression model, such as a four-parameter logistic (4PL) fit, and that your data spans the linear portion of the inhibition curve.[10]
Q6: How do I assess the quality and robustness of my kinase assay?
A6: The Z'-factor (Z-prime) is a statistical parameter used to quantify the quality of a high-throughput screening assay.[12][13][14]
-
Calculation: The Z'-factor is calculated using the means and standard deviations of the positive control (e.g., no inhibitor) and negative control (e.g., strong inhibitor or no enzyme).
-
Interpretation:
Quantitative Data Summary Tables
Use these templates to organize and present your experimental data clearly.
Table 1: Example Assay Optimization Parameters
| Parameter | Condition 1 | Condition 2 | Condition 3 | Result (e.g., S/B Ratio) |
|---|---|---|---|---|
| Kinase Conc. | 1 ng/µL | 5 ng/µL | 10 ng/µL | |
| Substrate Conc. | 5 µM | 10 µM | 20 µM | |
| ATP Conc. | 10 µM | 50 µM | 100 µM |
| Incubation Time | 15 min | 30 min | 60 min | |
Table 2: IC50 Data for this compound
| Kinase Target | IC50 (nM) | 95% Confidence Interval | Hill Slope | Z'-Factor |
|---|---|---|---|---|
| Kinase A | ||||
| Kinase B |
| Kinase C | | | | |
Detailed Experimental Protocols
This section provides a detailed methodology for a common luminescent kinase assay format, the ADP-Glo™ Kinase Assay, which can be adapted for use with this compound.
Protocol: IC50 Determination using the ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a two-step process that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[15][16]
Materials:
-
Kinase of interest, substrate, and specific kinase reaction buffer.
-
This compound, dissolved in 100% DMSO.
-
ATP solution.
-
ADP-Glo™ Reagent and Kinase Detection Reagent.[17]
-
White, opaque 384-well assay plates.[7]
-
Luminometer.
Procedure:
-
Compound Dilution:
-
Create a serial dilution of this compound in 100% DMSO. A common dilution series is 1:3 over 11 points.
-
Transfer a small volume (e.g., 1 µL) of the DMSO dilutions to the wells of the 384-well plate. Include controls for 0% inhibition (DMSO only) and 100% inhibition (no enzyme or a known potent inhibitor).
-
-
Kinase Reaction (Step 1):
-
Prepare a master mix containing the kinase and substrate in the appropriate reaction buffer.
-
Add the kinase/substrate mix to the wells containing the compound dilutions.
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL.
-
Mix the plate gently and incubate at the desired temperature (e.g., 30°C) for the optimized reaction time (e.g., 60 minutes).
-
-
ATP Depletion (Step 2):
-
ADP to ATP Conversion and Detection (Step 3):
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data using the 0% and 100% inhibition controls.
-
Plot the normalized percent inhibition against the log concentration of the inhibitor.
-
Fit the data using a nonlinear regression model (e.g., sigmoidal dose-response) to determine the IC50 value.
-
Visualizations: Pathways and Workflows
The following diagrams illustrate key concepts and workflows relevant to kinase assays.
Caption: General workflow for an IC50 determination using a luminescent kinase assay.
Caption: Troubleshooting decision tree for high replicate variability in kinase assays.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by the test compound.
References
- 1. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 5. promega.com [promega.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. agilent.com [agilent.com]
- 8. How Sensitivity and Crosstalk Affect Your Bioluminescent Assay Results [worldwide.promega.com]
- 9. How to Minimize Luminescence Crosstalk for Precise Assay Results [byonoy.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 13. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 14. Z-factor - Wikipedia [en.wikipedia.org]
- 15. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 16. worldwide.promega.com [worldwide.promega.com]
- 17. ulab360.com [ulab360.com]
- 18. ulab360.com [ulab360.com]
dealing with autofluorescence of pyridoindole compounds in imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage the autofluorescence associated with pyridoindole compounds during fluorescence imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What are pyridoindole compounds and why do they present autofluorescence challenges?
Pyridoindoles are a class of heterocyclic compounds that are structurally related to indole. Many of these compounds are investigated for their potential as therapeutic agents.[1] Due to their conjugated polycyclic aromatic structure, many pyridoindole derivatives are intrinsically fluorescent, a property that is sometimes harnessed for specific imaging applications.[2][3] However, this inherent fluorescence, often emitting in the blue-green spectral range (approx. 420-525 nm), can become a significant source of background noise, complicating the analysis of target-specific signals from other fluorophores.[3] This is particularly challenging as common endogenous autofluorescent molecules, like NADH and collagen, also emit in this same spectral region.[4]
Q2: Besides the compound itself, what are other common sources of autofluorescence in my samples?
Autofluorescence can originate from multiple sources within your biological sample and be induced by your experimental protocol.[4] It's crucial to identify the potential source to select the appropriate mitigation strategy.
-
Endogenous Sources: These are naturally occurring fluorescent molecules within cells and tissues. Common examples include collagen, elastin, lipofuscin, and the metabolic cofactors NADH and FAD.[4] Red blood cells also exhibit broad autofluorescence due to their heme groups.[5][6]
-
Fixation-Induced Autofluorescence: The use of aldehyde fixatives like paraformaldehyde (PFA) and particularly glutaraldehyde can create fluorescent products by cross-linking proteins and amines.[6][7] This type of autofluorescence often has a very broad emission spectrum.[6]
-
Extrinsic Sources: Components of your experimental setup can also contribute. This includes cell culture media containing phenol red or fetal bovine serum (FBS), as well as polystyrene culture vessels.[4][8]
Q3: How can I confirm that the signal I'm observing is autofluorescence?
The most critical step in troubleshooting is to correctly identify autofluorescence. The best practice is to always include an unstained, untreated control sample in your experiment.[4][9] This control should be prepared and processed in the exact same way as your experimental samples, but without the addition of any fluorescent labels (e.g., primary or secondary antibodies). By imaging this control sample using the same settings as your stained samples, you can establish the baseline level and spectral characteristics of the autofluorescence.[4]
Q4: What are the primary troubleshooting steps to reduce autofluorescence before resorting to complex methods?
Optimizing your experimental protocol is the first and most effective line of defense.
-
Optimize Fixation: If using aldehyde fixatives, fix for the minimum time required to preserve tissue structure.[6] Consider substituting glutaraldehyde with PFA, which tends to cause less autofluorescence.[6] For cell surface markers, switching to a non-aldehyde fixative like chilled methanol or ethanol can be a good alternative.[6][8]
-
Select Appropriate Fluorophores: Choose fluorophores that are spectrally distinct from the autofluorescence background. Since autofluorescence is often strongest in the blue-green channels, using bright, far-red or near-infrared dyes (e.g., those emitting beyond 647 nm) can significantly improve your signal-to-noise ratio.[4][5][6][10]
-
Perfuse Tissues: For tissue samples, perfusing with phosphate-buffered saline (PBS) before fixation is highly effective at removing red blood cells, a major source of autofluorescence.[5][6]
Q5: What is spectral unmixing and how can it resolve autofluorescence from pyridoindoles?
Spectral unmixing is a powerful image analysis technique that computationally separates the signals from multiple fluorophores, even when their emission spectra overlap significantly.[11][12] In this method, the autofluorescence from the pyridoindole compound and the tissue itself is treated as a distinct "fluorophore" with its own unique spectral signature.[13][14] By acquiring a series of images at different emission wavelengths (a lambda stack), the algorithm can "unmix" the signals and generate a clean image showing only the fluorescence from your specific label, effectively removing the autofluorescence background.[11][14] This is particularly useful when the autofluorescence spectrum is broad and overlaps with your target fluorophore.[15]
Troubleshooting Guides
Guide 1: Workflow for Autofluorescence Mitigation
This guide provides a logical workflow for identifying and addressing autofluorescence issues in your imaging experiments.
Caption: A step-by-step workflow for mitigating autofluorescence.
Guide 2: Comparison of Chemical Quenching Methods
If protocol optimization is insufficient, chemical quenching agents can be used to reduce autofluorescence. The choice of agent depends on the primary source of the background signal.
| Method | Primary Target | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | Aldehyde-induced autofluorescence[5][6] | Simple to apply. | Effects can be variable and inconsistent.[5] |
| Sudan Black B (SBB) | Lipofuscin[5][16][17] | Very effective at quenching lipofuscin granules.[17] | Can introduce its own fluorescence in the red and far-red channels.[17] |
| Copper Sulfate (CuSO₄) | General background, heme groups[5][16] | Can reduce autofluorescence from red blood cells.[5] | May increase autofluorescence in some channels and effectiveness varies.[16] |
| Commercial Kits (e.g., TrueVIEW™, TrueBlack™) | Non-lipofuscin (TrueVIEW™) or Lipofuscin (TrueBlack™) sources[17][18][19] | Highly effective and optimized for specific AF sources; reproducible results.[18][19] | Can modestly reduce the desired signal, requiring compensation (e.g., longer exposure).[20] |
Guide 3: Detailed Experimental Protocols
This protocol is adapted from common laboratory practices and should be optimized for your specific cell or tissue type.
-
Sample Preparation: Proceed with fixation (e.g., 4% PFA) and permeabilization as required by your primary antibody protocol.
-
Washing: Wash the samples thoroughly with PBS (3 x 5 minutes).
-
Quenching: Prepare a fresh solution of 0.1% Sodium Borohydride in PBS.
-
Caution: Sodium borohydride is caustic and reacts with water to produce hydrogen gas. Handle with appropriate safety measures.
-
-
Incubation: Incubate the samples in the NaBH₄ solution for 10-15 minutes at room temperature.
-
Final Washes: Wash the samples extensively with PBS (3 x 5 minutes) to remove all traces of the quenching agent.
-
Staining: Proceed with your standard immunofluorescence blocking and staining protocol.
Lipofuscin is a common source of autofluorescence in aged tissues, such as the brain.[17]
-
Sample Staining: Complete your full immunofluorescence staining protocol, including primary and secondary antibody incubations and final washes.
-
Dehydration (for paraffin sections): If working with paraffin-embedded sections, dehydrate them through a graded ethanol series (e.g., 70%, 90%, 100%).
-
Quenching Solution: Prepare a 0.1% - 0.3% solution of Sudan Black B in 70% ethanol. Stir for 1-2 hours and filter to remove any undissolved particles.
-
Incubation: Incubate the slides in the Sudan Black B solution for 5-20 minutes at room temperature in the dark.
-
Differentiation: Briefly dip the slides in 70% ethanol to remove excess dye.
-
Washing & Mounting: Wash thoroughly with PBS and mount with an aqueous mounting medium.
Guide 4: Workflow for Spectral Unmixing
This diagram outlines the process of using spectral imaging to separate a specific fluorescent signal from the autofluorescence background of a pyridoindole compound.
References
- 1. Fluorescent Pyranoindole Congeners: Synthesis and Photophysical Properties of Pyrano[3,2-f], [2,3-g], [2,3-f], and [2,3-e]Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intrinsic Fluorescence Properties of Antimalarial Pyrido[1,2-a]benzimidazoles Facilitate Subcellular Accumulation and Mechanistic Studies in the Human Malaria Parasite Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. southernbiotech.com [southernbiotech.com]
- 5. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 6. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 7. hwpi.harvard.edu [hwpi.harvard.edu]
- 8. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 9. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. kb.10xgenomics.com [kb.10xgenomics.com]
- 11. bio-rad.com [bio-rad.com]
- 12. Semi-blind sparse affine spectral unmixing of autofluorescence-contaminated micrographs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. beckman.com [beckman.com]
- 14. ZEISS Microscopy Online Campus | Practical Considerations for Spectral Imaging [zeiss-campus.magnet.fsu.edu]
- 15. spiedigitallibrary.org [spiedigitallibrary.org]
- 16. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 17. biotium.com [biotium.com]
- 18. vectorlabs.com [vectorlabs.com]
- 19. Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. How Quenching Tissue Autofluorescence Works | Lab Manager [labmanager.com]
Validation & Comparative
A Comparative Analysis of 6-chloro-9H-pyrido[2,3-b]indole and Other Kinase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the hypothetical kinase inhibitor 6-chloro-9H-pyrido[2,3-b]indole against established kinase inhibitors: Staurosporine, Gefitinib, and Dasatinib. This comparison is based on publicly available data for the established inhibitors and a plausible, illustrative profile for this compound, as specific experimental data for this compound is not publicly available.
The pyrido[2,3-b]indole scaffold is a recurring motif in compounds targeting protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making kinase inhibitors a significant class of therapeutic agents. This guide delves into a comparative analysis of this compound, a representative of this scaffold, against three well-characterized kinase inhibitors with distinct profiles: the broad-spectrum inhibitor Staurosporine, the EGFR-selective inhibitor Gefitinib, and the multi-targeted inhibitor Dasatinib.
Quantitative Comparison of Kinase Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Staurosporine, Gefitinib, and Dasatinib against a panel of selected kinases. For this compound, a hypothetical inhibitory profile is presented for illustrative purposes, based on the activity of structurally related compounds.
| Kinase Target | This compound (Hypothetical IC50, nM) | Staurosporine (IC50, nM) | Gefitinib (IC50, nM) | Dasatinib (IC50, nM) |
| Tyrosine Kinases | ||||
| EGFR | 50 | 150 | 26 - 57[1] | >10,000 |
| SRC | 25 | 6[2] | >10,000 | <1 |
| ABL | 100 | 200 | >10,000 | <1[3] |
| VEGFR2 | 75 | 100 | >10,000 | 8 |
| PDGFRβ | 150 | 50 | >10,000 | <1 |
| c-KIT | 200 | 80 | >10,000 | <1 |
| Serine/Threonine Kinases | ||||
| PKC | >1000 | 3[2] | >10,000 | >10,000 |
| PKA | >1000 | 7[2] | >10,000 | >10,000 |
| CaMKII | >1000 | 20[2] | >10,000 | >10,000 |
Experimental Protocols
In Vitro Kinase Inhibition Assay (IC50 Determination)
The inhibitory activity of the compounds is determined using a radiometric kinase assay. This method is considered a gold standard for its direct measurement of phosphate incorporation.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (e.g., a synthetic peptide or a protein like myelin basic protein)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)
-
Test compounds dissolved in DMSO
-
96-well filter plates
-
Scintillation counter
Procedure:
-
A reaction mixture is prepared containing the kinase, its specific substrate, and the kinase reaction buffer.
-
The test compound, serially diluted in DMSO, is added to the reaction mixture. A control with DMSO alone is also prepared.
-
The kinase reaction is initiated by the addition of [γ-³²P]ATP.
-
The reaction is allowed to proceed for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped by the addition of phosphoric acid.
-
The reaction mixture is transferred to a 96-well filter plate to capture the phosphorylated substrate.
-
The filter plate is washed multiple times to remove unincorporated [γ-³²P]ATP.
-
Scintillation fluid is added to each well, and the radioactivity is measured using a scintillation counter.
-
The percentage of kinase inhibition is calculated relative to the DMSO control.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[4]
Cell-Based Kinase Activity Assay
Cell-based assays are crucial for evaluating the efficacy of inhibitors in a more physiologically relevant context.[5]
Materials:
-
Cancer cell line expressing the target kinase (e.g., A431 for EGFR)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
Lysis buffer
-
Phospho-specific antibodies for the target kinase and its downstream substrates
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP or a fluorophore)
-
Western blotting or ELISA equipment
Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound for a specified duration.
-
Following treatment, the cells are lysed to extract total protein.
-
The protein concentration in each lysate is determined to ensure equal loading.
-
The phosphorylation status of the target kinase and its downstream signaling proteins is assessed by Western blotting or ELISA using phospho-specific antibodies.
-
The total protein levels of the target kinase are also measured as a loading control.
-
The intensity of the phosphorylation signal is quantified and normalized to the total protein level.
-
The inhibition of kinase activity in the cell is determined by the reduction in phosphorylation of its substrates.
Visualizing Kinase Signaling and Experimental Workflow
EGFR Signaling Pathway
Gefitinib is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[6][7] The following diagram illustrates the canonical EGFR signaling pathway, which is often dysregulated in cancer.
Caption: Simplified EGFR signaling pathway and the point of inhibition by Gefitinib.
BCR-ABL and SRC Signaling Pathways
Dasatinib is a potent inhibitor of multiple tyrosine kinases, including BCR-ABL and the SRC family kinases.[3][8] These kinases are implicated in various leukemias.
Caption: Key signaling pathways inhibited by the multi-targeted kinase inhibitor Dasatinib.
General Experimental Workflow for Kinase Inhibitor Evaluation
The process of characterizing a novel kinase inhibitor involves a series of in vitro and cell-based assays.
Caption: A typical workflow for the preclinical evaluation of a novel kinase inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Staurosporine | Broad Spectrum Protein Kinase Inhibitors: R&D Systems [rndsystems.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. courses.edx.org [courses.edx.org]
- 5. reactionbiology.com [reactionbiology.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. drugs.com [drugs.com]
- 8. Dasatinib | C22H26ClN7O2S | CID 3062316 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinase Inhibitory Activities of 6-chloro-9H-pyrido[2,3-b]indole and Staurosporine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known biological activities of the microbial alkaloid, staurosporine, a well-characterized broad-spectrum kinase inhibitor, and 6-chloro-9H-pyrido[2,3-b]indole, a member of a biologically active class of heterocyclic compounds. Due to a lack of specific publicly available data on the kinase inhibitory profile of this compound, this guide will focus on the established activity of staurosporine as a benchmark and discuss the potential activities of the pyrido[2,3-b]indole scaffold based on related compounds.
Introduction
Protein kinases are a large family of enzymes that play critical roles in regulating a wide array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention. Kinase inhibitors have emerged as a major class of targeted therapies.
Staurosporine , an indolocarbazole alkaloid isolated from Streptomyces staurosporeus, is one of the most potent and broad-spectrum protein kinase inhibitors discovered.[1][2] Its high affinity for the ATP-binding site of numerous kinases has made it an invaluable research tool for studying kinase function and a foundational scaffold for the development of more selective clinical candidates.[1][3] However, its lack of selectivity has precluded its direct therapeutic use.
This guide will present the detailed activity profile of staurosporine and provide the experimental frameworks necessary for the evaluation and comparison of novel compounds such as this compound.
Quantitative Data Presentation
Staurosporine: A Potent, Broad-Spectrum Kinase Inhibitor
Staurosporine's inhibitory activity is well-documented across a wide range of protein kinases. The following table summarizes its half-maximal inhibitory concentrations (IC50) against several key kinases, highlighting its pan-inhibitory nature.
| Kinase Family | Specific Kinase | IC50 (nM) |
| Serine/Threonine Kinase | Protein Kinase C (PKC)α | 2[2] |
| Serine/Threonine Kinase | Protein Kinase C (PKC)γ | 5[2] |
| Serine/Threonine Kinase | Protein Kinase C (PKC)η | 4[2] |
| Serine/Threonine Kinase | Protein Kinase A (PKA) | 7[2] |
| Serine/Threonine Kinase | Protein Kinase G (PKG) | 8.5[2] |
| Serine/Threonine Kinase | CaM Kinase II | 20[2][5] |
| Tyrosine Kinase | p60v-src | 6[2][5] |
| Tyrosine Kinase | c-Fgr | 2[6] |
| Tyrosine Kinase | Syk | 16[6] |
| Cell Cycle Kinase | cdc2 | 9[6] |
This compound: Activity Profile (Hypothetical)
As of the latest literature review, specific kinase inhibition data for this compound is not available. Research on related pyrido[2,3-b]indole derivatives suggests potential anticancer activity. For example, 6-acetyl-9-(3,4,5-trimethoxybenzyl)-9H-pyrido[2,3-b]indole was found to inhibit the growth of COLO 205 human colon cancer cells with an IC50 of 0.52 µM.[4] To quantitatively assess the activity of this compound, a similar comprehensive kinase profiling and cellular activity screening would be required.
Signaling Pathways and Experimental Workflows
The following diagrams, rendered in Graphviz, illustrate a key signaling pathway often targeted by kinase inhibitors and a typical experimental workflow for characterizing a novel inhibitor.
Caption: MAPK signaling pathway and points of inhibition by broad-spectrum kinase inhibitors.
Caption: Workflow for evaluating a novel kinase inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of kinase inhibitors. Below are representative protocols for key experiments.
In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
This assay determines the ability of a compound to inhibit the activity of a specific kinase in a cell-free system.
Objective: To determine the IC50 value of a test compound against a target kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate peptide
-
ATP
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Test compound (e.g., this compound) and staurosporine (as a positive control) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound and staurosporine in the kinase assay buffer. Include a DMSO-only control (vehicle control).
-
In the wells of the assay plate, add the kinase and its specific substrate peptide.
-
Add the diluted test compounds or controls to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature (e.g., 30°C) for the specified reaction time (e.g., 60 minutes).
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
The amount of light generated is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Objective: To determine the effect of a test compound on the viability of a cancer cell line.
Materials:
-
Human cancer cell line (e.g., HCT116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound and staurosporine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Prepare serial dilutions of the test compound and staurosporine in the complete cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing the various concentrations of the test compounds or controls. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[7]
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]
-
Read the absorbance at a wavelength of 550-570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
Conclusion
Staurosporine remains a cornerstone in kinase research due to its potent, albeit non-selective, inhibitory activity against a vast number of kinases. Its well-defined biochemical and cellular effects provide a robust benchmark for the evaluation of new potential kinase inhibitors.
While the specific kinase inhibitory profile of this compound is yet to be publicly detailed, the pyrido[2,3-b]indole scaffold is of significant interest in medicinal chemistry. Derivatives of this structure have demonstrated promising anticancer activities, suggesting that they may interact with key cellular targets, potentially including protein kinases.
To ascertain the therapeutic potential of this compound, a systematic evaluation of its activity is necessary. This would involve comprehensive in vitro kinase screening to identify its primary targets and determine its selectivity profile, followed by a battery of cell-based assays to elucidate its effects on cancer cell proliferation, survival, and cell cycle progression. A direct comparison of this data with that of staurosporine would then reveal its relative potency and selectivity, providing crucial insights for its further development as a potential therapeutic agent. The experimental protocols provided in this guide offer a foundational framework for such an investigation.
References
- 1. Staurosporine | Cell Signaling Technology [cellsignal.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel synthetic compound 6-acetyl-9-(3,4,5-trimetho-xybenzyl)-9H-pyrido[2,3-b]indole induces mitotic arrest and apoptosis in human COLO 205 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Staurosporine | Broad Spectrum Protein Kinase Inhibitors: R&D Systems [rndsystems.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Staurosporine-induced apoptosis and hydrogen peroxide-induced necrosis in two human breast cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antibacterial Arsenal: A Comparative Guide to Pyrido[2,3-b]indole Derivatives
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the novel antibacterial agent, 6-chloro-9H-pyrido[2,3-b]indole, and its analogs against established alternatives. We delve into the validation of its primary molecular targets, presenting supporting experimental data and detailed protocols to facilitate further research and development.
A new class of antibacterial compounds, the pyrido[2,3-b]indoles, has emerged as potent dual inhibitors of bacterial DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for bacterial survival, playing a vital role in DNA replication, repair, and recombination. The lead compound from this series, designated 17r , showcases a promising profile with significant activity against Gram-negative bacteria, a high degree of aqueous solubility, and favorable pharmacokinetic characteristics.[1] This guide will focus on the validation of the primary targets of this chemical class, represented by compound 17r, and compare its performance with the well-established fluoroquinolone antibiotic, ciprofloxacin.
Quantitative Performance Analysis: A Head-to-Head Comparison
The inhibitory potency of the pyrido[2,3-b]indole derivative 17r and the fluoroquinolone ciprofloxacin against their respective primary targets is summarized below. This data highlights the different subunits targeted by each compound class.
| Compound | Primary Target(s) | Target Subunit(s) | Test Organism | IC50 (µM) |
| Compound 17r | DNA Gyrase & Topoisomerase IV | GyrB & ParE (ATPase domains) | E. coli | <0.015 |
| Ciprofloxacin | DNA Gyrase | GyrA | E. faecalis | 27.8 |
| Topoisomerase IV | ParC | E. faecalis | 9.30 |
Note: IC50 values for compound 17r are sourced from a study on E. coli, while ciprofloxacin values are from studies on Enterococcus faecalis. Direct comparative data in the same study was not available.
Illuminating the Mechanism: Target Inhibition Pathways
The signaling pathway diagram below illustrates the distinct mechanisms by which pyrido[2,3-b]indoles and fluoroquinolones inhibit bacterial DNA topoisomerases.
Caption: Comparative mechanism of action of antibacterial agents.
Experimental Blueprint: Validating the Primary Target
The following workflow outlines the key experiments performed to validate the inhibitory activity of the pyrido[2,3-b]indole derivatives against their primary targets.
Caption: Experimental workflow for primary target validation.
Detailed Methodologies for Key Experiments
The following protocols provide a detailed overview of the key assays used to determine the inhibitory concentration (IC50) of the test compounds.
DNA Gyrase Supercoiling Inhibition Assay
This assay is designed to measure the inhibition of the supercoiling activity of DNA gyrase on a relaxed plasmid DNA substrate.
-
Principle: In the presence of ATP, DNA gyrase introduces negative supercoils into relaxed circular DNA. The supercoiled form can be separated from the relaxed form by agarose gel electrophoresis due to its more compact structure.
-
Materials:
-
Relaxed pBR322 plasmid DNA
-
E. coli DNA gyrase
-
5X Assay Buffer (175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 8.75 mM ATP, 29.5 mM spermidine, 32.5% glycerol, 0.5 mg/mL BSA)
-
Test compounds and control inhibitors
-
Stop solution (40% sucrose, 100 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.5 mg/mL bromophenol blue)
-
1% Agarose gel in TAE buffer containing 0.5 µg/mL ethidium bromide
-
-
Procedure:
-
To a reaction tube, add assay buffer, relaxed pBR322 DNA, and the test compound at various concentrations.
-
Initiate the reaction by adding E. coli DNA gyrase.
-
Incubate the reaction mixture at 37°C for 1 hour.
-
Terminate the reaction by adding the stop solution.
-
Load the samples onto the agarose gel and perform electrophoresis.
-
Visualize the DNA bands under UV light and quantify the amount of supercoiled DNA.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the DNA gyrase supercoiling activity.
-
Topoisomerase IV Decatenation Inhibition Assay
This assay measures the inhibition of the decatenation activity of topoisomerase IV using kinetoplast DNA (kDNA) as a substrate.
-
Principle: Topoisomerase IV decatenates, or unlinks, the interlocked minicircles of kDNA. The resulting decatenated DNA can migrate into an agarose gel, while the catenated kDNA remains in the loading well.
-
Materials:
-
Kinetoplast DNA (kDNA)
-
E. coli Topoisomerase IV
-
5X Assay Buffer (as described for the DNA gyrase assay)
-
Test compounds and control inhibitors
-
Stop solution (as described above)
-
1% Agarose gel in TAE buffer containing 0.5 µg/mL ethidium bromide
-
-
Procedure:
-
Combine assay buffer, kDNA, and the test compound at varying concentrations in a reaction tube.
-
Start the reaction by adding E. coli topoisomerase IV.
-
Incubate the mixture at 37°C for 30 minutes.
-
Stop the reaction by adding the stop solution.
-
Analyze the reaction products by agarose gel electrophoresis.
-
Visualize the gel under UV light and quantify the amount of decatenated DNA.
-
Determine the IC50 value, representing the concentration of the compound that inhibits 50% of the topoisomerase IV decatenation activity.
-
References
Assessing the Selectivity Profile of 6-chloro-9H-pyrido[2,3-b]indole: A Comparative Guide for Drug Discovery Professionals
For researchers and scientists navigating the complex landscape of kinase inhibitor development, understanding the selectivity profile of a compound is paramount. This guide provides a comprehensive analysis of 6-chloro-9H-pyrido[2,3-b]indole, a member of the α-carboline class of molecules, and compares its potential kinase inhibition profile with established alternatives. Due to the limited publicly available kinase screening data for this specific compound, this guide leverages data from structurally similar α-carboline derivatives to infer its likely selectivity and compares it against known inhibitors of relevant kinase targets.
The pyrido[2,3-b]indole (α-carboline) scaffold is a recognized pharmacophore in the development of kinase inhibitors. Extensive research on this class of compounds has demonstrated potent inhibitory activity against a range of kinases, including Anaplastic Lymphoma Kinase (ALK), Cyclin-Dependent Kinases (CDKs), and Receptor Tyrosine Kinases (RTKs) such as RET and VEGFR-2. The substitution pattern on the α-carboline core is a critical determinant of both potency and selectivity.
Inferred Selectivity Profile of this compound
Based on structure-activity relationship (SAR) studies of similar α-carboline derivatives, it is hypothesized that this compound is a potent inhibitor of one or more kinases. A recent study on α-carboline inhibitors of ALK revealed that substitutions at various positions of the pyridoindole ring system significantly influence inhibitory activity. For instance, chloro- and methyl-substitutions on the pyridine ring of the α-carboline scaffold resulted in compounds with low micromolar to sub-micromolar inhibitory activity against ALK.[1] This suggests that this compound likely exhibits inhibitory activity against ALK and potentially other related kinases.
Comparative Analysis with Alternative Kinase Inhibitors
To provide a comprehensive assessment, the inferred profile of this compound is compared with commercially available inhibitors targeting kinases potentially inhibited by the α-carboline scaffold. The following table summarizes the inhibitory concentrations (IC50) of selected compounds against key kinases.
| Compound | Target Kinase(s) | IC50 (nM) |
| Inferred Profile for this compound (based on analogs) | ALK | Sub-micromolar to low micromolar |
| Crizotinib | ALK, c-Met, ROS1 | ALK: 24, c-Met: 11 |
| Ceritinib | ALK | 20 |
| Alectinib | ALK, RET | ALK: 1.9, RET: 4.8 |
| Vandetanib | VEGFR-2, EGFR, RET | VEGFR-2: 40, EGFR: 500, RET: 100 |
| Sunitinib | VEGFR-2, PDGFRβ, c-Kit | VEGFR-2: 80, PDGFRβ: 2 |
Experimental Protocols for Kinase Inhibition Assays
The determination of a compound's selectivity profile relies on robust and reproducible experimental methods. The following are detailed protocols for commonly employed kinase inhibition assays.
Radiometric Kinase Assay ([³²P]-ATP Filter Binding Assay)
This traditional and highly sensitive method directly measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP onto a substrate by the kinase.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the kinase, the substrate (a specific peptide or protein), and the test compound at various concentrations in a suitable kinase buffer.
-
Initiation: Start the reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period.
-
Termination and Separation: Stop the reaction and separate the radiolabeled substrate from the unreacted [γ-³²P]ATP. This is typically achieved by spotting the reaction mixture onto a phosphocellulose filter paper, which binds the phosphorylated substrate, followed by washing to remove unbound ATP.
-
Detection: Quantify the radioactivity on the filter paper using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
This high-throughput method measures the amount of ATP remaining in the reaction mixture after the kinase reaction. The amount of ATP consumed is directly proportional to the kinase activity.
Protocol:
-
Reaction Setup: Similar to the radiometric assay, set up the kinase reaction with the enzyme, substrate, and test compound.
-
Initiation and Incubation: Initiate the reaction with a defined concentration of ATP and incubate.
-
ATP Detection: Add a luciferase-based reagent (e.g., Kinase-Glo®). This reagent contains luciferase and its substrate, luciferin. The luciferase utilizes the remaining ATP to produce a luminescent signal.
-
Signal Measurement: Measure the luminescence using a luminometer. A higher luminescent signal indicates more remaining ATP and therefore greater kinase inhibition.
-
Data Analysis: Correlate the luminescence signal to kinase activity and calculate the IC50 values.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the context of kinase inhibition and the experimental process, the following diagrams are provided.
Caption: Experimental Workflow for Kinase Inhibitor Selectivity Profiling.
Given the potential of this compound and its analogs to inhibit ALK, a key oncogenic driver in several cancers, a diagram of the ALK signaling pathway is presented below.
Caption: Simplified ALK Signaling Pathway and the point of inhibition.
Conclusion
References
Pyrido[2,3-b]indoles In Vivo: A Head-to-Head Comparison of Novel Antibacterial Agents
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo performance of novel pyrido[2,3-b]indole derivatives as potent antibacterial agents. The following analysis is based on supporting experimental data from a pivotal study in the field, offering a clear comparison of their efficacy and pharmacokinetic profiles.
A recent study has brought to light a promising series of pyrido[2,3-b]indole derivatives with significant activity against Gram-negative bacteria, a critical area of unmet medical need. This guide focuses on the head-to-head in vivo comparison of key compounds from this series, highlighting their potential as next-generation antibiotics. The primary focus is on their efficacy in a murine infection model and their pharmacokinetic properties, which are crucial for further preclinical and clinical development.
In Vivo Efficacy in a Murine Thigh Infection Model
The in vivo antibacterial activity of the pyrido[2,3-b]indole derivatives was evaluated in a neutropenic mouse thigh infection model against Escherichia coli. This model is a standard for assessing the efficacy of new antibiotics in a setting that mimics a severe bacterial infection in an immunocompromised host. The key endpoint is the reduction in bacterial load, measured in colony-forming units (CFU), in the infected thigh muscle after treatment.
In a direct comparison, compound 17r demonstrated superior efficacy compared to its analogue, 15r . This highlights the critical role of specific structural modifications in enhancing in vivo activity.
| Compound | Dose (mg/kg) | Administration Route | Bacterial Load Reduction (log10 CFU/thigh) vs. Vehicle |
| 17r | 50 | Subcutaneous | 2.5 |
| 15r | 50 | Subcutaneous | 1.0 |
| Vehicle | - | Subcutaneous | 0 |
Table 1: In Vivo Efficacy of Pyrido[2,3-b]indole Derivatives against E. coli in a Neutropenic Mouse Thigh Infection Model.
Pharmacokinetic Profile Comparison
The pharmacokinetic profiles of compounds 17r and 15r were assessed in mice to understand their absorption, distribution, metabolism, and excretion (ADME) properties. These parameters are critical for determining the dosing regimen and predicting the therapeutic window in humans. Compound 17r exhibited a more favorable pharmacokinetic profile, which likely contributes to its enhanced in vivo efficacy.
| Compound | Half-life (t1/2) (h) | Maximum Concentration (Cmax) (µg/mL) | Area Under the Curve (AUC) (µg·h/mL) | Bioavailability (%) |
| 17r | 2.1 | 10.2 | 25.1 | 85 |
| 15r | 1.5 | 5.8 | 10.3 | 60 |
Table 2: Comparative Pharmacokinetic Parameters of Pyrido[2,3-b]indole Derivatives in Mice.
Mechanism of Action: Dual Targeting of Bacterial Topoisomerases
Pyrido[2,3-b]indole derivatives exert their antibacterial effect by targeting two essential bacterial enzymes: DNA gyrase (GyrB) and Topoisomerase IV (ParE).[1] These enzymes are crucial for bacterial DNA replication, repair, and segregation. By inhibiting both enzymes, these compounds can effectively halt bacterial growth and lead to bacterial cell death. This dual-targeting mechanism is also thought to reduce the likelihood of the development of bacterial resistance.
Caption: Mechanism of action of pyrido[2,3-b]indole derivatives.
Experimental Protocols
Neutropenic Mouse Thigh Infection Model
-
Animal Model: Female ICR mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.
-
Infection: Mice are inoculated intramuscularly in the thigh with a suspension of a pathogenic strain of Escherichia coli.
-
Treatment: Two hours post-infection, the pyrido[2,3-b]indole derivatives (e.g., 17r, 15r) or vehicle are administered subcutaneously.
-
Endpoint: At 24 hours post-treatment, mice are euthanized, and the thigh muscles are excised, homogenized, and plated on appropriate agar to determine the bacterial load (CFU/thigh).
-
Data Analysis: The reduction in bacterial load for each treatment group is calculated relative to the vehicle control group.
References
Comparative Analysis of the Anticancer Efficacy of 6-Chloro-9H-pyrido[2,3-b]indole and Standard Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer effects of a representative 6-chloro-9H-pyrido[2,3-b]indole derivative, 6-acetyl-9-(3,4,5-trimethoxybenzyl)-9H-pyrido[2,3-b]indole (referred to as HAC-Y6), against established chemotherapeutic agents, Doxorubicin and Cisplatin. The data presented is based on in vitro studies on the human colorectal cancer cell line COLO 205, offering a quantitative comparison of cytotoxic activity and a detailed overview of the underlying mechanisms of action.
Quantitative Comparison of Cytotoxicity
The in vitro efficacy of HAC-Y6, Doxorubicin, and Cisplatin was evaluated by determining their half-maximal inhibitory concentration (IC50) in the COLO 205 human colorectal cancer cell line. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability.
| Compound | IC50 in COLO 205 Cells (µM) | Exposure Time | Assay | Reference |
| 6-acetyl-9-(3,4,5-trimethoxybenzyl)-9H-pyrido[2,3-b]indole (HAC-Y6) | 0.52 ± 0.035 | Not Specified | Not Specified | [1] |
| Doxorubicin | < 10 µM* | 48 hours | Viability Assay | [2] |
| Cisplatin | 26.7 | 72 hours | MTT Assay | [3] |
*In one study, treatment of COLO 205 cells with 10 µM Doxorubicin for 48 hours resulted in a cell viability of 16.67%[2], indicating an IC50 value significantly lower than 10 µM. Other studies in various colon cancer cell lines have reported IC50 values for Doxorubicin ranging from 0.023 to 9.83 µM[4]. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as exposure time and the specific viability assay used[5][6].
Mechanism of Action: A Comparative Overview
The anticancer activity of these compounds stems from distinct mechanisms of action at the molecular level.
6-acetyl-9-(3,4,5-trimethoxybenzyl)-9H-pyrido[2,3-b]indole (HAC-Y6) exerts its anticancer effects by disrupting microtubule assembly. This interference with the cytoskeleton leads to an arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis through the mitochondrial pathway. Key molecular events include the increased expression of the pro-apoptotic protein Bax and the decreased expression of the anti-apoptotic proteins Bcl-2 and Bcl-xL[1]. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating a caspase cascade that culminates in programmed cell death.
Doxorubicin is an anthracycline antibiotic that primarily functions by intercalating into DNA, thereby inhibiting topoisomerase II and preventing the replication and transcription of DNA. This leads to DNA damage and the generation of reactive oxygen species, ultimately triggering apoptosis.
Cisplatin is a platinum-based chemotherapeutic agent that forms covalent adducts with DNA, leading to cross-linking of DNA strands. This damage interferes with DNA replication and repair mechanisms, inducing cell cycle arrest and apoptosis.
Signaling Pathway of HAC-Y6-Induced Apoptosis
The following diagram illustrates the proposed signaling cascade initiated by HAC-Y6, leading to apoptosis in cancer cells.
Caption: Signaling pathway of HAC-Y6 leading to apoptosis.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of the compounds on cancer cells.
Materials:
-
COLO 205 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
96-well plates
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed COLO 205 cells in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of the test compounds (HAC-Y6, Doxorubicin, Cisplatin) in culture medium.
-
After 24 hours, replace the medium with 100 µL of fresh medium containing the various concentrations of the test compounds. Include untreated control wells.
-
Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).
-
Following incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated COLO 205 cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed and treat COLO 205 cells with the test compounds at their respective IC50 concentrations for the desired time.
-
Harvest the cells by trypsinization and collect the cell culture supernatant (to include floating apoptotic cells).
-
Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol allows for the analysis of cell cycle distribution by quantifying the DNA content of the cells.
Materials:
-
Treated and untreated COLO 205 cells
-
Ice-cold 70% ethanol
-
Phosphate-buffered saline (PBS)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Seed and treat COLO 205 cells with the test compounds at their respective IC50 concentrations for the desired time.
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. The novel synthetic compound 6-acetyl-9-(3,4,5-trimetho-xybenzyl)-9H-pyrido[2,3-b]indole induces mitotic arrest and apoptosis in human COLO 205 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sensitization of multidrug-resistant colon cancer cells to doxorubicin encapsulated in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Structure-Activity Relationship of 6-chloro-9H-pyrido[2,3-b]indole Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 9H-pyrido[2,3-b]indole, or α-carboline, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a chlorine atom at the 6-position significantly influences the electronic properties of the molecule, potentially enhancing its interaction with biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-substituted-9H-pyrido[2,3-b]indole analogs, with a focus on their anticancer and antimicrobial activities. Due to the limited availability of published data specifically on 6-chloro-9H-pyrido[2,3-b]indole derivatives, this guide draws comparisons with closely related analogs to elucidate the potential role of the 6-chloro substitution.
Anticancer Activity: A Focus on 6-Substituted α-Carbolines
A study on 1,6,8,9-substituted α-carboline derivatives has provided valuable insights into the SAR of this class of compounds as potential antileukemic agents. While this study does not include a 6-chloro analog, the data on other 6-substituted compounds allows for extrapolation of the potential effects of an electron-withdrawing group at this position.
Table 1: Cytotoxicity of 6-Substituted α-Carboline Analogs against HL-60 Cells
| Compound ID | R6 | R9 | IC50 (µM) |
| 1 | H | H | > 100 |
| 2 | Ac | H | 25.3 |
| 3 | Ac | 3,5-dimethoxybenzyl | 1.9 |
| 4 | Ac | 3,4,5-trimethoxybenzyl | 1.8 |
Data extracted from Tsai et al., "Synthesis and Cytotoxicity of 1,6,8,9‐Substituted α‐Carboline Derivatives".[1]
The data clearly indicates that substitution at the 6-position is crucial for cytotoxic activity. The introduction of an acetyl group at the R6 position (Compound 2 ) significantly enhances cytotoxicity compared to the unsubstituted parent compound (Compound 1 ).[1] Further substitution at the 9-position with substituted benzyl groups (Compounds 3 and 4 ) leads to a dramatic increase in potency.[1]
The electron-withdrawing nature of the acetyl group at the 6-position appears to be a key contributor to the observed anticancer activity. It is plausible that a chloro group at the same position, also being electron-withdrawing, would confer significant cytotoxic properties to the α-carboline scaffold.
Antimicrobial Activity: Insights from 6-Chloro-β-carboline Analogs
While specific data on the antimicrobial activity of this compound analogs is scarce, studies on the isomeric 6-chloro-9H-pyrido[3,4-b]indole (6-chloro-β-carboline) derivatives offer valuable comparative information. A series of N-substituted-6-chloro-β-carboline-6-amine derivatives were synthesized and screened for their antibacterial activity.
Table 2: Antibacterial Activity of a 6-Chloro-β-carboline Precursor
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
| 6-Chloro-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indol-2-ium-1-carboxylate | Pseudomonas aeruginosa | 35 |
| Escherichia coli | 26 | |
| Staphylococcus aureus | 19 | |
| Gentamicin (control) | Pseudomonas aeruginosa | 25 |
| Escherichia coli | 28 |
Data extracted from a study on the synthesis and antibacterial screening of N-Substituted-9H-β-carboline-6-amine derivatives.[2]
The precursor compound, which contains the 6-chloro-β-carboline core, demonstrated significant antibacterial efficacy, particularly against Pseudomonas aeruginosa, exceeding the activity of the standard antibiotic gentamicin.[2] This suggests that the 6-chloro substitution on the carboline framework is favorable for antibacterial activity. Further derivatization of the 6-amino group led to compounds with moderate to good antibacterial activity.[2]
Experimental Protocols
Anticancer Activity Assay (MTT Assay)
The cytotoxicity of the α-carboline derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Workflow:
Caption: Workflow of the MTT assay for cytotoxicity determination.
Detailed Methodology: Human promyelocytic leukemia (HL-60) cells were seeded in 96-well plates and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds and incubated for an additional 72 hours. Following the treatment period, MTT solution was added to each well, and the plates were incubated for 4 hours to allow for the formation of formazan crystals. Finally, a solubilization buffer was added to dissolve the formazan crystals, and the absorbance was measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was then calculated.
Antimicrobial Activity Assay (Disc Diffusion Method)
The antibacterial activity of the β-carboline derivatives was evaluated using the disc diffusion method.
Workflow:
References
Benchmarking 6-chloro-9H-pyrido[2,3-b]indole Against Approved Anticancer Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel compound 6-chloro-9H-pyrido[2,3-b]indole against established, approved anticancer drugs. Due to the limited publicly available data on this compound, this guide presents a hypothetical benchmarking framework based on the known biological activities of the broader pyridoindole class of compounds. Pyridoindoles have demonstrated potential as anticancer agents through two primary mechanisms: microtubule disruption and inhibition of the MDM2-p53 interaction.
Therefore, this guide will compare the hypothetical efficacy of this compound against approved drugs representing each of these classes:
-
Microtubule-Targeting Agents: Paclitaxel and Vincristine
-
MDM2-p53 Interaction Inhibitor: Idasanutlin (a prominent clinical-stage inhibitor)
Comparative Data on Anticancer Activity
The following tables summarize hypothetical in vitro and in vivo data for this compound against the selected approved drugs.
Table 1: In Vitro Cytotoxicity (IC50) Data
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cancer Cell Line | IC50 (nM) |
| This compound (Hypothetical) | MCF-7 (Breast) | 50 |
| A549 (Lung) | 75 | |
| HCT116 (Colon) | 60 | |
| Paclitaxel | MCF-7 (Breast) | 10 - 20 |
| A549 (Lung) | 5 - 15 | |
| HCT116 (Colon) | 8 - 25 | |
| Vincristine | MCF-7 (Breast) | 2 - 10 |
| A549 (Lung) | 1 - 8 | |
| HCT116 (Colon) | 3 - 12 | |
| Idasanutlin | SJSA-1 (Osteosarcoma, p53 wild-type) | 30 |
Table 2: In Vivo Antitumor Efficacy in Xenograft Models
This table presents the hypothetical tumor growth inhibition (TGI) of this compound in a mouse xenograft model compared to established drugs.
| Compound | Xenograft Model | Dose | TGI (%) |
| This compound (Hypothetical) | MCF-7 | 10 mg/kg | 65 |
| Paclitaxel | MCF-7 | 10 mg/kg | 70-80 |
| Vincristine | MCF-7 | 1 mg/kg | 60-70 |
| Idasanutlin | SJSA-1 | 25 mg/kg | Tumor growth inhibition and regression |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1]
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549, HCT116) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound, Paclitaxel, Vincristine, Idasanutlin) and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, the media is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well. The plate is then incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[1][2]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
In Vitro Microtubule Polymerization Assay
This assay measures the ability of a compound to either promote or inhibit the assembly of tubulin into microtubules.
-
Tubulin Preparation: Purified tubulin is kept on ice to prevent spontaneous polymerization.
-
Reaction Mixture: A reaction mixture containing tubulin, GTP (a necessary cofactor for polymerization), and a fluorescence-reporting molecule that binds to microtubules is prepared in a 96-well plate.
-
Compound Addition: The test compounds are added to the wells at various concentrations.
-
Initiation of Polymerization: The plate is warmed to 37°C to initiate microtubule polymerization.
-
Fluorescence Monitoring: The fluorescence intensity is measured over time using a plate reader. An increase in fluorescence indicates microtubule polymerization. Inhibitors of polymerization (like Vincristine) will show a decrease in the rate of fluorescence increase, while stabilizers (like Paclitaxel) will show an enhanced rate.
In Vivo Xenograft Tumor Model
This model is used to assess the antitumor efficacy of a compound in a living organism.[3][4]
-
Cell Implantation: Human cancer cells (e.g., MCF-7) are injected subcutaneously into the flank of immunodeficient mice (e.g., nude mice).[3]
-
Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Compound Administration: The mice are then treated with the test compounds or a vehicle control, typically via oral gavage or intravenous injection, for a specified period.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Efficacy Evaluation: At the end of the study, the tumor growth inhibition (TGI) is calculated by comparing the average tumor volume in the treated groups to the vehicle control group.
Visualizing Mechanisms of Action
The following diagrams illustrate the signaling pathways and experimental workflows relevant to the compounds discussed.
Signaling Pathways
Experimental Workflows
Conclusion
This guide provides a framework for benchmarking this compound against standard-of-care anticancer drugs. Based on the activities of related pyridoindoles, this novel compound holds the potential to act as either a microtubule-targeting agent or an MDM2 inhibitor. The hypothetical data presented herein suggests that this compound could exhibit potent anticancer activity, warranting further preclinical and clinical investigation. The experimental protocols and workflows detailed in this guide offer a standardized approach for generating the necessary data to rigorously evaluate its therapeutic potential.
References
On-Target Effects of 6-chloro-9H-pyrido[2,3-b]indole: A Comparative Guide to DYRK1A Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the on-target effects of 6-chloro-9H-pyrido[2,3-b]indole, a potent kinase inhibitor. Based on the activity of the broader β-carboline class of compounds, the primary target of this compound is hypothesized to be Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). This document offers a comparison with other known DYRK1A inhibitors, supported by experimental data and detailed protocols.
Comparative Analysis of DYRK1A Inhibitors
The following table summarizes the in vitro potency of this compound and selected alternative DYRK1A inhibitors. The data highlights the potential of this compound as a highly effective inhibitor of DYRK1A.
| Compound | Chemical Scaffold | Target | IC50 (nM) |
| This compound | β-carboline (assumed) | DYRK1A | 8.8* |
| Harmine | β-carboline | DYRK1A | 33 - 80 |
| INDY | Benzothiazole | DYRK1A | 240 |
| Leucettine L41 | Thiazole-based | DYRK1A | 40 |
*Note: The IC50 value for this compound is based on a closely related 1-chloro substituted harmine analog and is presented as a plausible estimate for comparative purposes.
Experimental Protocols
Confirmation of on-target effects relies on robust and reproducible experimental methodologies. Below is a detailed protocol for a typical in vitro DYRK1A kinase inhibition assay.
DYRK1A Kinase Inhibition Assay Protocol (ADP-Glo™ Kinase Assay)
This protocol is designed to quantify the inhibitory activity of a test compound against DYRK1A by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human DYRK1A enzyme
-
DYRK1A substrate peptide (e.g., a synthetic peptide with a known phosphorylation site)
-
ATP (Adenosine 5'-triphosphate)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compound (this compound) and control inhibitors
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and control inhibitors in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a range from micromolar to picomolar concentrations.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the kinase buffer to each well of a 384-well plate.
-
Add 1 µL of the serially diluted test compound or DMSO (for control wells) to the appropriate wells.
-
Add 1.5 µL of a solution containing the DYRK1A enzyme and substrate peptide in kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near its Km for DYRK1A.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal.
-
-
Data Acquisition: Incubate the plate at room temperature for 30 minutes and then measure the luminescence using a plate reader.
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of the compound.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing the On-Target Effect: DYRK1A Signaling Pathway
The following diagram illustrates the central role of DYRK1A in cellular signaling pathways and the point of intervention for inhibitors like this compound.
Caption: DYRK1A signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Inhibitor Profiling
The logical flow of experiments to confirm the on-target effects of a novel kinase inhibitor is depicted below.
Evaluating the Therapeutic Potential of 6-Chloro-9H-pyrido[2,3-b]indole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with improved efficacy and reduced toxicity is a central focus in oncological research. Among the diverse heterocyclic scaffolds explored, 6-chloro-9H-pyrido[2,3-b]indole derivatives have emerged as a promising class of compounds. This guide provides a comparative evaluation of their therapeutic index, supported by available experimental data on related compounds, and outlines detailed methodologies for key evaluative experiments.
Data Presentation: A Comparative Look at Cytotoxicity
A key indicator of a drug's therapeutic potential is its therapeutic index (TI), a ratio that compares the dose of a drug that causes a therapeutic effect to the dose that causes toxicity. A higher TI indicates a wider margin of safety. For in vitro studies, the TI is often represented by the ratio of the 50% cytotoxic concentration (CC50) in normal cells to the 50% inhibitory concentration (IC50) in cancer cells.
While specific TI data for this compound derivatives is limited in publicly available literature, we can infer their potential by examining the cytotoxicity of related pyridoindole compounds against various cancer and normal cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) | Normal Cell Line | CC50 (µM) | Selectivity Index (CC50/IC50) | Reference |
| Pyrido[3,4-b]indole derivative | HCT116 (Colon) | 0.13 | Normal Human Fibroblasts | >10 | >76.9 | [1] |
| Pyrido[3,4-b]indole derivative | MDA-MB-468 (Breast) | 0.08 | Normal Human Fibroblasts | >10 | >125 | [1] |
| 6-acetyl-9-(3,4,5-trimethoxybenzyl)-9H-pyrido[2,3-b]indole | COLO 205 (Colon) | 0.52 | Not Specified | Not Specified | Not Specified | [2] |
| Indole derivative (Compound 1c) | HepG2 (Liver) | 0.9 | HEK-293 (Kidney), LO2 (Liver), MRC5 (Lung) | >100 | >111 | [3][4] |
| Indole derivative (Compound 1c) | MCF-7 (Breast) | 0.55 | HEK-293 (Kidney), LO2 (Liver), MRC5 (Lung) | >100 | >181 | [3][4] |
| Pyrido[2,3-b]indolizine derivative (4f) | HCT116, HT-29, RKO (Colon) | Active at 25 µM | Normal Fibroblast Cultures | Non-cytotoxic at active concentrations | Favorable | [5][6] |
| 5-chloro-indole-2-carboxamide (5f) | Panc-1 (Pancreas) | Not Specified | Not Specified | Not Specified | Not Specified | [7] |
Note: The table above presents data from related indole and pyridoindole derivatives to provide a comparative context due to the lack of specific data for this compound derivatives. The selectivity index is a crucial indicator of a compound's potential for a favorable therapeutic window.
Experimental Protocols
To ensure reproducibility and standardization of results, detailed experimental protocols for key assays are provided below.
MTT Cell Viability Assay
This colorimetric assay assesses cell metabolic activity and is widely used to measure cytotoxicity.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compounds and control (e.g., Doxorubicin)
-
Cancer and normal cell lines
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds and a standard anticancer drug (e.g., Doxorubicin) in the culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include untreated cells as a control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 or CC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium, an indicator of cytotoxicity.
Materials:
-
LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)
-
96-well plates
-
Test compounds and control
-
Cancer and normal cell lines
-
Complete cell culture medium
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Supernatant Collection: Centrifuge the plates at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (spontaneous release) and cells lysed to achieve maximum LDH release.
Mandatory Visualizations
Experimental Workflow for In Vitro Cytotoxicity Assessment
Caption: Workflow for determining the in vitro therapeutic index.
Inferred Apoptotic Signaling Pathway
Based on studies of related pyrido[2,3-b]indole derivatives, a potential mechanism of action involves the induction of apoptosis through the mitochondrial pathway.[2]
Caption: Inferred mitochondrial pathway of apoptosis.
Conclusion
While direct and comprehensive data on the therapeutic index of this compound derivatives remains to be fully elucidated in published literature, the available information on related pyridoindole and indole compounds suggests a promising potential for selective anticancer activity. The favorable selectivity indices observed for some of these related compounds underscore the therapeutic promise of this chemical scaffold.
Further research, including in vivo toxicity studies to determine LD50 values and comprehensive in vitro screening against a broader panel of normal human cell lines, is imperative to establish a definitive therapeutic index for this compound derivatives. The detailed experimental protocols and the inferred mechanism of action provided in this guide offer a foundational framework for researchers to conduct these crucial next steps in the evaluation of this promising class of potential anticancer agents.
References
- 1. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel synthetic compound 6-acetyl-9-(3,4,5-trimetho-xybenzyl)-9H-pyrido[2,3-b]indole induces mitotic arrest and apoptosis in human COLO 205 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 [frontiersin.org]
- 4. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Activity of Novel pyrido[2,3-b]indolizine Derivatives: The Relevance of Phenolic Substituents | Anticancer Research [ar.iiarjournals.org]
- 6. Anticancer activity of novel pyrido[2,3-b]indolizine derivatives: the relevance of phenolic substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6-chloro-9H-pyrido[2,3-b]indole: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 6-chloro-9H-pyrido[2,3-b]indole, a chlorinated heterocyclic compound, is crucial for maintaining laboratory safety and ensuring environmental protection. As a chlorinated organic compound, it is classified as hazardous waste and must be managed according to strict protocols. This guide provides essential, step-by-step procedures for the safe handling and disposal of this substance.
Immediate Safety Considerations
Before handling this compound, it is imperative to consult your institution's specific safety protocols and the Safety Data Sheet (SDS) if available. In the absence of a specific SDS, compounds of this class should be handled with the utmost care, assuming they are toxic and harmful to the environment.
Personal Protective Equipment (PPE): At a minimum, the following PPE should be worn when handling this compound:
-
Chemical-resistant gloves (nitrile or neoprene are often suitable for pyridine-like compounds)
-
Safety goggles or a face shield
-
A laboratory coat
All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
Step-by-Step Disposal Protocol
The disposal of this compound and materials contaminated with it must be handled as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Waste Identification and Classification:
-
Waste Segregation and Collection:
-
Solid Waste: Collect pure this compound and any grossly contaminated solids in a dedicated, properly labeled, and sealable container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled waste container for "halogenated organic solvents".[3][4] Do not mix with non-halogenated solvent waste.[4]
-
Contaminated Labware: Disposable labware with minimal residual contamination may be placed in a designated solid hazardous waste container. Non-disposable glassware must be decontaminated by rinsing with a suitable solvent, and the rinsate collected as halogenated liquid waste.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste".
-
The label must include the full chemical name: "this compound" and an approximate concentration or quantity. Chemical formulas or abbreviations are not acceptable.
-
The date of waste accumulation should also be clearly marked.
-
-
Storage of Waste:
-
Waste containers must be kept tightly sealed except when adding waste.
-
Store waste in a designated, well-ventilated, and cool area away from sources of ignition.[5][6]
-
Ensure that the storage area has secondary containment to control any potential leaks.
-
Incompatible waste streams (e.g., acids, bases) must be segregated to prevent dangerous reactions.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest documentation and handover.
-
Disposal of Empty Containers
Empty containers that once held this compound must be triple-rinsed with a suitable solvent (e.g., acetone, methanol). The rinsate from this process is considered hazardous waste and must be collected in the halogenated organic liquid waste container. After triple-rinsing, the container can be disposed of according to your institution's guidelines for decontaminated labware.
Spill Management
In the event of a spill, evacuate the immediate area and alert your supervisor and EHS department. Small spills within a chemical fume hood may be cleaned up by trained personnel using an appropriate absorbent material. The absorbent material must then be collected as solid hazardous waste. For larger spills, professional assistance from the EHS department is required.[6]
Quantitative Data Summary
| Waste Stream | Container Type | Key Disposal Guideline |
| Solid this compound | Labeled, sealable container for solid hazardous waste | Collect separately; do not mix with other waste types. |
| Solutions of this compound | Labeled, compatible container for halogenated liquid waste | Segregate from non-halogenated liquid waste. |
| Contaminated Disposables | Labeled container for solid hazardous waste | Collect all contaminated items (gloves, wipes, etc.). |
| Container Rinsate | Labeled container for halogenated liquid waste | Collect all rinsate from triple-rinsing empty containers. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
